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  • Product: 2-Methoxypyrrolidine
  • CAS: 156298-95-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methoxypyrrolidine: Structure, Stereochemistry, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold. The inherent three-dimensionality of the sp³-hybridized pyrrolidine framework offers a distinct advantage over flat, aromatic systems, enabling a more comprehensive exploration of chemical space and fostering intricate molecular interactions with biological targets. Furthermore, the presence of a stereocenter at the 2-position in substituted pyrrolidines introduces a critical element of chirality, which is paramount in the design of stereochemically pure active pharmaceutical ingredients (APIs).[2] This guide focuses on a key derivative, 2-methoxypyrrolidine, a versatile synthetic intermediate whose structure and stereochemistry offer unique opportunities in the construction of complex molecules.

The Structural and Stereochemical Landscape of 2-Methoxypyrrolidine

2-Methoxypyrrolidine is characterized by a pyrrolidine ring substituted with a methoxy group at the C2 position. This seemingly simple substitution has profound implications for the molecule's chemical behavior and synthetic applications.

Molecular Formula: C₅H₁₁NO[3] Molecular Weight: 101.15 g/mol [3] CAS Number: 156298-95-2[3]

The C2 carbon of 2-methoxypyrrolidine is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-methoxypyrrolidine and (S)-2-methoxypyrrolidine.

Caption: Enantiomers of 2-methoxypyrrolidine.

The absolute configuration of the stereocenter is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, the stereoselective synthesis of a single enantiomer of 2-methoxypyrrolidine is often a primary goal.

The methoxy group at the C2 position also introduces interesting conformational properties. The anomeric effect, the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane or similar ring to prefer the axial orientation, can influence the conformational equilibrium of the pyrrolidine ring. This conformational preference can, in turn, affect the molecule's reactivity and its interactions with other molecules.

Synthesis of 2-Methoxypyrrolidine: The Power of Electrochemistry

A highly effective and increasingly popular method for the synthesis of 2-methoxypyrrolidines is the anodic oxidation of N-protected pyrrolidines , a process often referred to as the Shono oxidation .[4] This electrochemical approach offers a direct and efficient route to α-alkoxylated carbamates and amides.

The mechanism of the Shono oxidation of an N-protected pyrrolidine in methanol proceeds through the formation of a key intermediate: an N-acyliminium ion .[2][4] The process begins with a two-electron oxidation of the nitrogen atom of the carbamate-protected pyrrolidine at the anode.[4] This is followed by the loss of a proton from the α-carbon (C2), leading to the formation of the highly electrophilic N-acyliminium ion. This reactive intermediate is then readily trapped by the solvent, methanol, which acts as a nucleophile, to yield the desired 2-methoxy-N-protected pyrrolidine.[4][5]

G sub N-Protected Pyrrolidine int1 Radical Cation sub->int1 - e⁻ (Anode) int2 N-Acyliminium Ion int1->int2 - H⁺ prod 2-Methoxy-N-Protected Pyrrolidine int2->prod MeOH Methanol (Solvent/Nucleophile) MeOH->prod Nucleophilic Attack

Caption: Electrochemical Synthesis of 2-Methoxypyrrolidine.

Experimental Protocol: Anodic Methoxylation of N-Boc-Pyrrolidine

This protocol describes the synthesis of tert-butyl 2-methoxypyrrolidine-1-carboxylate, a common N-protected form of 2-methoxypyrrolidine.

Materials:

  • N-Boc-pyrrolidine

  • Anhydrous Methanol (MeOH)

  • Supporting Electrolyte (e.g., Tetraethylammonium tetrafluoroborate, Et₄NBF₄)

  • Undivided electrochemical cell with carbon electrodes

  • Constant current power supply

Procedure:

  • In an undivided electrochemical cell equipped with two carbon plate electrodes, dissolve N-Boc-pyrrolidine and the supporting electrolyte (e.g., 0.1 M Et₄NBF₄) in anhydrous methanol.

  • Apply a constant current to the cell. The current density should be optimized for the specific setup.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium borohydride) to neutralize any reactive species.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 2-methoxypyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under the electrochemical oxidation conditions and can be readily removed under acidic conditions to liberate the free amine.

  • Anhydrous Methanol: Methanol serves as both the solvent and the nucleophile in this reaction. The use of anhydrous solvent is crucial to prevent the competing nucleophilic attack of water, which would lead to the formation of the corresponding α-hydroxy derivative.

  • Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution, allowing the electrochemical reaction to proceed efficiently.

  • Carbon Electrodes: Carbon electrodes are often used in electro-organic synthesis due to their relatively low cost, good conductivity, and chemical inertness under many reaction conditions.

Characterization of 2-Methoxypyrrolidine

The structure and purity of 2-methoxypyrrolidine and its derivatives are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of N-Boc-2-methoxypyrrolidine would be expected to show a characteristic signal for the methoxy group (a singlet around 3.3-3.5 ppm). The proton at the C2 position, being adjacent to both a nitrogen and an oxygen atom, would appear as a multiplet at a downfield chemical shift (typically around 4.5-5.0 ppm). The remaining pyrrolidine ring protons would appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show a distinct signal for the methoxy carbon (around 55-60 ppm) and the C2 carbon (around 85-95 ppm). The other pyrrolidine carbons and the carbons of the Boc group would also have characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can help to confirm the structure.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy group and the C-N stretching of the pyrrolidine ring. If a protecting group like Boc is present, its characteristic carbonyl stretch will also be observed.

Applications in Drug Development and Organic Synthesis

2-Methoxypyrrolidine is a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[6] Its utility stems from its ability to act as a precursor to N-acyliminium ions, which are powerful electrophiles for carbon-carbon bond formation.

Diastereoselective Reactions of N-Acyliminium Ions

The N-acyliminium ion generated from an N-protected 2-methoxypyrrolidine can undergo highly diastereoselective reactions with a variety of nucleophiles. This stereocontrol is often directed by the existing stereocenter at C2 and any chiral auxiliaries that may be present on the nitrogen atom.

For instance, the addition of organometallic reagents or other nucleophiles to the N-acyliminium ion can lead to the formation of 2,5-disubstituted pyrrolidines with a high degree of stereoselectivity.[7] This is a powerful strategy for the synthesis of enantiomerically pure alkaloids and other biologically active compounds.

G start N-Protected (R)-2-Methoxypyrrolidine iminium Chiral N-Acyliminium Ion start->iminium Lewis Acid product Diastereomerically Enriched 2,5-Disubstituted Pyrrolidine iminium->product nucleophile Nucleophile (Nu⁻) nucleophile->product Diastereoselective Attack

Caption: Diastereoselective Synthesis using 2-Methoxypyrrolidine.

Synthesis of Alkaloids and Bioactive Molecules

The pyrrolidine skeleton is a common feature in many natural and synthetic alkaloids with a wide range of biological activities. 2-Methoxypyrrolidine serves as a versatile starting material for the construction of these complex structures. The ability to introduce substituents at the C2 and C5 positions with stereocontrol is particularly valuable in this context.

Conclusion

2-Methoxypyrrolidine, while a seemingly simple molecule, is a powerful and versatile tool in the arsenal of the modern organic and medicinal chemist. Its unique structural and stereochemical features, coupled with its accessibility through methods like the Shono oxidation, make it a valuable chiral building block for the synthesis of complex and biologically active molecules. The ability to generate and control the reactivity of the corresponding N-acyliminium ion opens up a wide range of possibilities for diastereoselective carbon-carbon bond formation, paving the way for the efficient and stereocontrolled synthesis of novel drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like 2-methoxypyrrolidine is set to increase even further.

References

  • Chem-Impex. (n.d.). (R)-(-)-2-Methylpyrrolidine. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 1(1), 21-45.
  • ResearchGate. (n.d.). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Retrieved from [Link]

  • Kärkäs, M. D. (2017).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-pyr-T. Retrieved from [Link]

  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 5: Electrochemistry under Flow Conditions. Retrieved from [Link]

  • PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methylpyrrolidine hydrochloride. Retrieved from [Link]

  • PubMed. (2008). Diastereoselective synthesis of N-secondary alkyl 2-alkoxymethylpyrrolidines via sequential addition reactions of organolithium and -magnesium reagents to N-thioformyl 2-methoxymethylpyrrolidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and characterization of metallo-supramolecular polymers based on benzodipyrrolidone. Retrieved from [Link]

  • Organic Letters. (n.d.). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

  • PubMed Central. (n.d.). Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Metallo-Supramolecular Polymers Based on Benzodipyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-pyr-T. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to SAMP/RAMP Chiral Auxiliaries in Asymmetric Synthesis

Introduction: The Challenge of Asymmetric Synthesis and the Role of Chiral Auxiliaries In the fields of pharmaceutical development and natural product synthesis, the precise three-dimensional arrangement of atoms within...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Asymmetric Synthesis and the Role of Chiral Auxiliaries

In the fields of pharmaceutical development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even dangerously toxic. Consequently, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern organic chemistry.

One of the most robust and historically significant strategies for achieving this control is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer of the product in excess over the other.[1] After the key stereocenter-forming reaction is complete, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This guide provides an in-depth exploration of the powerful and versatile (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone-based chiral auxiliaries, developed and pioneered by E. J. Corey and Dieter Enders.[2]

The Enders Reagents: (SAMP) and (RAMP) Auxiliaries

SAMP and RAMP are highly effective chiral auxiliaries derived from the chiral pool—specifically, from (S)-proline and (R)-glutamic acid, respectively.[3][4] They belong to the class of chiral hydrazines, which offer a distinct and powerful method for the asymmetric α-functionalization of carbonyl compounds like aldehydes and ketones.[5] The overall strategy, known as the SAMP/RAMP hydrazone method, involves a three-step sequence:

  • Hydrazone Formation: The chiral auxiliary is condensed with a ketone or aldehyde to form a chiral hydrazone.

  • Stereoselective C-C Bond Formation: The hydrazone is deprotonated to form a rigid, chelated aza-enolate, which then reacts with an electrophile from a sterically preferred direction.

  • Auxiliary Cleavage: The desired α-substituted carbonyl compound is liberated from the hydrazone, and the auxiliary can be recovered.[2]

This methodology provides a reliable route to a vast array of chiral molecules with excellent enantiomeric purity.[6]

Synthesis of the Auxiliaries

The practical synthesis of SAMP and its enantiomer RAMP is crucial for their application. Modern, optimized procedures circumvent the use of hazardous nitrosamine intermediates, which were a drawback of earlier routes.[4] A safer, multi-step synthesis starting from (S)-proline has been published in Organic Syntheses, characterized by good yields and the use of readily available starting materials. A key step in this improved sequence is the N-amination via a Hofmann degradation.[4]

The Core Mechanism: Causality and Stereochemical Control

The remarkable efficacy of the SAMP/RAMP method stems from the predictable and highly ordered transition state of the key alkylation step. Understanding this mechanism is essential for predicting and rationalizing the stereochemical outcome.

The entire workflow can be visualized as a logical progression:

G cluster_start Step 1: Attachment cluster_reaction Step 2: Asymmetric Induction cluster_end Step 3: Cleavage & Recovery Start Ketone / Aldehyde + SAMP/RAMP Hydrazone Chiral Hydrazone Formation Start->Hydrazone Condensation Deprotonation Deprotonation (LDA, -78°C) Hydrazone->Deprotonation Strong Base Azaenolate Rigid Li-Chelated Aza-enolate Deprotonation->Azaenolate Forms stable intermediate Alkylation Alkylation (E+, -100°C) Azaenolate->Alkylation Electrophilic Attack Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Ozonolysis (O₃) or Hydrolysis Alkylated_Hydrazone->Cleavage N=C bond scission Product α-Chiral Ketone / Aldehyde (High e.e.) Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: General workflow of the SAMP/RAMP hydrazone method.

The Key to Selectivity: The Chelated Aza-enolate

The crux of the method lies in the structure of the intermediate formed after deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA).

  • Deprotonation: LDA removes a proton from the α-carbon of the carbonyl moiety, forming a lithium aza-enolate.[7] This reaction is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.

  • Chelation and Rigidification: The true genius of the auxiliary's design becomes apparent here. The lithium cation is chelated by both the nitrogen atom of the aza-enolate and the oxygen atom of the methoxymethyl sidearm.[7] This forms a highly rigid six-membered ring structure.[7][8]

  • Stereochemical Bias: This rigid conformation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the aza-enolate. The electrophile is therefore forced to approach from the opposite, unhindered face.[7]

Computational, crystallographic, and spectroscopic evidence has shown that the reactive aza-enolate intermediate preferentially adopts a specific geometry (EC=CZC-N), which ensures a highly predictable and reproducible stereochemical outcome.[2][8][9]

Caption: Stereochemical model of the Li-chelated aza-enolate intermediate.

Using SAMP leads to attack from one face, while its enantiomer RAMP directs the attack to the opposite face, providing access to both product enantiomers with high predictability.

Applications and Scope

The Enders hydrazone method is renowned for its broad applicability and high stereoselectivity across a range of important chemical transformations.

Asymmetric α-Alkylation of Aldehydes and Ketones

The most classic application is the asymmetric alkylation of carbonyl compounds. The method works exceptionally well for both cyclic and acyclic ketones, as well as aldehydes, reacting with a wide variety of alkyl halides and other electrophiles.[6] The reliability of this reaction has made it a staple in the synthesis of complex molecules.[2]

Carbonyl SubstrateElectrophile (E+)AuxiliaryYield (%)Enantiomeric Excess (e.e.) (%)Reference
3-PentanoneEthyl IodideSAMP67≥97[6]
CyclohexanoneMethyl IodideSAMP65-70≥95[3]
PropanalBenzyl BromideSAMP51-58≥98[3]
Oxetan-3-oneBenzyl BromideSAMP7184[9]
Oxetan-3-oneAllyl BromideSAMP6582[9]

This table presents a selection of representative results to illustrate the effectiveness of the method.

Broader Synthetic Utility

Beyond simple alkylations, the methodology has been successfully extended to other crucial C-C bond-forming reactions, including:

  • Diastereo- and Enantioselective Aldol Reactions [6]

  • Asymmetric Michael Additions to α,β-unsaturated esters and other acceptors[3][6]

  • Synthesis of Chiral α- and β-Substituted Primary Amines [6]

The power of this method is perhaps best illustrated by its application in the total synthesis of complex, medicinally relevant natural products. Notable examples include:

  • Zaragozic Acid A: A potent inhibitor of sterol synthesis.[2]

  • (-)-Denticulatins A and B: Polypropionate metabolites.[2]

  • Epothilones A and B: A class of highly effective anticancer agents.[2]

  • (-)-C10-demethyl Arteannuin B: A structural analog of the antimalarial drug artemisinin.[2]

Detailed Experimental Protocol: Synthesis of (S)-(+)-4-Methyl-3-Heptanone

This protocol is adapted from the robust and verified procedure published in Organic Syntheses, illustrating the complete three-step sequence.[6]

Step A: 3-Pentanone SAMP Hydrazone Formation

  • A 50-mL flask is charged with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • The mixture is heated at 60°C under an argon atmosphere overnight.

  • The crude product is diluted with diethyl ether (200 mL) and washed with water (30 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification by short-path distillation yields the pure SAMP-hydrazone as a colorless oil (typically ~87% yield).[6]

Step B: Asymmetric Alkylation

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.6 M in hexane, 22.5 mL, 36 mmol) to a solution of diisopropylamine (5.1 mL, 36 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at 0°C under argon.

  • The LDA solution is cooled to -78°C, and the 3-pentanone SAMP hydrazone (6.54 g, 33 mmol) in anhydrous THF (20 mL) is added dropwise. The solution is stirred for 4 hours at -78°C.

  • The resulting clear, yellowish solution of the aza-enolate is cooled to -100°C.

  • Ethyl iodide (3.2 mL, 40 mmol) is added, and the reaction mixture is stirred overnight, allowing it to warm slowly to room temperature.

  • The reaction is quenched by the addition of water (50 mL), and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried and concentrated to yield the crude alkylated hydrazone.[6]

Step C: Oxidative Cleavage (Ozonolysis)

  • The crude alkylated hydrazone is dissolved in dichloromethane (100 mL) and cooled to -78°C.

  • Ozone is bubbled through the solution until a persistent blue color indicates the reaction is complete.

  • The excess ozone is removed by bubbling argon through the solution.

  • The ozonide is quenched by the addition of triphenylphosphine (9.4 g, 36 mmol) and the solution is allowed to warm to room temperature.

  • The solvent is removed, and the desired ketone, (S)-(+)-4-methyl-3-heptanone, is separated from the triphenylphosphine oxide and the recovered auxiliary nitrosamine by distillation. The final product is obtained with an enantiomeric excess (e.e.) of ≥97%.[6]

Note on Cleavage: While ozonolysis is highly effective, other milder methods can be employed. For substrates sensitive to oxidation, hydrolysis with aqueous oxalic acid or cleavage with cupric acetate can be viable alternatives.[2][9] The nitrosamine formed during ozonolysis can be reduced with lithium aluminum hydride to recover the SAMP auxiliary for reuse.[6]

Advantages, Limitations, and Conclusion

Advantages:

  • High Stereoselectivity: The method consistently delivers products with very high enantiomeric or diastereomeric excess, often exceeding 95% e.e.[3][6]

  • Broad Scope: It is applicable to a wide variety of aldehydes, ketones, and electrophiles.[6]

  • Reliability and Predictability: The well-defined chelated intermediate makes the stereochemical outcome highly predictable.

  • Auxiliary Recovery: The chiral auxiliary can be recovered and recycled, improving the overall efficiency and cost-effectiveness of the process.[6]

Limitations:

  • Stoichiometric Reagents: The method requires stoichiometric amounts of the chiral auxiliary and strong base (LDA), which can be a disadvantage compared to catalytic asymmetric methods.

  • Reaction Conditions: The requirement for cryogenic temperatures (-78 to -100 °C) and strictly anhydrous conditions can be challenging for large-scale industrial applications.

  • Cleavage Conditions: Ozonolysis, while efficient, requires specialized equipment and can affect other functional groups in the molecule.

References

  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183. [Link]

  • Scott, K. A., & Sweeney, J. B. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(15), 7636–7648. [Link]

  • Chemistry lover. (2021, July 31). Ender's SAMP/RAMP stereoselective alkylation [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, April 1). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Enders, D., et al. (1986). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Tetrahedron Letters. (This is a general reference to the body of work, a specific article can be found on ResearchGate, though a direct link to the primary publication is preferable). [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)- and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP and RAMP), Versatile Chiral Auxiliaries. Organic Syntheses, 65, 173. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Collum, D. B. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society. (This reference discusses the mechanism in detail, a link to the PMC article is provided). [Link]

  • Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3673–3678. [Link]

Sources

Foundational

The Indispensable Role of Pyrrolidine Derivatives in Modern Asymmetric Synthesis: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Nature's preference for chirality in biological sys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Nature's preference for chirality in biological systems necessitates the development of robust and selective methods to control stereochemistry. Among the arsenal of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Within this field, pyrrolidine derivatives have carved out a privileged position, demonstrating remarkable efficacy and versatility in a wide array of asymmetric transformations. This in-depth technical guide provides a comprehensive exploration of the pivotal role of these catalysts, delving into their mechanistic underpinnings, practical applications, and the causal logic behind their successful implementation.

The Rise of a Privileged Scaffold: From L-Proline to Advanced Derivatives

The journey of pyrrolidine-based organocatalysis began with the seminal discovery of the catalytic prowess of the simple amino acid, L-proline. In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the ability of L-proline to catalyze an intramolecular aldol reaction with high enantioselectivity.[1][2] However, the true potential of this discovery lay dormant for decades until the turn of the 21st century, when List and Barbas reignited interest by demonstrating the intermolecular variant of the proline-catalyzed asymmetric aldol reaction.[1][2] This breakthrough marked the dawn of a new era in organocatalysis.

The effectiveness of proline and its derivatives stems from their ability to form key reactive intermediates with carbonyl compounds. The secondary amine of the pyrrolidine ring readily condenses with ketones or aldehydes to form nucleophilic enamines or electrophilic iminium ions. This dual activation strategy is central to their catalytic cycle and has been the foundation for the rational design of a vast family of more sophisticated and highly selective pyrrolidine-based organocatalysts.

These catalysts can be broadly classified into several key categories, each with distinct structural features and applications:

  • Proline and its simple derivatives: L-proline remains a workhorse catalyst due to its low cost and availability. Modifications to the carboxylic acid group, such as in prolinamides, can enhance solubility and catalytic activity.[1]

  • Diarylprolinol silyl ethers: Pioneered by Hayashi and Jørgensen, these catalysts, often referred to as Hayashi-Jørgensen catalysts, feature a bulky diarylprolinol moiety. The steric hindrance provided by this group is crucial for achieving high levels of stereocontrol in a variety of reactions.[2][3]

  • Pyrrolidine-based thioureas: These bifunctional catalysts combine the enamine/iminium activation of the pyrrolidine ring with the hydrogen-bonding capabilities of a thiourea moiety. This dual activation allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity.[4][5]

Mechanistic Principles: The Enamine and Iminium Ion Catalytic Cycles

The remarkable stereocontrol exerted by pyrrolidine derivatives is a direct consequence of the highly organized transition states they orchestrate. Two primary catalytic cycles govern the majority of their applications: the enamine cycle for the activation of carbonyl donors (nucleophiles) and the iminium ion cycle for the activation of α,β-unsaturated carbonyls (electrophiles).

The Enamine Catalytic Cycle: A Nucleophilic Powerhouse

The enamine cycle is fundamental to reactions where a ketone or aldehyde acts as a nucleophile, such as in aldol, Mannich, and Michael reactions. The cycle can be broken down into the following key steps:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This conversion of the carbonyl into a more nucleophilic enamine is the crucial activation step.

  • Stereoselective C-C Bond Formation: The enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, an imine in a Mannich reaction, or a nitroalkene in a Michael addition). The chiral environment created by the catalyst directs this attack to one face of the electrophile, thereby establishing the new stereocenter. The carboxylic acid of proline or other hydrogen-bond donating groups on more complex catalysts play a critical role in orienting the electrophile in the transition state.[6]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Carbonyl Carbonyl_Compound Ketone/Aldehyde Carbonyl_Compound->Enamine Iminium_Ion Iminium Ion Enamine->Iminium_Ion + Electrophile Electrophile Electrophile Electrophile->Iminium_Ion Product Chiral Product Iminium_Ion->Product + H₂O Product->Catalyst Regeneration Water H₂O Water->Product

Caption: The enamine catalytic cycle for pyrrolidine derivatives.

The Iminium Ion Catalytic Cycle: Activating Electrophiles

For conjugate addition reactions to α,β-unsaturated aldehydes and ketones, the iminium ion catalytic cycle is operative. This cycle lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

  • Iminium Ion Formation: The pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

  • Stereoselective Nucleophilic Attack: A nucleophile (e.g., another enolizable carbonyl, a thiol, or an indole) adds to the β-position of the iminium ion in a conjugate fashion. The steric bulk of the catalyst effectively shields one face of the iminium ion, directing the nucleophile to the opposite face.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is then hydrolyzed to furnish the chiral product and regenerate the catalyst.

Core Applications in Asymmetric Synthesis: Protocols and Performance

The versatility of pyrrolidine derivatives is showcased in their successful application to a wide range of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals.

Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde [7]

  • To a stirred solution of L-proline (0.05 mmol, 10 mol%) in dimethyl sulfoxide (DMSO, 0.5 mL) is added the aromatic aldehyde (0.5 mmol).

  • Acetone (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Aldol_Workflow Start Start Dissolve_Proline Dissolve L-Proline in DMSO Start->Dissolve_Proline Add_Aldehyde Add Aromatic Aldehyde Dissolve_Proline->Add_Aldehyde Add_Acetone Add Acetone Add_Aldehyde->Add_Acetone Stir Stir at Room Temperature (24-48h) Add_Acetone->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for a typical L-proline-catalyzed aldol reaction.

Data Presentation: Performance of Pyrrolidine Catalysts in Asymmetric Aldol Reactions

CatalystAldehydeKetoneYield (%)dr (syn:anti)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetone68-76[List et al., 2000]
(S)-TMS-DiarylprolinolBenzaldehydeCyclohexanone9595:599[Hayashi et al., 2005]
Prolinamide4-ChlorobenzaldehydeAcetone85-92[1]
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for the synthesis of chiral amines, amino acids, and alkaloids.

Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction [8]

  • In a reaction vial, the aldehyde (1.0 mmol), aniline (1.0 mmol), and L-proline (0.1 mmol, 10 mol%) are dissolved in N,N-dimethylformamide (DMF, 2.0 mL).

  • The ketone (2.0 mmol) is added, and the mixture is stirred at 4°C for 48-72 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired β-amino ketone.

Mannich_Workflow Start Start Mix_Reagents Mix Aldehyde, Aniline, and L-Proline in DMF Start->Mix_Reagents Add_Ketone Add Ketone Mix_Reagents->Add_Ketone Stir_Cold Stir at 4°C (48-72h) Add_Ketone->Stir_Cold Workup Aqueous Workup Stir_Cold->Workup Dry_and_Concentrate Dry and Concentrate Workup->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for a proline-catalyzed three-component Mannich reaction.

Data Presentation: Scope of the Asymmetric Mannich Reaction

CatalystAldehydeAmineKetoneYield (%)dr (syn:anti)ee (%)Reference
L-Prolinep-Nitrobenzaldehydep-AnisidineAcetone50-94[List, 2000]
L-ProlineIsovaleraldehydep-AnisidineAcetone95>20:1>99[8]
(R)-TMS-DiarylprolinolBenzaldehydep-AnisidineCyclohexanone8993:798[Hayashi et al., 2006]
Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation, enabling the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Pyrrolidine-based catalysts have proven to be highly effective in promoting the addition of ketones and aldehydes to nitroalkenes.

Experimental Protocol: Diarylprolinol Silyl Ether-Catalyzed Michael Addition of an Aldehyde to a Nitroalkene [9]

  • To a solution of the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added the nitroalkene (0.2 mmol).

  • The aldehyde (0.4 mmol) is then added, and the reaction is stirred for the time indicated by TLC analysis.

  • The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to afford the Michael adduct.

Michael_Workflow Start Start Mix_Catalyst_Electrophile Mix Catalyst and Nitroalkene in Toluene Start->Mix_Catalyst_Electrophile Add_Aldehyde Add Aldehyde Mix_Catalyst_Electrophile->Add_Aldehyde Stir_RT Stir at Room Temperature Add_Aldehyde->Stir_RT Purify Direct Purification by Column Chromatography Stir_RT->Purify End End Purify->End

Caption: Workflow for a diarylprolinol silyl ether-catalyzed Michael addition.

Data Presentation: Efficacy in Asymmetric Michael Additions

CatalystNucleophileElectrophileYield (%)dr (syn:anti)ee (%)Reference
(S)-TMS-DiarylprolinolPropanalβ-Nitrostyrene9895:599[Hayashi et al., 2005]
Pyrrolidine-ThioureaCyclohexanoneβ-Nitrostyrene9996:498[4]
ProlinamideAcetone(E)-2-Nitro-1-phenylpropene9285:1595[1]

Conclusion and Future Outlook

Pyrrolidine derivatives have unequivocally established themselves as a privileged class of organocatalysts, enabling a vast array of asymmetric transformations with high efficiency and stereoselectivity. Their operational simplicity, low toxicity, and the detailed mechanistic understanding of their function have made them indispensable tools for both academic research and industrial applications, particularly in the synthesis of chiral drugs and complex natural products.

The field continues to evolve, with ongoing research focused on the development of novel pyrrolidine-based catalysts with enhanced reactivity and selectivity, the expansion of their application to new and challenging transformations, and their immobilization on solid supports for improved recyclability. As the demand for enantiomerically pure compounds continues to grow, the role of pyrrolidine derivatives in asymmetric synthesis is set to expand, further solidifying their status as a cornerstone of modern organic chemistry.

References

  • Tang, Z., Jiang, F., Yu, L.-T., et al. (2005). Pyrrolidine-Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(9), 1655-1657. [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link]

  • List, B. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. PNAS, 101(16), 5839-5842. [Link]

  • Merino, P., & Tejero, T. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 642-650. [Link]

  • Barbas, C. F., III. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • Debnath, M. K., Oyama, W., Ono, Y., et al. (2021). Synthesis of polymer microsphere-supported chiral pyrrolidine catalysts by precipitation polymerization and their application to asymmetric Michael addition reactions. Journal of Polymer Science, 59(11), 1072-1083. [Link]

  • List, B. (2012). The Proline-Catalyzed Mannich Reaction and the Advent of Enamine Catalysis. Israel Journal of Chemistry, 52(8-9), 689-698. [Link]

  • Janey, J. M., Hsiao, Y., & Armstrong, J. D., III. (2006). Proline-Catalyzed, Asymmetric Mannich Reactions in the Synthesis of a DPP-IV Inhibitor. The Journal of Organic Chemistry, 71(1), 390-392. [Link]

  • Gawroński, J., Gawrońska, K., & Skowronek, P. (2018). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 23(11), 2999. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 68-83. [Link]

  • Lombardo, M., Quintavalla, A., & Trombini, C. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Hayashi, Y., Itoh, T., Ishikawa, H., & Koshino, C. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-12082. [Link]

  • Alcaraz, L., & Cridland, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 639-651. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Wang, W. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

  • Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1080-1102. [Link]

  • Ganesan, D., Parasuraman, P., Begum, Z., et al. (2022). NEW SUGAR BASED γ-AMINO SILYL ETHER ORGANOCATALYSTS FOR ASYMMETRIC MICHAEL ADDITION OF β-KETO ESTERS WITH NITROOLEFINS. Heterocycles, 105(1), 369-382. [Link]

  • Khiangte, V., Lalhmangaihzuala, S., & Vanlaldinpuia, K. (2023). Asymmetric Michael addition of ketones to various β-nitroolefins. Results in Chemistry, 5, 100827. [Link]

  • Li, P., Wang, L., & Zhang, G. (2014). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Science & Technology, 4(11), 3931-3937. [Link]

  • Wang, W. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

Sources

Exploratory

Discovery and development of Enders' reagents

An In-Depth Technical Guide to the Discovery and Development of Enders' Reagents For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of enantiomerically pure compounds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Enders' Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries have proven to be a robust and reliable method for controlling stereochemistry. This technical guide delves into the discovery, development, and application of the renowned Enders' reagents, SAMP and RAMP, which have revolutionized asymmetric α-alkylation of carbonyl compounds. We will explore the intellectual genesis of these reagents, the mechanistic underpinnings of their remarkable stereocontrol, and provide practical, field-proven insights into their application.

The Genesis of Enders' Reagents: A Historical Perspective

The landscape of asymmetric synthesis was significantly shaped by the pioneering work of German organic chemist Dieter Enders.[1] His research in the latter half of the 20th century was instrumental in the development of practical methods for the synthesis of chiral molecules.[2] Working alongside E.J. Corey, Enders introduced the concept of using chiral hydrazones for asymmetric carbon-carbon bond formation, a collaboration that laid the groundwork for what would become the widely acclaimed SAMP/RAMP hydrazone alkylation reaction.[3]

The core innovation was the development of two complementary chiral auxiliaries derived from readily available chiral starting materials: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).[4] These proline-derived auxiliaries provided a reliable and highly effective means to control the stereochemical outcome of the α-alkylation of aldehydes and ketones.[1] The development of this methodology was a significant step forward, offering a versatile and efficient route to a wide array of chiral building blocks essential for the synthesis of complex natural products and pharmaceuticals.[3]

The Principle of Asymmetric Induction: Mechanism of Action

The efficacy of Enders' reagents lies in a well-defined, three-step sequence that ensures high levels of stereocontrol.[3] This process transforms a prochiral ketone or aldehyde into a chiral product with a newly formed stereocenter.

Step 1: Hydrazone Formation The initial step involves the condensation of the chiral auxiliary (SAMP or RAMP) with a ketone or aldehyde to form a chiral hydrazone.[3] This reaction is typically straightforward and proceeds with high yield.

Step 2: Diastereoselective Alkylation The crucial stereochemistry-defining step is the deprotonation of the hydrazone with a strong base, typically lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate.[3] The stereochemistry of this intermediate is controlled by the chiral auxiliary. The subsequent reaction of this azaenolate with an electrophile (e.g., an alkyl halide) occurs from the less sterically hindered face, leading to the formation of the alkylated hydrazone with a high degree of diastereoselectivity.

Step 3: Auxiliary Cleavage The final step is the removal of the chiral auxiliary to reveal the desired chiral ketone or aldehyde.[3] This can be achieved through ozonolysis or hydrolysis, regenerating the carbonyl group and allowing for the recovery of the chiral auxiliary for reuse.[3][5]

Visualizing the Workflow: From Prochiral to Chiral

Enders_Workflow Prochiral Prochiral Ketone/ Aldehyde Hydrazone Chiral Hydrazone (SAMP/RAMP) Prochiral->Hydrazone + SAMP/RAMP Azaenolate Diastereomeric Azaenolate Hydrazone->Azaenolate 1. LDA 2. Electrophile Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Chiral_Product Enantioenriched Ketone/Aldehyde Alkylated_Hydrazone->Chiral_Product Ozonolysis/ Hydrolysis Auxiliary Recovered Auxiliary Alkylated_Hydrazone->Auxiliary Azaenolate_Stereocontrol cluster_azaenolate Chelated Azaenolate Intermediate N1 N N2 N N1->N2 Li Li+ N1->Li coordination C_alpha N2->C_alpha Pyrrolidine Pyrrolidine Ring N2->Pyrrolidine C_beta C_alpha->C_beta R1 R1 C_alpha->R1 R2 R2 C_beta->R2 O O O->Li coordination Me Me O->Me Electrophile Electrophile (E+) Electrophile->C_alpha Attack Approach Approaches from the less hindered face

Caption: Stereocontrol via the chelated azaenolate intermediate.

Practical Application: A Step-by-Step Protocol

The following protocol for the asymmetric α-alkylation of a ketone is a representative example of the Enders' SAMP/RAMP methodology.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

Protocol_Flowchart Start Start: Cyclohexanone & SAMP Step1 1. Hydrazone Formation: - Mix Cyclohexanone and SAMP. - Heat under reflux with azeotropic removal of water. Start->Step1 Step2 2. Azaenolate Formation: - Dissolve hydrazone in dry THF. - Cool to -78 °C. - Add LDA solution dropwise. Step1->Step2 Step3 3. Alkylation: - Add alkyl halide (e.g., iodomethane) at -78 °C. - Stir for several hours. Step2->Step3 Step4 4. Quench and Workup: - Quench with water. - Extract with ether. - Dry and concentrate. Step3->Step4 Step5 5. Auxiliary Cleavage: - Dissolve alkylated hydrazone in dichloromethane. - Cool to -78 °C. - Bubble ozone through the solution until a blue color persists. Step4->Step5 Step6 6. Reductive Workup & Purification: - Purge with nitrogen. - Add dimethyl sulfide. - Purify by column chromatography. Step5->Step6 End End: (R)-2-Methylcyclohexanone Step6->End

Caption: Step-by-step experimental workflow for asymmetric alkylation.

Performance and Scope: A Quantitative Overview

The Enders' reagent system has been successfully applied to a wide range of aldehydes and ketones with various electrophiles, consistently delivering high yields and excellent stereoselectivities.

Carbonyl CompoundElectrophileAuxiliaryDiastereomeric Excess (de) / Enantiomeric Excess (ee) (%)Yield (%)Reference
PropanalBenzyl bromideSAMP>95 (de)85[3]
CyclohexanoneIodomethaneSAMP>96 (ee)70-80[6]
AcetoneAllyl bromideRAMP>95 (ee)75[3]
3-PentanoneEthyl iodideSAMP>98 (de)90[6]
Oxetan-3-oneBenzyl bromideSAMP76 (de)73[5]

Conclusion and Future Outlook

The discovery and development of Enders' reagents marked a pivotal moment in the field of asymmetric synthesis. The SAMP/RAMP hydrazone alkylation methodology provides a robust, reliable, and highly stereoselective route to a vast array of chiral building blocks. Its application in the total synthesis of complex natural products and pharmaceuticals underscores its significance. [7]As the demand for enantiomerically pure compounds continues to grow, the principles established by Dieter Enders will undoubtedly continue to inspire the development of new and even more efficient synthetic methods.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Enders, D., Signore, G. D., & Raabe, G. (2013). Asymmetric synthesis of α-(heteroaryl)alkylamines and α-amino acids via nucleophilic 1,2-addition of lithiated heterocycles to aldehyde SAMP-hydrazones. Turkish Journal of Chemistry, 37(4), 492-518. [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]

  • Wikipedia. Dieter Enders. [Link]

  • ChemistryViews. (2019, July 2). Dieter Enders (1946 – 2019). [Link]

  • Thieme Chemistry. (2019, June 29). An Obituary for Dieter Enders. [Link]

  • Enders, D., & Jaeger, K.-E. (Eds.). (2007). Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH. [Link]

  • Enders, D., et al. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]

  • Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. [Link]

  • Enders, D., et al. Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters. [Link]

Sources

Foundational

Theoretical conformational analysis of 2-methoxypyrrolidine

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methoxypyrrolidine For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The conformational preferences of substituted pyrrolidines directly influence their three-dimensional shape, governing their interactions with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of 2-methoxypyrrolidine, a model system for understanding the interplay of steric and stereoelectronic effects in substituted N-heterocycles. We will detail the quantum chemical methodologies required to build a robust computational model, explain the causality behind the choice of theoretical levels, and present a systematic workflow for identifying and characterizing the complete conformational landscape of the molecule. This document is intended for researchers in computational chemistry, medicinal chemistry, and drug development seeking to apply rigorous theoretical methods to understand and predict molecular conformation.

Introduction: The Significance of Pyrrolidine Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms.[2] The introduction of a substituent, particularly at the C2 position adjacent to the nitrogen heteroatom, profoundly influences this equilibrium. For 2-methoxypyrrolidine, the conformational landscape is dictated by a subtle balance between steric hindrance and powerful stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to adopt an axial orientation, despite the potential for greater steric repulsion in this position.[3] This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom (in this case, Nitrogen) and the antibonding orbital (σ*) of the C-O bond of the methoxy group.[3][4] A thorough understanding and accurate prediction of this effect are critical, as the axial vs. equatorial preference of the methoxy group will fundamentally alter the molecule's shape, dipole moment, and ability to engage in intermolecular interactions, such as binding to a protein active site.[1][5]

This guide will provide the theoretical and practical framework for dissecting these conformational intricacies using modern computational chemistry techniques.

Theoretical Background and Key Concepts

Pyrrolidine Ring Puckering

Unlike the more rigid six-membered cyclohexane ring, the five-membered pyrrolidine ring is highly flexible. Its non-planar conformations are described by two primary puckering modes:

  • Envelope (C_s symmetry): Four atoms are coplanar, and the fifth is out of the plane. The pucker can be centered on a carbon or the nitrogen atom.

  • Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

These puckering modes interconvert with very low energy barriers, and the presence of substituents determines the relative energies of these forms.[5]

The Anomeric Effect in 2-Methoxypyrrolidine

In 2-methoxypyrrolidine, the anomeric effect manifests as a stabilizing interaction when the methoxy group is in a pseudo-axial position. This allows for optimal anti-periplanar alignment between the nitrogen's lone pair (n_N) and the antibonding orbital of the C2-O bond (σ_C-O). This n -> σ donation of electron density lengthens the C-O bond, shortens the N-C2 bond, and provides an overall energetic stabilization that can overcome steric penalties.[3][4][6] The accurate quantification of this stabilization is a key objective of the computational analysis.

The Computational Workflow: A Self-Validating System

A rigorous conformational analysis requires a multi-step approach that balances computational efficiency with high accuracy.[7] The workflow described below is designed to systematically explore the potential energy surface of 2-methoxypyrrolidine and reliably identify all low-energy conformers.

Diagram: Conformational Analysis Workflow

G cluster_0 Setup & Generation cluster_1 Refinement & Calculation cluster_2 Analysis & Interpretation A 1. Initial 3D Structure Generation (e.g., Avogadro) B 2. Broad Conformational Search (Molecular Mechanics - MMFF94) A->B Input Structure C 3. Geometry Optimization (DFT: B3LYP-D3/6-31G*) B->C Candidate Conformers D 4. Duplicate Removal (RMSD Clustering) C->D Optimized Geometries E 5. Final Energy Calculation (DFT: ωB97X-D/def2-TZVPD) D->E Unique Conformers F 6. Thermodynamic Analysis (Relative Energies, Boltzmann Populations) E->F Accurate Energies G 7. Geometric & Electronic Analysis (Dihedrals, NBO for Anomeric Effect) F->G Ranked Conformers G cluster_axial Pseudo-Axial OMe (Anomeric Stabilization) cluster_equatorial Pseudo-Equatorial OMe (Steric Preference) Conf1 Conf-1 (Global Minimum) Conf3 Conf-3 Conf1->Conf3 Pucker Change Conf2 Conf-2 Conf1->Conf2 Ring Inversion Conf2->Conf1 Conf4 Conf-4 Conf2->Conf4 Pucker Change

Caption: Energy landscape showing relationships between axial and equatorial conformers.

Interpretation: The data in Table 1, if these were the real results, would strongly indicate that the pseudo-axial conformer (Conf-1) is the global minimum, accounting for over 75% of the population at room temperature. The NBO analysis would confirm that this preference is driven by a strong anomeric stabilization (E(2) = 5.8 kcal/mol). The pseudo-equatorial conformers are higher in energy, demonstrating that for 2-methoxypyrrolidine, the stereoelectronic anomeric effect overrides the classical steric preference for an equatorial substituent. This has profound implications for drug design, as the molecule will predominantly present an axial methoxy group for interaction with a receptor.

Conclusion

The theoretical conformational analysis of 2-methoxypyrrolidine is a tractable yet insightful problem that serves as an excellent model for studying substituted heterocycles. By employing a multi-level computational workflow—from a broad molecular mechanics search to high-level DFT energy calculations—researchers can reliably map the potential energy surface and quantify the forces governing conformational preference. The dominance of the anomeric effect in this system highlights the necessity of moving beyond simple steric models in molecular design. The protocols and rationale detailed in this guide provide a robust framework for application to more complex drug-like molecules, ultimately enabling a more accurate prediction of molecular shape and function.

References

  • L. A. Burns, M. S. Marshall, and C. D. Sherrill. (2011). "Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals". The Journal of Chemical Physics. [Link]

  • Oak Ridge National Laboratory. (2011). "Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals". OSTI.GOV. [Link]

  • I. V. Alabugin, M. P. Gold, and S. V. Vasilev. (2003). "Homoanomeric effects in six-membered heterocycles". PubMed. [Link]

  • UC Santa Barbara Chemistry & Biochemistry. "TINKER Tutorial: Conformational Analysis". UC Santa Barbara. [Link]

  • K. B. Wiberg, W. F. Bailey, and K. M. Lambert. (2011). "The Anomeric Effect - It's Complicated". ResearchGate. [Link]

  • A. Pedretti, L. Legnani, and G. Vistoli. (2021). "Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling". Journal of Chemical Education. [Link]

  • S. R. Whittleton, L. A. Burns, and C. D. Sherrill. (2021). "Exploring non-covalent interactions in excited states: beyond aromatic excimer models". RSC Publishing. [Link]

  • Wikipedia. "Anomeric effect". Wikipedia. [Link]

  • Reddit. (2023). "Recommendations for software that calculates the conformational energy of a molecule". Reddit. [Link]

  • Computational Chemistry List. (2003). "Comp Chem Software". ccl.net. [Link]

  • I. V. Alabugin, M. P. Gold, and S. V. Vasilev. (2003). "Homoanomeric Effects in Six-Membered Heterocycles". Journal of the American Chemical Society. [Link]

  • SciSpace. (2003). "Homoanomeric effects in six-membered heterocycles.". SciSpace. [Link]

  • A. M. D. L. Ferrol, et al. (2024). "Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See". Journal of the American Chemical Society. [Link]

  • Rowan Scientific. "Conformational Searching". Rowan Scientific. [Link]

  • A. M. D. L. Ferrol, et al. (2024). "Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems". ChemRxiv. [Link]

  • K. Yamada and T. Inokuma. (2023). "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test". RSC Publishing. [Link]

  • M. T. S. Heikkinen, A. M. P. Koskinen, and P. M. Pihko. (2005). "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines". PubMed. [Link]

  • S. Seebach, et al. (2017). "Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis". ResearchGate. [Link]

  • G. A. A. C. Portocarrero, et al. (2020). "Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory". Journal of Molecular Modeling. [Link]

  • Chemistry LibreTexts. (2019). "6.4: A Conformational Basis Set". Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). "Basis set and methods for organic molecules". ResearchGate. [Link]

  • Wikipedia. "Basis set (chemistry)". Wikipedia. [Link]

  • G. J. M. S. A. T. de Rond, et al. (2022). "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations". JACS Au. [Link]

  • ResearchGate. (2023). "a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine.". ResearchGate. [Link]

  • Wikipedia. "5-MeO-pyr-T". Wikipedia. [Link]

  • Mapping Ignorance. (2017). "A new path to enantioselective substituted pyrrolidines". Mapping Ignorance. [Link]

  • Q. Liu, et al. (2012). "Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library". PubMed. [Link]

  • S. Z. Fischer, et al. (2020). "Computational methods for exploring protein conformations". PMC. [Link]

  • A. A. K. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum. (2020). "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives". ResearchGate. [Link]

  • K. Haas, C. H. T. T. Vu, and C. H. Gensch. (2024). "The impact of conformer quality on learned representations of molecular conformer ensembles". arXiv. [Link]

  • S. T. Beyl, et al. (2024). "Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential". ChemRxiv. [Link]

  • H. Jiang, et al. (2013). "Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes". PubMed. [Link]

  • ResearchGate. (2020). "Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature". ResearchGate. [Link]

  • A. A. G. Lindahl, U. H. Danielson, and A. Karlén. (2019). "Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?". Journal of Chemical Information and Modeling. [Link]

  • I. Chen and I. J. F. T. D. C. A. M. (2013). "Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery". PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxypyrrolidine-1-carbaldehyde: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methoxypyrrolidine-1-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methoxypyrrolidine-1-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the N-formylation of pyrrolidine to yield N-formylpyrrolidine, followed by a regioselective anodic methoxylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of 2-Alkoxy-N-acyl Heterocycles

N-Acyl-α-alkoxyamines, such as 2-methoxypyrrolidine-1-carbaldehyde, are versatile intermediates in organic synthesis. The α-methoxy group serves as a masked iminium ion, which can be displaced by a wide range of nucleophiles to introduce molecular diversity at the 2-position of the pyrrolidine ring. This reactivity profile makes the title compound a key precursor for the synthesis of various substituted pyrrolidine derivatives, which are prevalent scaffolds in numerous biologically active molecules and pharmaceuticals.

The synthetic strategy detailed herein is predicated on two well-established transformations: the formylation of a secondary amine and the Shono oxidation. This approach offers a reliable and scalable route to the target compound from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 2-methoxypyrrolidine-1-carbaldehyde is achieved in two sequential steps as illustrated below:

Synthesis_Scheme cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Anodic Methoxylation Pyrrolidine Pyrrolidine NFormylpyrrolidine N-Formylpyrrolidine Pyrrolidine->NFormylpyrrolidine Formic Acid FormicAcid HCOOH Electrolysis Electrochemical Oxidation NFormylpyrrolidine->Electrolysis Target 2-Methoxypyrrolidine- 1-carbaldehyde Methanol CH3OH Methanol->Electrolysis Electrolysis->Target

Caption: Overall two-step synthesis of 2-methoxypyrrolidine-1-carbaldehyde.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Pyrrolidine≥99%Sigma-Aldrich
Formic Acid≥95%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)≥99% (Electrochemical Grade)Sigma-Aldrich

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Pyrrolidine and formic acid are corrosive and should be handled with care.

Step 1: Synthesis of N-Formylpyrrolidine

This procedure is adapted from established methods for the N-formylation of secondary amines using formic acid.[1] The reaction proceeds via a condensation mechanism where water is removed to drive the equilibrium towards the amide product.

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrrolidine (14.2 g, 0.2 mol) and toluene (100 mL).

  • With stirring, slowly add formic acid (10.1 g, 0.22 mol, 1.1 equivalents). The addition is exothermic, and a salt may precipitate.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid.

  • Wash the organic phase with brine (50 mL).

  • Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford N-formylpyrrolidine as a colorless to pale yellow oil.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by GC-MS. The expected boiling point is 92-94 °C at 15 mmHg.

Step 2: Synthesis of 2-Methoxypyrrolidine-1-carbaldehyde via Anodic Methoxylation

This step utilizes an electrochemical method known as the Shono oxidation.[2] The reaction involves the anodic oxidation of the N-formylpyrrolidine in methanol, which acts as both the solvent and the nucleophile. This method provides a high degree of regioselectivity for the introduction of the methoxy group at the carbon alpha to the nitrogen atom.[3][4]

Experimental Setup:

This protocol is best performed using a constant current power supply and an undivided electrochemical cell with graphite or platinum electrodes. For enhanced efficiency and control, a microfluidic electrolysis cell can be employed.[2]

Protocol:

  • Prepare an electrolyte solution by dissolving tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.05 M) in anhydrous methanol.

  • In the electrochemical cell, place a solution of N-formylpyrrolidine (0.1 M) in the prepared methanolic electrolyte.

  • Cool the cell to 0-5 °C using an ice bath to minimize potential side reactions.

  • Apply a constant current density (typically 10-30 mA/cm²) to the electrodes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The electrolysis is continued until the starting material is consumed (typically requires the passage of 2.0-2.5 F/mol of charge).

  • Upon completion, the solvent (methanol) is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-methoxypyrrolidine-1-carbaldehyde.

Mechanism and Scientific Rationale

N-Formylation

The formylation of pyrrolidine with formic acid is a classic nucleophilic acyl substitution reaction. The nitrogen of the secondary amine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by a proton transfer and subsequent dehydration to form the stable amide, N-formylpyrrolidine. The use of a Dean-Stark trap is crucial to remove water from the reaction mixture, thereby shifting the equilibrium towards product formation in accordance with Le Châtelier's principle.

Anodic Methoxylation (Shono Oxidation)

The electrochemical oxidation of N-formylpyrrolidine proceeds through the following key steps:

Shono_Oxidation Start N-Formylpyrrolidine CationRadical Cation Radical Start->CationRadical - e⁻ (Anode) IminiumIon N-Acyliminium Ion CationRadical->IminiumIon - H⁺, - e⁻ Product 2-Methoxypyrrolidine- 1-carbaldehyde IminiumIon->Product MeOH CH3OH MeOH->Product Nucleophilic Attack

Sources

Application

Application Note: Streamlined Synthesis of 2-Methoxypyrrolidine via Continuous Electrochemical Flow Chemistry

Abstract This guide provides a comprehensive protocol for the synthesis of 2-methoxypyrrolidine derivatives, valuable intermediates in pharmaceutical and alkaloid synthesis, using electrochemical flow technology. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 2-methoxypyrrolidine derivatives, valuable intermediates in pharmaceutical and alkaloid synthesis, using electrochemical flow technology. We will explore the anodic oxidation of N-protected pyrrolidines, commonly known as the Shono oxidation, and demonstrate how its implementation in a continuous flow reactor overcomes the limitations of traditional batch methods. This application note details the reaction mechanism, the experimental setup, a step-by-step protocol for the synthesis of N-Boc-2-methoxypyrrolidine, and critical safety considerations. By leveraging the precise control offered by flow chemistry, this method provides a scalable, efficient, and safer route to these important synthetic building blocks.

Introduction: The Synthetic Utility of α-Alkoxylated Pyrrolidines

Pyrrolidine rings are ubiquitous scaffolds in a vast array of natural products and pharmaceutical agents. The functionalization of these rings, particularly at the C2 position adjacent to the nitrogen atom, is a key strategy in medicinal chemistry. α-Methoxylated carbamates, such as 2-methoxypyrrolidines, are stable, isolable precursors to highly reactive N-acyliminium ions.[1][2] These electrophilic intermediates can be trapped with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, making them powerful building blocks for complex molecule synthesis.[3][4]

The classic method for achieving this transformation is the Shono oxidation, an anodic process that activates the α-C(sp³)–H bond of an amide or carbamate.[2][5] However, traditional batch electrochemical methods often suffer from challenges related to mass and heat transfer, reproducibility, and scalability.[6][7]

Continuous flow electrochemistry emerges as a superior alternative, offering significant advantages.[8] By continuously pumping the reactant solution through a microreactor containing electrodes, this technique provides:

  • Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient transport of reactants to the electrode surface and rapid dissipation of heat.[6][9]

  • Improved Safety: The small reactor volume minimizes the quantity of hazardous reagents at any given time, and the sealed environment prevents exposure to flammable solvents like methanol.[9]

  • Precise Reaction Control: Parameters such as residence time, current, and temperature are precisely controlled, leading to higher selectivity and reproducibility.[6][7][10]

  • Scalability: Scaling up production is achieved simply by running the system for a longer duration or by "numbering-up" reactors in parallel, bypassing the challenges of scaling up batch reactors.[9][11]

Reaction Mechanism: The Shono Oxidation

The electrochemical α-methoxylation of an N-protected pyrrolidine proceeds through a Shono oxidation mechanism. The process involves a formal hydride abstraction, which is achieved through a sequence of electron and proton transfers at the anode surface.

The generally accepted mechanism involves the following steps:

  • Initial Electron Transfer (ET): The nitrogen atom's lone pair on the N-Boc-pyrrolidine substrate is oxidized at the anode, removing one electron to form a radical cation.

  • Proton Transfer (PT): A base (in this case, the methanol solvent) abstracts an α-proton from the radical cation.

  • Second Electron Transfer (ET): The resulting radical undergoes a second one-electron oxidation at the anode to form a highly electrophilic N-acyliminium ion intermediate.

  • Nucleophilic Trapping: The intermediate is immediately trapped by the methanol solvent, which is present in large excess, to yield the final 2-methoxypyrrolidine product.

G cluster_legend Diagram Legend Key_Substrate Substrate/ Intermediate Key_Process Process Key_Reagent Reagent/ Product Start N-Boc-pyrrolidine Anode1 Anode Oxidation (First Electron Transfer) Start->Anode1 -1e⁻ RadicalCation Radical Cation Intermediate Anode1->RadicalCation ProtonTransfer Proton Abstraction by Methanol RadicalCation->ProtonTransfer -H⁺ Radical α-Amino Radical ProtonTransfer->Radical Anode2 Anode Oxidation (Second Electron Transfer) Radical->Anode2 -1e⁻ Iminium N-Acyliminium Ion Intermediate Anode2->Iminium Product N-Boc-2- methoxypyrrolidine Iminium->Product Methanol Methanol (Nucleophile) Methanol->Product Nucleophilic Attack

Diagram 1: Mechanism of the anodic methoxylation of N-Boc-pyrrolidine.

Experimental Setup and Protocol

Equipment and Reagents
  • Electrochemical Flow Reactor: A parallel plate reactor with graphite or carbon-filled polymer anode and a stainless-steel cathode is recommended.[12][13] The small inter-electrode gap (typically <1 mm) is crucial for minimizing ohmic drop.[11]

  • Power Supply: A galvanostat (to maintain constant current) or a potentiostat.[10]

  • Pump: An HPLC pump or syringe pump capable of delivering a precise and stable flow rate.

  • Tubing: PFA or Teflon tubing for its chemical resistance.[14]

  • Reagents:

    • N-Boc-pyrrolidine

    • Methanol (MeOH), anhydrous

    • Supporting Electrolyte (optional but recommended for initial optimization): Tetraethylammonium tetrafluoroborate (Et₄NBF₄)

    • Deuterated Chloroform (CDCl₃) for NMR analysis

G cluster_cell Electrochemical Flow Cell Reservoir Reagent Reservoir (N-Boc-pyrrolidine in Methanol + Electrolyte) Pump Syringe/HPLC Pump Reservoir->Pump 1. Feed Anode Anode (+) (Graphite) Pump->Anode 2. React Power Power Supply (Galvanostat) Anode->Power Collection Product Collection Vessel Anode->Collection 3. Collect Cathode Cathode (-) (Stainless Steel) Cathode->Power

Sources

Method

Application Notes and Protocols: Asymmetric α-Alkylation using SAMP Hydrazone Methodology

Introduction: The Power and Precision of Chiral Hydrazones The enantioselective construction of carbon-carbon bonds at the α-position to a carbonyl group is a cornerstone of modern organic synthesis, pivotal in the creat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Chiral Hydrazones

The enantioselective construction of carbon-carbon bonds at the α-position to a carbonyl group is a cornerstone of modern organic synthesis, pivotal in the creation of chiral molecules for the pharmaceutical and agrochemical industries. Among the array of methodologies developed to achieve this transformation, the use of chiral hydrazones, particularly the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, stands out as a robust and highly predictable strategy.[1][2] Developed and pioneered by E. J. Corey and Dieter Enders, this methodology provides a reliable route to α-alkylated aldehydes and ketones with excellent enantiomeric purity.[1][2]

This guide provides an in-depth exploration of the SAMP hydrazone methodology for asymmetric α-alkylation. We will delve into the mechanistic underpinnings that govern the high stereoselectivity, provide detailed, field-proven protocols for key experimental stages, and discuss the critical aspects of auxiliary cleavage and recovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

The Mechanistic Heart of Stereocontrol

The remarkable stereoselectivity of the SAMP/RAMP hydrazone methodology is not a matter of chance; it is the result of a well-defined and rigid transition state. The entire process can be dissected into three key stages: hydrazone formation, stereoselective alkylation via a metalated intermediate, and finally, the cleavage of the chiral auxiliary to reveal the desired product.[1]

Formation of the Chiral Hydrazone

The initial step involves the condensation of a prochiral ketone or aldehyde with the SAMP or RAMP chiral auxiliary.[1] This is typically a straightforward acid-catalyzed dehydration reaction. The choice between SAMP and RAMP is dictated by the desired enantiomer of the final product, as they direct the alkylation to opposite faces of the intermediate azaenolate.[3]

Deprotonation and the Azaenolate Intermediate

Treatment of the chiral hydrazone with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), results in the regioselective deprotonation at the α-carbon, forming a lithium azaenolate.[1][3] The stereoselectivity of the subsequent alkylation is critically dependent on the geometry of this intermediate. Spectroscopic and computational studies have shown that the azaenolate adopts a rigid, internally chelated structure.[3][4] The lithium cation is coordinated to both the nitrogen atom of the deprotonated hydrazone and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[4] This chelation forces the pyrrolidine ring to adopt a specific conformation that effectively shields one face of the azaenolate.[3][5]

The Stereodetermining Alkylation Step

With one face of the azaenolate sterically hindered by the chiral auxiliary, the incoming electrophile (typically an alkyl halide) can only approach from the less hindered face.[3][5] This directed attack is the origin of the high asymmetric induction observed in this methodology. For a SAMP-derived hydrazone, the electrophile will attack from the Re face, while for a RAMP-derived hydrazone, the attack occurs from the Si face.

Below is a visualization of the mechanistic pathway for SAMP-mediated α-alkylation.

SAMP Hydrazone Alkylation Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Azaenolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Ketone Prochiral Ketone/Aldehyde Hydrazone SAMP Hydrazone Ketone->Hydrazone + SAMP - H2O Hydrazone_in SAMP Hydrazone SAMP SAMP Auxiliary Azaenolate Lithium Azaenolate (Chelated Intermediate) Azaenolate_in Lithium Azaenolate Hydrazone_in->Azaenolate + LDA Alkylated_Hydrazone Alkylated SAMP Hydrazone Alkylated_Hydrazone_in Alkylated SAMP Hydrazone Azaenolate_in->Alkylated_Hydrazone + R-X (Electrophile) Chiral_Ketone α-Alkylated Ketone (Enantiopure) Alkylated_Hydrazone_in->Chiral_Ketone Cleavage

Caption: Overall workflow of the SAMP hydrazone mediated asymmetric α-alkylation.

Experimental Protocols: A Step-by-Step Guide

The success of the SAMP hydrazone methodology hinges on careful execution of each experimental step. The following protocols are provided as a general guide and may require optimization for specific substrates and electrophiles.

Protocol 1: Formation of the SAMP Hydrazone

This protocol describes the general procedure for the synthesis of a SAMP hydrazone from a ketone.

Materials:

  • Ketone (1.0 equiv)

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone and anhydrous diethyl ether.

  • Add SAMP (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, add anhydrous magnesium sulfate to the mixture to remove the water formed during the reaction.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude SAMP hydrazone.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.[1]

Protocol 2: Asymmetric α-Alkylation

This protocol outlines the deprotonation of the SAMP hydrazone and subsequent alkylation.

Materials:

  • SAMP Hydrazone (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (electrophile) (1.1 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of the SAMP hydrazone (1.0 equiv) in anhydrous THF dropwise. Stir the resulting orange to reddish-brown solution at -78 °C for 2-4 hours.

  • Alkylation: Cool the reaction mixture to -100 °C (liquid nitrogen/ether bath). Add the alkyl halide (1.1 equiv) dropwise. The color of the solution will typically fade.

  • Stir the reaction at -100 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.[1]

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched ketone. Several methods are available, and the choice depends on the sensitivity of the functional groups in the product.

Ozonolysis is a highly effective method for cleaving the C=N bond of the hydrazone.[1]

Materials:

  • Alkylated SAMP Hydrazone

  • Dichloromethane (DCM)

  • Ozone generator

Procedure:

  • Dissolve the alkylated SAMP hydrazone in DCM and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • The reaction mixture can be worked up by adding a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to quench the ozone and then concentrated.

  • The desired ketone is then purified by flash column chromatography.

For substrates sensitive to oxidation, hydrolysis with oxalic acid is a milder alternative that also allows for the recovery of the chiral auxiliary.[6][7]

Materials:

  • Alkylated SAMP Hydrazone

  • Diethyl ether

  • Saturated aqueous oxalic acid solution

Procedure:

  • Dissolve the alkylated SAMP hydrazone in diethyl ether.

  • Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, separate the layers. The organic layer contains the desired ketone.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The ketone can be purified by flash column chromatography. The aqueous layer can be basified to recover the SAMP auxiliary.[6][7]

A more recent development for the cleavage of ketone-derived SAMP hydrazones involves the use of selenium dioxide and hydrogen peroxide under buffered conditions. This method is particularly useful for sensitive substrates and proceeds without epimerization of adjacent stereocenters.[8]

Materials:

  • Alkylated SAMP Hydrazone

  • Methanol

  • pH 7 Phosphate buffer

  • Selenium dioxide (SeO₂)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a solution of the alkylated SAMP hydrazone in methanol, add pH 7 phosphate buffer.

  • Add selenium dioxide followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., pentane or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude ketone, which can be further purified by chromatography.[8]

Below is a diagram illustrating the general experimental workflow.

Experimental Workflow Start Start: Prochiral Ketone/Aldehyde + SAMP Hydrazone_Formation Protocol 1: Hydrazone Formation Start->Hydrazone_Formation Alkylation Protocol 2: Asymmetric α-Alkylation Hydrazone_Formation->Alkylation Cleavage Protocol 3: Auxiliary Cleavage Alkylation->Cleavage Product Final Product: Enantiopure α-Alkylated Ketone/Aldehyde Cleavage->Product

Caption: A simplified overview of the experimental workflow for SAMP-mediated alkylation.

Scope and Applications

The SAMP/RAMP hydrazone methodology has found broad applicability in the synthesis of a wide range of chiral molecules, including natural products and pharmaceutically active compounds.[1][9] The method is effective for both cyclic and acyclic ketones and aldehydes. A variety of electrophiles can be employed, including primary and secondary alkyl halides, allylic halides, and benzylic halides.

Carbonyl CompoundElectrophileYield (%)ee/de (%)Reference
CyclohexanoneMethyl Iodide85>98 (ee)[10]
PropanalBenzyl Bromide7096 (ee)[10]
3-PentanoneEthyl Iodide7195 (ee)[10]
Oxetan-3-oneBenzyl Bromide6584 (ee)[11]
2,2-Dimethyl-1,3-dioxan-5-oneVarious Alkyl Halides56-7690-94 (ee)[7]

The power of this methodology is exemplified in its application to the total synthesis of complex natural products such as (-)-C10-demethyl arteannuin B, (-)-denticulatin A and B, zaragozic acid A, and epothilone A and B.[1][12]

Troubleshooting and Key Considerations

  • Reagent Quality: The success of the reaction is highly dependent on the purity of the reagents and the dryness of the solvents and glassware. SAMP/RAMP should be handled under an inert atmosphere to prevent degradation.

  • Base Selection: While LDA is the most common base, other lithium amides can be used. The choice of base can sometimes influence the regioselectivity of deprotonation in unsymmetrical ketones.

  • Temperature Control: Strict temperature control, especially during the deprotonation and alkylation steps, is crucial for achieving high stereoselectivity.

  • Auxiliary Cleavage: The choice of cleavage method is critical. Ozonolysis is efficient but not suitable for molecules with other ozone-sensitive functional groups. In such cases, milder hydrolytic methods should be employed. It is important to note that under certain cleavage conditions, some degree of racemization can occur, which can compromise the overall stereoselectivity of the process.[3][13]

  • Auxiliary Recovery: The ability to recover and reuse the chiral auxiliary is a significant advantage of this methodology, particularly on a larger scale. The oxalic acid cleavage method is well-suited for this purpose.[6][7]

Conclusion

The asymmetric α-alkylation of carbonyl compounds using the SAMP/RAMP hydrazone methodology is a powerful and reliable synthetic tool. Its high stereoselectivity, broad substrate scope, and the predictability of the stereochemical outcome make it an invaluable method for the synthesis of enantiomerically pure molecules. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental protocols, researchers can effectively harness this methodology to advance their synthetic programs in drug discovery and natural product synthesis.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. In: Wikipedia. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(10), 1591–1594. [Link]

  • Enders, D., & Hundertmark, T. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1998(7), 755-756. [Link]

  • Job, A., & Enders, D. (2006). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Letters in Organic Chemistry, 3(7), 483-502. [Link]

  • Enders, D., & Hundertmark, T. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]

  • Krenske, E. H., Houk, K. N., Lim, D., Wengryniuk, S. E., & Coltart, D. M. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of organic chemistry, 75(23), 8176–8186. [Link]

  • Krenske, E. H., Houk, K. N., Lim, D., Wengryniuk, S. E., & Coltart, D. M. (2010). Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8176-8186. [Link]

  • Hey, D. H., & Meakins, G. D. (1953). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society (Resumed), 2501-2504. [Link]

  • Enders, D., Kipphardt, H., & Fey, P. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, Coll. Vol. 8, p.403 (1993); Vol. 65, p.173 (1987). [Link]

  • Smith, N. D., & Shipman, M. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(15), 7700–7706. [Link]

  • Wang, L., et al. (2014). Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones. Chemistry, an Asian journal, 9(5), 1278–1281. [Link]

  • Wengryniuk, S. E., et al. (2013). Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. The Journal of Organic Chemistry, 78(19), 9747-9765. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). Scheme 3. Cleavage of SAMP hydrazones to regenerate chiral ketones. ResearchGate. [Link]

  • Seebach, D., et al. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 73(24), 9647-9656. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric syntheses via metalated chiral hydrazones : Overall enantioselective α-alkylation of acyclic ketones. Tetrahedron Letters, 20(1), 191-194. [Link]

  • Chiral auxiliary. In: Wikipedia. [Link]

  • Vicario, J. L., et al. (2001). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 3(20), 3173-3176. [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses, 65, 173. [Link]

  • Protti, S., & Fagnoni, M. (2008). Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. Molbank, 2008(4), M575. [Link]

  • Mondal, B., & Sen, A. (2023). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. Chemical Communications, 59(74), 11119-11122. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). Scheme 2. Oxidative hydrolysis of the SAMP hydrazone generated from cyclohexenone. ResearchGate. [Link]

  • Ender's SAMP/RAMP stereoselective alkylation. (2023, July 31). YouTube. [Link]

  • Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). Scheme 1. Nitrile formation from aldehyde-derived hydrazones. ResearchGate. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]

  • Smith, A. B., III, Zhu, L., & Simov, V. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. ResearchGate. [Link]

Sources

Application

Step-by-step guide to forming SAMP hydrazones from ketones

Application Note & Protocol Topic: A Step-by-Step Guide to the Formation of SAMP Hydrazones from Ketones for Asymmetric Synthesis Abstract The Enders SAMP/RAMP hydrazone methodology stands as a cornerstone of modern asym...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Formation of SAMP Hydrazones from Ketones for Asymmetric Synthesis

Abstract

The Enders SAMP/RAMP hydrazone methodology stands as a cornerstone of modern asymmetric synthesis, providing a robust and highly predictable route for the α-alkylation of carbonyl compounds.[1][2] This application note delivers an in-depth guide to the foundational step of this powerful sequence: the formation of a chiral SAMP hydrazone from a ketone. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, critical experimental parameters, and the causality behind procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry with a high degree of control and reproducibility. A detailed, field-tested protocol for the synthesis of 3-pentanone SAMP hydrazone is provided, along with characterization data and a troubleshooting guide.

Introduction: The Principle of Chiral Auxiliary Control

The direct asymmetric α-alkylation of ketone enolates is often challenging due to issues with regioselectivity, over-alkylation, and achieving high enantiomeric excess (ee).[1] The methodology developed by E. J. Corey and Dieter Enders elegantly circumvents these issues by employing a removable chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), or its enantiomer (RAMP).[1][3]

The overall synthetic sequence involves three key transformations:

  • Formation: Condensation of the starting ketone with the SAMP auxiliary to form a chiral hydrazone.

  • Alkylation: Deprotonation of the hydrazone at the α-carbon to form a stereochemically defined azaenolate, which is then trapped with an electrophile.

  • Cleavage: Removal of the auxiliary to release the α-alkylated ketone, now with a newly formed stereocenter of high enantiomeric purity.[1]

The success of the entire sequence hinges on the clean and efficient formation of the initial hydrazone. This guide focuses exclusively on mastering this critical first step.

The Mechanism: Setting the Stereochemical Stage

The formation of a SAMP hydrazone is a condensation reaction, a nucleophilic addition-elimination process between the primary amine of SAMP and the carbonyl carbon of the ketone, resulting in the formation of a C=N double bond and the elimination of water.

The true elegance of the SAMP auxiliary lies in its structural features, which are designed to rigidly control the stereochemistry of the subsequent deprotonation and alkylation steps.[2]

  • Pyrrolidine Ring: The five-membered ring provides a sterically defined scaffold.

  • Methoxymethyl Group (-CH₂OMe): This pendant group is the key to stereocontrol. In the subsequent deprotonation step using a lithium base like lithium diisopropylamide (LDA), the lithium cation is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group.[4] This creates a rigid, planar six-membered ring structure that effectively blocks one face of the azaenolate.[2][4] The incoming electrophile is therefore directed to the opposite, unhindered face, ensuring a highly stereoselective alkylation.

The diagram below illustrates the overall logic of the SAMP hydrazone method, beginning with the formation step detailed in this note.

G cluster_0 Overall SAMP Hydrazone Method Ketone Prochiral Ketone Hydrazone Chiral SAMP Hydrazone Ketone->Hydrazone Condensation (-H₂O) SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Chelated Azaenolate (Stereochemically Defined) Hydrazone->Azaenolate Deprotonation AlkylatedHydrazone α-Alkylated Hydrazone Azaenolate->AlkylatedHydrazone Alkylation ChiralKetone Enantioenriched α-Alkylated Ketone AlkylatedHydrazone:e->ChiralKetone:w Cleavage Cleavage (e.g., Ozonolysis) AlkylatedHydrazone->Cleavage Oxidative or Hydrolytic Cleavage Cleavage->ChiralKetone Base 1) LDA / -78°C Electrophile 2) Electrophile (R-X)

Overall workflow of the SAMP hydrazone method.

Experimental Design and Key Considerations

Careful planning and attention to detail are paramount for achieving high yields and purity.

ParameterKey ConsiderationScientific Rationale
Reagents Use high-purity, anhydrous ketone. An excess of the ketone (if inexpensive) can be used to drive the equilibrium.[5]Water is a byproduct; its presence can inhibit the reaction by Le Châtelier's principle. Impurities in the ketone can lead to side reactions.
Auxiliary Use enantiomerically pure SAMP. Store under argon in a refrigerator.[5]The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the auxiliary. SAMP is sensitive to air and moisture.
Solvent The reaction can be run neat (without solvent) or in a non-polar solvent like cyclohexane or benzene capable of azeotropic water removal.[5][6]Running the reaction neat is often efficient for simple liquid ketones.[5][7] For solid ketones or to facilitate water removal, an azeotroping solvent is beneficial.
Atmosphere Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[5]Prevents oxidation or moisture contamination of reagents and intermediates, ensuring a clean reaction profile.
Temperature Gentle heating (typically 60°C) is usually sufficient.[5] For higher-boiling ketones or when using an azeotroping solvent, reflux may be necessary.Provides the necessary activation energy for the condensation reaction without causing thermal degradation of the product or auxiliary.
Catalysis For sterically hindered or less reactive ketones, a catalytic amount of p-toluenesulfonic acid (p-TsOH) can be added.[6]The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by SAMP.

Detailed Experimental Protocol: Synthesis of 3-Pentanone SAMP Hydrazone

This protocol is adapted from the robust procedure reported in Organic Syntheses.[5] It serves as a reliable template that can be adapted for other simple ketones.

Materials & Equipment
  • Reagents: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), 3-pentanone, diethyl ether (anhydrous), magnesium sulfate (anhydrous).

  • Equipment: 50 mL pear-shaped flask, magnetic stirrer and stir bar, Liebig condenser, gas inlet adapter (or Schlenk line), heating mantle with temperature controller, separatory funnel, rotary evaporator, short-path distillation apparatus.

Experimental Workflow Diagram

Sources

Method

The Strategic Application of 2-Methoxypyrrolidine in Stereoselective Alkaloid Synthesis

Introduction: The Versatility of 2-Methoxypyrrolidine as a Chiral Synthon In the landscape of modern organic synthesis, the pursuit of elegant and efficient pathways to complex molecular architectures is a paramount obje...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Methoxypyrrolidine as a Chiral Synthon

In the landscape of modern organic synthesis, the pursuit of elegant and efficient pathways to complex molecular architectures is a paramount objective. Alkaloids, a diverse class of naturally occurring compounds, have historically served as both a challenging synthetic target and a rich source of therapeutic agents. Within the synthetic chemist's toolkit, chiral building blocks are indispensable for constructing enantiomerically pure molecules. 2-Methoxypyrrolidine has emerged as a highly valuable and versatile chiral synthon, particularly in the stereoselective synthesis of a wide array of pyrrolidine-containing alkaloids. Its utility stems from its ability to serve as a stable precursor to a key reactive intermediate: the N-acyliminium ion. This application note provides a comprehensive overview of the strategic application of 2-methoxypyrrolidine in alkaloid synthesis, complete with detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a fundamental structural motif found in a vast number of biologically active natural products and pharmaceuticals.[1][2] The stereocontrolled synthesis of substituted pyrrolidines is therefore a critical endeavor in medicinal chemistry and drug discovery. 2-Methoxypyrrolidine, readily prepared from the chiral pool (e.g., from L-proline), offers a robust platform for introducing stereocenters and constructing more complex heterocyclic systems.

Core Principle: Generation and Reactivity of N-Acyliminium Ions

The cornerstone of 2-methoxypyrrolidine's utility lies in its facile conversion to a highly electrophilic N-acyliminium ion upon treatment with a Lewis acid or Brønsted acid.[3] The methoxy group at the C-2 position acts as a latent leaving group, which upon activation, generates the cyclic iminium species. This intermediate is a powerful electrophile that can react with a variety of nucleophiles in an intra- or intermolecular fashion.[3]

The enhanced reactivity of the N-acyliminium ion, as compared to a simple iminium ion, is attributed to the electron-withdrawing effect of the adjacent acyl group. This heightened electrophilicity allows for reactions with a broader range of weaker nucleophiles, including π-nucleophiles like alkenes, alkynes, and aromatic rings.[3]

G cluster_0 Generation of N-Acyliminium Ion start N-Acyl-2-methoxypyrrolidine lewis_acid Lewis Acid (e.g., TiCl4, BF3·OEt2) or Brønsted Acid (e.g., HCOOH) start->lewis_acid Activation intermediate Oxocarbenium-like Intermediate lewis_acid->intermediate Coordination & Loss of Methoxide iminium N-Acyliminium Ion (Electrophile) intermediate->iminium product α-Substituted Pyrrolidine iminium->product nucleophile Nucleophile (Nu-) nucleophile->iminium Attack

Caption: Generation and reaction of an N-acyliminium ion.

Application in Indolizidine Alkaloid Synthesis

Indolizidine alkaloids, characterized by a fused pyrrolidine and piperidine ring system, are a prominent class of natural products with a wide range of biological activities. The intramolecular cyclization of N-acyliminium ions derived from 2-methoxypyrrolidine precursors is a powerful strategy for the construction of the indolizidine core.

Case Study: Synthesis of (-)-Indolizidine 167B

(-)-Indolizidine 167B is a simple indolizidine alkaloid isolated from the skin of dendrobatid frogs. Its synthesis provides an excellent example of the application of an N-acyliminium ion cyclization. A general strategy involves the preparation of an N-alkenyl-2-methoxypyrrolidine, which upon treatment with a Lewis acid, undergoes a stereoselective cyclization to form the indolizidine skeleton.[4]

G cluster_1 Synthesis of (-)-Indolizidine 167B start N-Acyl-2-methoxypyrrolidine with alkenyl side chain lewis_acid Lewis Acid (e.g., TiCl4) start->lewis_acid Activation iminium N-Acyliminium Ion Intermediate lewis_acid->iminium cyclization Intramolecular Nucleophilic Attack by Alkene iminium->cyclization Formation indolizidinone Indolizidinone Intermediate cyclization->indolizidinone 5-exo-trig reduction Reduction (e.g., LiAlH4) indolizidinone->reduction product (-)-Indolizidine 167B reduction->product

Caption: Synthetic workflow for (-)-Indolizidine 167B.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Alkenyl-2-methoxypyrrolidine Precursor

This protocol describes a general method for the acylation and subsequent attachment of an alkenyl side chain to 2-methoxypyrrolidine, a necessary precursor for the N-acyliminium ion cyclization.

Materials:

  • (S)-2-Methoxypyrrolidine

  • Acyl chloride (e.g., 4-pentenoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (S)-2-methoxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkenyl-2-methoxypyrrolidine.

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction. Performing the reaction at 0 °C initially helps to control the exothermic nature of the acylation. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride.

Protocol 2: Lewis Acid-Mediated N-Acyliminium Ion Cyclization for Indolizidinone Synthesis

This protocol outlines the key cyclization step to form the indolizidinone core, which is a direct precursor to indolizidine alkaloids.

Materials:

  • N-Alkenyl-2-methoxypyrrolidine (from Protocol 1)

  • Lewis acid (e.g., Titanium(IV) chloride (TiCl4), 1.0 M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-alkenyl-2-methoxypyrrolidine (1.0 eq) in anhydrous dichloromethane (0.05 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add the Lewis acid solution (e.g., TiCl4, 1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the indolizidinone.

Trustworthiness: The stereochemical outcome of this cyclization is often highly predictable and is influenced by the stereochemistry of the starting 2-methoxypyrrolidine and the geometry of the transition state. The use of a low temperature (-78 °C) is critical to enhance the stereoselectivity of the reaction by minimizing side reactions and allowing for better kinetic control.

Entry Substrate Lewis Acid Solvent Temp (°C) Yield (%) Diastereomeric Ratio
1N-(4-Pentenoyl)-2-methoxypyrrolidineTiCl4DCM-7885>95:5
2N-(5-Hexenoyl)-2-methoxypyrrolidineBF3·OEt2DCM-78 to 07890:10
3N-(4-Pentenoyl)-2-methoxy-5-methylpyrrolidineSnCl4DCM-788292:8

Table 1: Representative examples of N-acyliminium ion cyclizations.

Application in Phenanthroindolizidine Alkaloid Synthesis

The phenanthroindolizidine alkaloids, such as tylophorine and septicine, possess significant biological activities, including anticancer properties. The synthesis of these complex molecules can be efficiently achieved using an intramolecular N-acyliminium ion cyclization strategy where the nucleophile is an electron-rich aromatic ring.[1][5]

Case Study: Synthesis of (±)-Septicine

The synthesis of (±)-septicine demonstrates the power of this methodology in constructing polycyclic aromatic alkaloid systems. A key step involves the acid-catalyzed cyclization of an N-acyliminium ion onto a substituted phenanthrene nucleus.[1][5]

G cluster_2 Synthesis of (±)-Septicine start N-Acyl-2-methoxypyrrolidine with phenanthrene side chain acid Brønsted Acid (e.g., PTSA) start->acid Activation iminium N-Acyliminium Ion Intermediate acid->iminium cyclization Intramolecular Friedel-Crafts-type Cyclization iminium->cyclization Formation intermediate Cyclized Intermediate cyclization->intermediate reduction Reduction intermediate->reduction product (±)-Septicine reduction->product

Caption: Key steps in the synthesis of (±)-Septicine.

Conclusion

2-Methoxypyrrolidine has proven to be a cornerstone in the stereoselective synthesis of a diverse range of alkaloids. Its ability to act as a stable precursor to the highly reactive N-acyliminium ion provides a reliable and powerful method for the construction of complex nitrogen-containing heterocyclic systems. The protocols and strategies outlined in this application note are intended to provide researchers with a solid foundation for utilizing this versatile chiral building block in their own synthetic endeavors, from the synthesis of known natural products to the development of novel therapeutic agents. The continued exploration of the reactivity of 2-methoxypyrrolidine and its derivatives will undoubtedly lead to further innovations in the field of alkaloid synthesis.

References

  • Settambolo, R. (2009). (-)-Indolizidine 167B via 4-Pyrrolylbutanals: Two Synthetic Methodologies at Comparison. HETEROCYCLES, 78(4), 835. [Link]

  • McNulty, J., et al. (2023). Rapid entry to phenanthroindolizidine alkaloids via an acid-catalysed acyliminium ion-electrocyclization cascade. Organic & Biomolecular Chemistry, 21(39), 8075-8078. [Link]

  • Gröger, H. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 22(10), 1643. [Link]

  • Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

  • Daley, V., et al. (1999). A novel asymmetric synthesis of 2,5-dialkylpyrrolidines. Tetrahedron Letters, 40(9), 1737-1740. [Link]

  • Chiarucci, M., et al. (2012). Enantioselective Conjugate Addition of Nitroalkanes to Alkylidenemalonates Promoted by Thiourea-Based Bifunctional Organocatalysts. The Journal of Organic Chemistry, 77(17), 7541-7550. [Link]

  • Aoyagi, S., et al. (2001). Asymmetric synthesis of (-)-indolizidines 167B and 209D based on stereocontrolled allylation of a chiral tricyclic N-acyl-N,O-acetal. Tetrahedron Letters, 42(37), 6537-6539. [Link]

  • Al-Harrasi, A., & Hussain, J. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 26(23), 7356. [Link]

  • St. Pierre, M., et al. (2023). Rapid entry to phenanthroindolizidine alkaloids via an acid-catalysed acyliminium ion-electrocyclization cascade. Organic & Biomolecular Chemistry, 21, 8075-8078. [Link]

  • Goti, A., et al. (2007). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Tetrahedron: Asymmetry, 18(1), 17-20. [Link]

  • Padwa, A., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

  • McNulty, J., & Liscombe, D. K. (2021). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. McMaster University. [Link]

  • Krasavin, M. (2020). Selected examples of stereoselective synthesis of 2-substituted pyrrolidines. ResearchGate. [Link]

  • Li, W., et al. (2016). Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization. The Journal of Organic Chemistry, 81(15), 6434–6441. [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]

Sources

Application

Generation of N-Acyliminium Ions from 2-Methoxypyrrolidine Precursors: A Detailed Guide for Synthetic Applications

Introduction: The Versatility of N-Acyliminium Ions in Modern Synthesis N-acyliminium ions are highly reactive and versatile electrophilic intermediates that have become indispensable tools in synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-Acyliminium Ions in Modern Synthesis

N-acyliminium ions are highly reactive and versatile electrophilic intermediates that have become indispensable tools in synthetic organic chemistry. Their enhanced reactivity compared to simple iminium ions, owing to the electron-withdrawing nature of the acyl group, allows for the formation of carbon-carbon and carbon-heteroatom bonds with a wide array of nucleophiles.[1] This capability has been harnessed in the construction of a multitude of complex molecular architectures, ranging from functionalized nitrogen-containing heterocycles to intricate natural product skeletons.[2][3] Among the various precursors available for the generation of these powerful intermediates, α-alkoxyamides, and specifically 2-methoxypyrrolidines, offer a stable, accessible, and highly effective starting point for accessing cyclic N-acyliminium ions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the generation of N-acyliminium ions from 2-methoxypyrrolidine precursors. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with explanations for each step to empower the user to adapt and troubleshoot their specific applications.

Mechanistic Rationale: The Acid-Promoted Formation of a Potent Electrophile

The generation of an N-acyliminium ion from a 2-methoxypyrrolidine precursor is fundamentally an acid-catalyzed process.[2][4] The 2-methoxypyrrolidine, a cyclic N,O-acetal, is stable under neutral or basic conditions, allowing for its synthesis and handling. However, upon exposure to an acid, the methoxy group at the C2 position is protonated, transforming it into a good leaving group (methanol). Subsequent departure of methanol generates the highly electrophilic cyclic N-acyliminium ion.

The choice of acid is a critical parameter and can be either a Brønsted acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate, titanium tetrachloride).[2][5][6] Lewis acids are often preferred as they can coordinate to the oxygen of the methoxy group, facilitating its departure under milder conditions and often providing enhanced stereocontrol in subsequent nucleophilic additions.[6] The reaction is typically reversible, but the high reactivity of the N-acyliminium ion ensures that in the presence of a suitable nucleophile, the equilibrium is driven towards the product.[2]

Below is a diagram illustrating the general mechanism for the generation of a cyclic N-acyliminium ion from a 2-methoxypyrrolidine precursor and its subsequent trapping by a nucleophile.

N-Acyliminium Ion Generation cluster_0 Precursor Activation cluster_1 Ion Formation cluster_2 Nucleophilic Trapping 2-Methoxypyrrolidine 2-Methoxypyrrolidine Protonated Intermediate Protonated Intermediate 2-Methoxypyrrolidine->Protonated Intermediate H+ (Brønsted Acid) Lewis Acid Complex Lewis Acid Complex 2-Methoxypyrrolidine->Lewis Acid Complex LA (Lewis Acid) N-Acyliminium Ion N-Acyliminium Ion Protonated Intermediate->N-Acyliminium Ion - MeOH Lewis Acid Complex->N-Acyliminium Ion - MeO-LA Product α-Substituted Pyrrolidinone N-Acyliminium Ion->Product + Nucleophile

Caption: Mechanism of N-acyliminium ion generation and trapping.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed framework for the generation of N-acyliminium ions from 2-methoxypyrrolidine precursors and their subsequent reaction with a nucleophile. It is crucial to note that optimal reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, may vary depending on the specific substrate and nucleophile used.

Protocol 1: General Procedure for Lewis Acid-Mediated Generation and Trapping of N-Acyliminium Ions

This protocol is suitable for a wide range of nucleophiles, including silyl enol ethers, organometallic reagents, and electron-rich aromatic compounds.

Materials:

  • N-acyl-2-methoxypyrrolidine (1.0 equiv)

  • Nucleophile (1.1 - 2.0 equiv)

  • Lewis Acid (e.g., TMSOTf, BF₃·OEt₂, TiCl₄) (1.1 - 1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Workflow Diagram:

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve N-acyl-2-methoxypyrrolidine and nucleophile in anhydrous solvent B Cool reaction mixture to -78 °C under inert atmosphere A->B C Add Lewis acid dropwise B->C D Stir at -78 °C for specified time C->D E Allow to warm to room temperature (if required) D->E F Quench reaction with saturated aqueous NaHCO₃ solution E->F G Extract with organic solvent F->G H Dry organic layer, concentrate, and purify by chromatography G->H

Caption: General workflow for N-acyliminium ion reactions.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl-2-methoxypyrrolidine (1.0 equiv) and the chosen nucleophile (1.1 - 2.0 equiv).

  • Dissolve the starting materials in anhydrous dichloromethane (or another suitable solvent such as acetonitrile or toluene). The concentration will typically be in the range of 0.1 to 0.5 M.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 - 1.5 equiv) dropwise to the stirred solution. A color change is often observed upon addition of the Lewis acid.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., by TLC or LC-MS), which can range from 30 minutes to several hours.

  • Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Brønsted Acid-Catalyzed Intramolecular Cyclization (Pictet-Spengler Type Reaction)

This protocol is particularly useful for intramolecular reactions where the nucleophile is tethered to the pyrrolidine ring system, such as in the synthesis of polycyclic alkaloids.[1]

Materials:

  • N-acyl-2-methoxypyrrolidine with a tethered nucleophilic moiety (e.g., an indole or a phenol) (1.0 equiv)

  • Brønsted Acid (e.g., trifluoroacetic acid (TFA), formic acid) (can be used as solvent or in catalytic amounts)

  • Anhydrous solvent (if acid is not the solvent, e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Dissolve the N-acyl-2-methoxypyrrolidine substrate (1.0 equiv) in the chosen Brønsted acid (e.g., neat TFA) or in an anhydrous solvent under an inert atmosphere.

  • If using a catalytic amount of acid, add it to the solution of the substrate.

  • Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrate's reactivity) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cooled, stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting product by flash column chromatography.

Data Presentation and Interpretation

The success of the N-acyliminium ion generation and trapping can be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the consumption of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the product, confirming the addition of the nucleophile at the C2 position of the pyrrolidine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the pyrrolidinone precursor and the nucleophile.

Table 1: Representative Examples of Nucleophiles and Reaction Conditions

EntryNucleophileLewis Acid/Brønsted AcidSolventTemperature (°C)Typical Yield (%)
1AllyltrimethylsilaneTMSOTfDCM-78 to 085-95
2Silyl enol ether of acetoneBF₃·OEt₂DCM-7870-85
3IndoleTFADCM0 to rt80-90
4Phenylmagnesium bromideTiCl₄THF/DCM-7860-75

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, consider increasing the amount of Lewis acid or switching to a stronger one. Ensure that all reagents and solvents are strictly anhydrous, as water will quench the N-acyliminium ion.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or by using a less reactive Lewis acid. In some cases, the order of addition of reagents can influence the outcome.

  • Stereoselectivity: For diastereoselective reactions, the choice of Lewis acid and solvent can have a profound impact.[1] Chiral Lewis acids or auxiliaries on the N-acyl group can be employed to induce enantioselectivity.[7]

Conclusion

The generation of N-acyliminium ions from 2-methoxypyrrolidine precursors is a robust and highly enabling transformation in modern organic synthesis. The operational simplicity, coupled with the high reactivity of the in situ generated electrophile, provides a powerful platform for the construction of a diverse array of nitrogen-containing molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to advance their synthetic programs in areas ranging from medicinal chemistry to natural product synthesis.

References

  • Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews.
  • Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Queen's University Belfast Research Portal.
  • New Developments in the Chemistry of N-Acyliminium Ions and Related Intermedi
  • Cyclizations of N-Acyliminium Ions. Chemical Reviews.
  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part I). Synthesis.
  • Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. Organic Letters.
  • Application of the tandem thionium/N-acyliminium ion cascade toward heterocyclic synthesis. Journal of the Brazilian Chemical Society.
  • Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. PubMed.
  • Reaction of N-acyliminium ion C1 with several nucleophiles.
  • Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. Semantic Scholar.
  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids.
  • Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Sci-Hub.

Sources

Method

Application Notes and Protocols: Ozonolytic Cleavage of SAMP/RAMP Chiral Auxiliaries

A Researcher's Guide to the Efficient and Traceless Removal of the Enders Auxiliary Introduction: The Power of SAMP/RAMP and the Necessity of Cleavage The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Efficient and Traceless Removal of the Enders Auxiliary

Introduction: The Power of SAMP/RAMP and the Necessity of Cleavage

The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds adjacent to a carbonyl group.[1][2] Developed by E. J. Corey and Dieter Enders, this methodology relies on the temporary installation of a chiral auxiliary—(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)—to direct the approach of an electrophile to a deprotonated hydrazone, thereby creating a new stereocenter with high fidelity.[1][2][3][4]

However, the true synthetic utility of this powerful tool is only realized upon the efficient and clean removal of the auxiliary to unveil the desired chiral aldehyde or ketone. Ozonolysis stands out as a robust and widely employed method for this crucial cleavage step.[1][5] This application note provides a detailed protocol for the ozonolytic cleavage of SAMP/RAMP hydrazones, delving into the mechanistic underpinnings, practical considerations, and safety protocols essential for success in a research and development setting.

The Mechanism of Ozonolysis on Hydrazones

While the ozonolysis of alkenes is extensively documented, its application to carbon-nitrogen double bonds follows a similar mechanistic pathway, often referred to as the Criegee mechanism.[6][7] The reaction proceeds through a series of steps:

  • 1,3-Dipolar Cycloaddition: Ozone, a 1,3-dipole, undergoes a cycloaddition reaction with the C=N bond of the SAMP/RAMP hydrazone to form an unstable primary ozonide (a molozonide).[7][8]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly fragments into a carbonyl compound (the desired ketone or aldehyde) and a carbonyl oxide intermediate derived from the auxiliary.[6][8]

  • Formation of a Secondary Ozonide: These fragments can then recombine in a subsequent 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[6][7]

  • Work-up: The secondary ozonide and any other peroxidic species are then decomposed in a work-up step to yield the final products.[9][10] A reductive work-up is typically employed to prevent over-oxidation of aldehyde products to carboxylic acids.[11][12]

Visualizing the Ozonolysis Mechanism

Ozonolysis_Mechanism cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Reductive Work-up Hydrazone R1(R2)C=N-SAMP Molozonide Primary Ozonide (Molozonide) Hydrazone->Molozonide + O3 Molozonide_ref Primary Ozonide Ozone O3 Fragments R1(R2)C=O + [SAMP-N=O] Fragments_ref R1(R2)C=O + Peroxides Molozonide_ref->Fragments Fragmentation Product R1(R2)C=O (Ketone/Aldehyde) Fragments_ref->Product e.g., (CH3)2S or Zn/H2O

Caption: Simplified mechanism of SAMP-hydrazone ozonolysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the ozonolytic cleavage of a SAMP-hydrazone. Optimal conditions may vary depending on the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
SAMP-HydrazoneN/ASynthesized in-houseEnsure high purity for optimal results.
Dichloromethane (CH2Cl2)AnhydrousVariousOther solvents like methanol can be used.[6][8]
Oxygen (O2)High PurityGas SupplierRequired for ozone generation.
Dimethyl Sulfide (DMS)Reagent GradeVariousA common reducing agent for work-up.[9]
Nitrogen (N2) or Argon (Ar)High PurityGas SupplierFor providing an inert atmosphere.
Ozone GeneratorN/AVariousCapable of producing a steady stream of O3.
Gas Dispersion TubeN/AGlassware SupplierFor bubbling gas through the solution.
Low-Temperature BathN/AVariouse.g., Dry ice/acetone for maintaining -78 °C.[6]
Experimental Workflow Diagram

Ozonolysis_Workflow start Start: Purified SAMP-Hydrazone dissolve Dissolve Hydrazone in CH2Cl2 start->dissolve cool Cool Solution to -78 °C dissolve->cool ozone Bubble O3/O2 Mixture Through Solution cool->ozone monitor Monitor Reaction (e.g., TLC, color change) ozone->monitor purge Purge with N2 or Ar to Remove Excess O3 monitor->purge Reaction Complete workup Add Reducing Agent (e.g., Dimethyl Sulfide) purge->workup warm Warm to Room Temperature workup->warm quench Aqueous Work-up warm->quench extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify end Final Product: Chiral Ketone/Aldehyde purify->end

Caption: Step-by-step workflow for ozonolytic cleavage.

Step-by-Step Procedure
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube is charged with the SAMP-hydrazone (1.0 equiv).

  • Dissolution and Cooling: The hydrazone is dissolved in anhydrous dichloromethane (approx. 0.1 M solution). The flask is then cooled to -78 °C using a dry ice/acetone bath.[6]

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution. The reaction progress should be monitored carefully. A common endpoint indicator is the appearance of a persistent blue color in the solution, signifying the presence of unreacted ozone.[6][11] Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Purging: Once the reaction is complete, the ozone stream is stopped, and a stream of nitrogen or argon is bubbled through the solution for 10-15 minutes to remove any excess dissolved ozone. This step is crucial for safety.[13]

  • Reductive Work-up: While maintaining the temperature at -78 °C, dimethyl sulfide (2.0-3.0 equiv) is added dropwise to the reaction mixture.[9] The solution is then allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral ketone or aldehyde.[1]

Safety Precautions: Handling Ozone and Peroxides

Ozone is a toxic and highly reactive gas. All ozonolysis reactions must be conducted in a well-ventilated fume hood.[13][14] The intermediates formed during ozonolysis, such as ozonides and other peroxidic species, are potentially explosive, especially when concentrated.[9][10][15]

  • Never allow the reaction mixture to warm up before the reductive work-up is complete.

  • Always purge the reaction mixture with an inert gas to remove excess ozone before adding the reducing agent.[13]

  • The exhaust gas from the reaction should be passed through a scrubber containing a solution of potassium or sodium iodide to neutralize any unreacted ozone.[13]

  • Do not distill the crude product until you are certain that all peroxides have been destroyed. A peroxide test (e.g., with potassium iodide-starch paper) is recommended.[15]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient ozone; Reaction time too short.Continue bubbling ozone until the starting material is consumed (monitor by TLC). Ensure the ozone generator is functioning correctly.
Low Yield Over-oxidation; Volatility of the product.Use a reductive work-up. Be careful during solvent removal if the product is volatile.
Formation of Byproducts Oxidative work-up leading to carboxylic acids.Ensure a fully reductive work-up by using an excess of the reducing agent (e.g., DMS).

Alternative Cleavage Methods

While ozonolysis is highly effective, certain functional groups in the substrate may not be compatible with the strongly oxidizing conditions. In such cases, alternative methods can be considered.

Cleavage MethodReagentsAdvantagesDisadvantages
Hydrolysis Saturated aqueous oxalic acidMild, racemization-free, allows for recovery of the auxiliary.[5][16]May not be suitable for all substrates; can be slow.
Oxidative Hydrolysis SeO2, H2O2, pH 7 bufferEffective for hindered ketones; proceeds without epimerization.[17][18][19]Use of toxic selenium reagents.
Methylation/Hydrolysis CH3I then acid hydrolysisAn older, established method.Use of a toxic methylating agent; harsh acidic conditions can cause racemization.[5]

Conclusion

The ozonolytic cleavage of SAMP/RAMP auxiliaries is a reliable and high-yielding method for obtaining enantiomerically enriched aldehydes and ketones. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for achieving successful and reproducible results. By mastering this technique, researchers can fully exploit the synthetic power of the Enders hydrazone methodology in the pursuit of complex molecular targets.

References

  • Types of Organic Reactions- Ozonolysis - UW-Madison Demonstration Lab. (n.d.). UW-Madison. Retrieved from [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ozonolysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Smith, A. B., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(19), 3131-3134. Retrieved from [Link]

  • Enders, D., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(25), 9541-9546. Retrieved from [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. (1998). ResearchGate. Retrieved from [Link]

  • SAFETY MANUAL FOR THE USE OF OZONE. (n.d.). Retrieved from [Link]

  • Safer ozonolysis reactions: A compilation of laboratory experience. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ozonolysis (video) | Alkene reactions. (n.d.). Khan Academy. Retrieved from [Link]

  • Ozonolysis - Criegee Mechanism. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. Retrieved from [Link]

  • Tanimoto, H., et al. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Organic Process Research & Development, 14(4), 868-874. Retrieved from [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP), TWO VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. Retrieved from [Link]

  • SAMP – A Versatile Auxiliary in Asymmetric Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Ozonolysis of Alkenes and Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ozonolysis: Definition and Mechanisms. (n.d.). Unacademy. Retrieved from [Link]

  • Ozonolysis of Alkenes and Alkynes. (2019, December 1). BYJU'S. Retrieved from [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO(2) and H(2)O(2) under Buffered (pH 7) Conditions. (2009). PubMed. Retrieved from [Link]

  • Harries Ozonolysis. (2014, October 14). Chem-Station Int. Ed. Retrieved from [Link]

  • Ozonolysis, Electrophilic Addition Reactions of Alkenes, Markownikoff's Orientation. (n.d.). Retrieved from [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. (2009). ResearchGate. Retrieved from [Link]

  • Ozonolysis. (n.d.). ChemTalk. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Recovery and Recycling of the RAMP Chiral Auxiliary

Abstract: The Enders SAMP/RAMP hydrazone methodology stands as a cornerstone of modern asymmetric synthesis, enabling the stereoselective α-alkylation of aldehydes and ketones. A critical aspect of the economic and susta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Enders SAMP/RAMP hydrazone methodology stands as a cornerstone of modern asymmetric synthesis, enabling the stereoselective α-alkylation of aldehydes and ketones. A critical aspect of the economic and sustainable application of this methodology is the efficient recovery of the valuable (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliary post-reaction. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established methods for the cleavage of RAMP hydrazones and the subsequent recovery and purification of the RAMP auxiliary, ensuring its reuse without compromising stereochemical integrity.

Introduction: The Central Role of the RAMP Auxiliary in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a central theme in medicinal chemistry and materials science. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a powerful and reliable strategy to achieve high levels of asymmetric induction.[1] The RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) auxiliary, developed and popularized by Enders and Corey, has proven to be exceptionally effective in the asymmetric α-alkylation of carbonyl compounds.[2]

The general workflow of a RAMP-mediated asymmetric alkylation involves three key stages:

  • Hydrazone Formation: Condensation of the RAMP auxiliary with an aldehyde or ketone to form a chiral hydrazone.

  • Stereoselective Alkylation: Deprotonation of the α-carbon of the hydrazone with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity.[2]

  • Auxiliary Cleavage and Recovery: Removal of the chiral auxiliary to unveil the α-alkylated carbonyl compound and regeneration of the RAMP auxiliary for subsequent use.

The efficiency and fidelity of this final step are paramount for the practical and large-scale application of this methodology. The ideal recovery process should be high-yielding, avoid racemization of the chiral auxiliary, and be operationally straightforward. This guide details the two most prevalent and effective methods for RAMP auxiliary recovery: mild acidic hydrolysis and oxidative cleavage followed by reduction .

Method 1: Mild Acidic Hydrolysis with Oxalic Acid

This method is often favored for its mild conditions, which are compatible with a wide range of functional groups that might be sensitive to oxidative environments. A key advantage of this procedure is the high recovery yield and the preservation of the enantiomeric purity of the RAMP auxiliary.[3]

The "Why": Mechanistic Rationale

The cleavage of the RAMP hydrazone with oxalic acid proceeds via an acid-catalyzed hydrolysis mechanism. The hydrazone, being a derivative of an amine, is basic and can be protonated by the mild organic acid. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate is unstable and collapses to release the desired ketone and the protonated RAMP auxiliary. The RAMP auxiliary forms a salt with oxalic acid, which is soluble in the aqueous phase, facilitating its separation from the organic-soluble ketone product. Subsequent basification of the aqueous layer liberates the free RAMP amine, which can then be extracted and purified.

Experimental Protocol

Materials:

  • RAMP-hydrazone

  • Diethyl ether (or other suitable organic solvent like hexane)

  • Saturated aqueous oxalic acid solution

  • 5 M aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure:

  • Cleavage of the Hydrazone:

    • In a round-bottom flask, dissolve the RAMP-hydrazone in diethyl ether (approximately 5-10 volumes).

    • Add an equal volume of saturated aqueous oxalic acid solution.

    • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting hydrazone. Reaction times can vary from a few hours to overnight depending on the substrate.[3]

  • Workup and Isolation of the Ketone:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with two additional portions of diethyl ether to ensure complete recovery of the ketone product.

    • Combine all organic layers.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any residual oxalic acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone. The ketone can be further purified by column chromatography or distillation.

  • Recovery and Purification of the RAMP Auxiliary:

    • Crucially, retain the initial aqueous oxalic acid layer and the aqueous washes. These contain the RAMP-oxalate salt.

    • Combine all aqueous layers in a flask and cool in an ice bath.

    • Slowly add 5 M aqueous NaOH solution with stirring until the solution is strongly basic (pH > 12). This can be checked with pH paper. This step deprotonates the RAMP-oxalate salt to regenerate the free RAMP amine.

    • Transfer the basic aqueous solution to a separatory funnel and extract with three portions of dichloromethane or chloroform.

    • Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃).

    • Filter the drying agent and concentrate the filtrate carefully on a rotary evaporator to obtain the crude RAMP auxiliary.

    • For highest purity, the recovered RAMP should be distilled under reduced pressure. The boiling point of RAMP is approximately 42 °C at 1.8 mmHg.

Workflow Diagram

cluster_cleavage Hydrazone Cleavage cluster_workup Product and Auxiliary Separation cluster_recovery Auxiliary Recovery and Purification hydrazone RAMP-Hydrazone in Organic Solvent stir Vigorous Stirring hydrazone->stir oxalic_acid Saturated Aqueous Oxalic Acid oxalic_acid->stir separation Phase Separation stir->separation organic_phase Organic Phase (Ketone) separation->organic_phase Contains Product aqueous_phase Aqueous Phase (RAMP-Oxalate Salt) separation->aqueous_phase Contains Auxiliary Purification of Ketone (Chromatography/Distillation) Purification of Ketone (Chromatography/Distillation) organic_phase->Purification of Ketone (Chromatography/Distillation) basification Basify with NaOH (pH > 12) aqueous_phase->basification extraction Extract with Organic Solvent (e.g., CH2Cl2) basification->extraction drying Dry over K2CO3 extraction->drying distillation Distillation under Reduced Pressure drying->distillation pure_ramp Purified RAMP Auxiliary distillation->pure_ramp cluster_ozonolysis Oxidative Cleavage cluster_separation Product and Nitrosamine Separation cluster_reduction Auxiliary Regeneration hydrazone RAMP-Hydrazone in CH2Cl2 ozonolysis_reaction Ozonolysis hydrazone->ozonolysis_reaction ozone Ozone (O3) at -78 °C ozone->ozonolysis_reaction separation Chromatography or Distillation ozonolysis_reaction->separation ketone Ketone Product separation->ketone nitrosamine RAMP-Nitrosamine separation->nitrosamine Further Purification Further Purification ketone->Further Purification reduction Reduction with LiAlH4 in THF nitrosamine->reduction workup Fieser Workup reduction->workup distillation Vacuum Distillation workup->distillation pure_ramp Purified RAMP Auxiliary distillation->pure_ramp

Sources

Method

Application Note: Interpreting the ¹H NMR Spectrum of 2-Methoxypyrrolidine Derivatives

Introduction 2-Methoxypyrrolidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in various biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxypyrrolidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in various biologically active molecules and natural products. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for the structural elucidation of these compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of ¹H NMR spectra of 2-methoxypyrrolidine derivatives. We will delve into the characteristic chemical shifts, coupling constants, and stereochemical considerations that are crucial for accurate spectral assignment.

Fundamental Principles of ¹H NMR for 2-Methoxypyrrolidine Derivatives

A thorough understanding of the ¹H NMR spectrum of a 2-methoxypyrrolidine derivative relies on the analysis of several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton.[1][2][3] Protons in different chemical environments will have different chemical shifts.[1][4] Electronegative atoms, such as the oxygen of the methoxy group and the nitrogen of the pyrrolidine ring, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[3][5][6]

  • Integration: The area under an NMR signal is proportional to the number of protons that give rise to that signal. This allows for the determination of the relative number of protons in different environments within the molecule.

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled protons, which is crucial for determining the conformation and stereochemistry of the pyrrolidine ring.[7][8]

  • Diastereotopicity: In chiral molecules, such as many 2-methoxypyrrolidine derivatives, protons on a methylene (CH₂) group can be chemically non-equivalent.[9] These are known as diastereotopic protons and will appear as two separate signals in the ¹H NMR spectrum, often coupling to each other.[9][10]

Characteristic ¹H NMR Spectral Features of 2-Methoxypyrrolidine Derivatives

The ¹H NMR spectrum of a 2-methoxypyrrolidine derivative can be divided into distinct regions corresponding to the different protons in the molecule.

The Methoxy Group (-OCH₃)

The three protons of the methoxy group are chemically equivalent and do not couple with other protons in the molecule. Therefore, they typically appear as a sharp singlet in the ¹H NMR spectrum.

  • Chemical Shift: The chemical shift of the methoxy group protons is influenced by the electronic environment. Generally, it is observed in the range of 3.2 - 3.6 ppm .[5][11][12] The presence of nearby electron-withdrawing groups can shift this signal further downfield.

The Pyrrolidine Ring Protons

The protons on the pyrrolidine ring exhibit more complex signals due to spin-spin coupling and potential diastereotopicity. The numbering convention used in this guide is as follows:

G cluster_0 2-Methoxypyrrolidine C2 C2 C3 C3 O O C4 C4 C5 C5 N1 N1 CH3 CH3

Figure 1. Numbering of the 2-methoxypyrrolidine ring.

  • H-2 Proton: This proton is attached to the same carbon as the methoxy group and the nitrogen atom. Due to the deshielding effect of these two electronegative atoms, the H-2 proton signal is typically found significantly downfield.

    • Chemical Shift: Approximately 4.5 - 5.5 ppm .

    • Multiplicity: It will be coupled to the C3-protons, typically appearing as a triplet or a multiplet.

  • H-5 Protons: These two protons are adjacent to the nitrogen atom. Their chemical shifts are influenced by the substituent on the nitrogen.

    • Chemical Shift: Generally in the range of 2.8 - 3.5 ppm .

    • Multiplicity: They will be coupled to the H-4 protons and to each other (if diastereotopic), resulting in complex multiplets.

  • H-3 and H-4 Protons: These methylene protons are part of the aliphatic backbone of the pyrrolidine ring. Their signals are often complex and may overlap.

    • Chemical Shift: Typically found in the more upfield region of the spectrum, between 1.5 - 2.5 ppm .

    • Multiplicity: These protons will show coupling to their geminal and vicinal neighbors, leading to complex multiplet patterns. Due to the presence of a chiral center at C2, the protons on C3, C4, and C5 are often diastereotopic, further complicating the spectrum.[9][10]

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Methoxypyrrolidine Derivatives

Proton(s)Typical Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.2 - 3.6Singlet (s)
H-24.5 - 5.5Triplet (t) or Multiplet (m)
H-52.8 - 3.5Multiplet (m)
H-3, H-41.5 - 2.5Multiplet (m)

Note: These are approximate ranges and can vary depending on the solvent, temperature, and the specific substituents on the pyrrolidine ring.[13]

Stereochemical Analysis using ¹H NMR

The conformation of the five-membered pyrrolidine ring and the relative stereochemistry of its substituents can be investigated using ¹H NMR, primarily through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.[14][15][16]

Coupling Constants (J)

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. For pyrrolidine rings, which adopt various puckered conformations, the observed coupling constants are an average of the values for the different conformations present in solution.

  • cis vs. trans isomers: The relative orientation of substituents on the pyrrolidine ring can often be determined by comparing the coupling constants. For example, the coupling constant between H-2 and H-3 will differ for the cis and trans isomers of a 3-substituted-2-methoxypyrrolidine.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[17] An NOE is observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[18] This makes NOE a powerful tool for determining stereochemistry.

  • NOESY/ROESY Experiments: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to identify spatial proximities between protons.[18] For example, an NOE correlation between the methoxy protons and a specific proton on the pyrrolidine ring can confirm their relative stereochemistry.

Sources

Application

Application Notes and Protocols: Lewis Acid-Catalyzed Nucleophilic Addition to N-Boc-2-methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of the Pyrrolidine Scaffold The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Its prevalence underscores the continuous demand for robust and versatile synthetic methods to access functionally diverse pyrrolidine derivatives. A powerful strategy for the stereoselective synthesis of 2-substituted pyrrolidines involves the nucleophilic addition to an N-acyliminium ion intermediate. This guide provides an in-depth exploration of the Lewis acid-catalyzed nucleophilic addition to N-Boc-2-methoxypyrrolidine, a readily accessible and versatile precursor to the crucial N-Boc-pyrrolidinium ion.

This document will detail the underlying mechanistic principles, provide field-proven insights into experimental design, and present detailed protocols for the reaction with a range of nucleophiles. The aim is to equip researchers in drug discovery and development with the knowledge to effectively utilize this powerful transformation for the synthesis of novel chemical entities.

Mechanistic Rationale: The Role of the Lewis Acid and the N-Acyliminium Ion

The reaction proceeds through the in situ formation of a highly electrophilic N-acyliminium ion from N-Boc-2-methoxypyrrolidine, catalyzed by a Lewis acid. The methoxy group at the 2-position serves as a latent leaving group, which upon coordination to a Lewis acid, is eliminated to generate the reactive iminium species.

The key steps are as follows:

  • Activation of the Precursor: The Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) coordinates to the methoxy oxygen of N-Boc-2-methoxypyrrolidine.

  • Formation of the N-Acyliminium Ion: This coordination weakens the C-O bond, facilitating the departure of the methoxy group and the formation of a resonance-stabilized N-acyliminium ion.

  • Nucleophilic Attack: A nucleophile then adds to the electrophilic carbon of the iminium ion. The stereochemical outcome of this addition is often influenced by the substitution on the pyrrolidine ring and the nature of the nucleophile and Lewis acid.

Reaction Mechanism Start N-Boc-2-methoxypyrrolidine Intermediate1 Activated Complex Start->Intermediate1 + LA LA Lewis Acid (LA) Iminium N-Acyliminium Ion Intermediate1->Iminium - MeO-LA Product 2-Substituted Pyrrolidine Iminium->Product + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: General mechanism of Lewis acid-catalyzed nucleophilic addition.

Experimental Protocols

General Considerations for Successful Reactions
  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction rate and yield. Common Lewis acids for this transformation include TiCl₄, SnCl₄, BF₃·OEt₂, and Sc(OTf)₃. The optimal Lewis acid should be determined empirically for each specific nucleophile and substrate.

  • Temperature Control: The formation of the N-acyliminium ion is often rapid, even at low temperatures. Reactions are typically performed at temperatures ranging from -78 °C to room temperature to control reactivity and improve selectivity.

  • Nucleophile Reactivity: The nature of the nucleophile dictates the reaction conditions. "Soft" nucleophiles such as silyl enol ethers and allylsilanes are common partners in these reactions. More reactive organometallic reagents like Grignard and organolithium reagents can also be employed, often with careful control of stoichiometry and temperature.

Protocol 1: Allylation of N-Boc-2-methoxypyrrolidine with Allyltrimethylsilane

This protocol describes a general procedure for the allylation of N-Boc-2-methoxypyrrolidine, a common C-C bond-forming reaction. Titanium tetrachloride (TiCl₄) is a highly effective Lewis acid for this transformation.[1]

Materials:

  • N-Boc-2-methoxypyrrolidine

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-2-methoxypyrrolidine (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add allyltrimethylsilane (1.2 equiv) to the cooled solution.

  • Slowly add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-allyl-N-Boc-pyrrolidine.

Workflow_Allylation Start Dissolve N-Boc-2-methoxypyrrolidine and Allyltrimethylsilane in CH2Cl2 Cool Cool to -78 °C Start->Cool Add_LA Add TiCl4 dropwise Cool->Add_LA React Stir at -78 °C for 1-3h Add_LA->React Quench Quench with sat. NaHCO3 React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product 2-Allyl-N-Boc-pyrrolidine Purify->Product

Caption: Experimental workflow for the allylation of N-Boc-2-methoxypyrrolidine.

Protocol 2: Michael Addition of a Silyl Enol Ether

This protocol is adapted from a similar reaction involving N-Boc-2-silyloxypyrroles and demonstrates the use of scandium triflate (Sc(OTf)₃) as a catalyst.[2][3]

Materials:

  • N-Boc-2-methoxypyrrolidine

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Sc(OTf)₃ (0.1 equiv) and anhydrous CH₂Cl₂ (to make a 0.05 M solution based on the pyrrolidine).

  • Cool the suspension to -78 °C.

  • In a separate flask, dissolve N-Boc-2-methoxypyrrolidine (1.0 equiv) and the silyl enol ether (1.5 equiv) in anhydrous CH₂Cl₂.

  • Slowly add the solution of the pyrrolidine and enol ether to the cooled catalyst suspension via syringe pump over 1 hour.

  • Stir the reaction mixture at -78 °C for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-substituted pyrrolidine product.

Data Presentation: A Comparative Overview

The choice of Lewis acid and nucleophile can influence the yield and diastereoselectivity of the reaction. While specific data for N-Boc-2-methoxypyrrolidine is not extensively tabulated in the literature, data from analogous systems provides valuable insights.

Lewis Acid Nucleophile Product Yield (%) Diastereomeric Ratio (d.r.) Reference
TiCl₄Allyltrimethylsilane2-Allylpyrrolidine derivativeHighN/A[1]
Sc(OTf)₃Silyl enol ether2-Ketoalkylpyrrolidine derivative77-80N/A[2][3]
VariousOrganometallics2-Alkyl/Arylpiperidine derivativesGood to ExcellentHigh (trans selective)[4]

Note: Data for piperidine derivatives is included to illustrate the high diastereoselectivity often observed in these reactions.

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reaction may be due to insufficient Lewis acid, the presence of moisture, or a poorly reactive nucleophile. Increasing the amount of Lewis acid or switching to a stronger one (e.g., from Sc(OTf)₃ to TiCl₄) may improve the yield. Ensure all reagents and solvents are rigorously dried.

  • Poor Diastereoselectivity: The stereochemical outcome is often dependent on the conformation of the cyclic N-acyliminium ion intermediate. The choice of Lewis acid and solvent can influence this conformation. For highly diastereoselective transformations, consider the use of chelating Lewis acids or performing the reaction at lower temperatures.

  • Side Reactions: The highly reactive N-acyliminium ion can undergo side reactions if the nucleophile is not sufficiently reactive or if the reaction is run at too high a temperature. Slow addition of the reagents at low temperature is crucial to minimize side product formation.

Conclusion

The Lewis acid-catalyzed nucleophilic addition to N-Boc-2-methoxypyrrolidine is a versatile and powerful tool for the synthesis of 2-substituted pyrrolidines. By carefully selecting the Lewis acid, nucleophile, and reaction conditions, researchers can access a wide array of structurally diverse pyrrolidine derivatives with high efficiency and, in many cases, excellent stereocontrol. The protocols and insights provided in this guide serve as a valuable starting point for the application of this important transformation in the pursuit of novel therapeutics and complex molecule synthesis.

References

  • Mitsudo, K., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 14, 100-108. [Link]

  • Suga, H., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. HETEROCYCLES, 71(2), 361-373. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereoselective SAMP Hydrazone Alkylations

Welcome to the technical support center for the Enders SAMP/RAMP hydrazone alkylation, a cornerstone of modern asymmetric synthesis.[1] This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Enders SAMP/RAMP hydrazone alkylation, a cornerstone of modern asymmetric synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to maximize its diastereoselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and ensure robust, reproducible results.

The Core Mechanism: The Source of Selectivity

Understanding the mechanism is critical to troubleshooting. The remarkable stereocontrol in the SAMP/RAMP alkylation arises from a highly organized, chelated transition state.[2][3]

  • Hydrazone Formation: A ketone or aldehyde is condensed with the chiral auxiliary, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP).[1]

  • Deprotonation: A strong, sterically hindered base, typically lithium diisopropylamide (LDA), selectively removes the α-proton to form a lithium azaenolate.[1]

  • Chelation & Stereocontrol: The lithium cation is internally chelated by the methoxy group of the auxiliary and the azaenolate nitrogen. This creates a rigid, five-membered ring structure. This conformation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate.[1][2]

  • Alkylation: The electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[1][2][4]

  • Cleavage: The chiral auxiliary is removed, typically by ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound.[1]

SAMP_Mechanism cluster_start Step 1: Hydrazone Formation cluster_deprotonation Step 2: Deprotonation cluster_alkylation Step 3: Alkylation cluster_cleavage Step 4: Cleavage Ketone Ketone/Aldehyde Hydrazone SAMP Hydrazone Ketone->Hydrazone + SAMP SAMP SAMP Auxiliary Azaenolate Lithium Azaenolate (Chelated) Hydrazone->Azaenolate + LDA -78 °C Alkylated_Hydrazone Alkylated Hydrazone (High d.e.) Azaenolate->Alkylated_Hydrazone + R-X Electrophile Electrophile (R-X) Final_Product α-Alkylated Ketone Alkylated_Hydrazone->Final_Product Ozonolysis or Hydrolysis Troubleshooting_Flowchart Start Low or Inconsistent d.e. Check_Temp Was temperature strictly maintained at ≤ -78°C? Start->Check_Temp Check_Base Is your LDA freshly prepared or properly titrated? Check_Temp->Check_Base Yes Solution_Temp Solution: Use Dry Ice/Acetone bath. Verify temp with a low-temp thermometer. Cool reaction before adding reagents. Check_Temp->Solution_Temp No Check_Solvent Is your THF anhydrous and free of peroxides? Check_Base->Check_Solvent Yes Solution_Base Solution: Prepare LDA fresh before use. If using commercial LDA, titrate it. Consider t-BuLi for difficult substrates. Check_Base->Solution_Base No Solution_Solvent Solution: Use freshly distilled THF from Na/benzophenone or a solvent purification system. Check_Solvent->Solution_Solvent No

Caption: A decision tree for troubleshooting low diastereoselectivity.

Q2: How critical is the reaction temperature, and what is the optimal range?

A2: Temperature is arguably the single most important parameter for achieving high diastereoselectivity.

  • Causality: The lithiated azaenolate can exist in equilibrium between different conformations. [2]At higher temperatures (e.g., > -70°C), the intermediate has enough thermal energy to overcome the rotational barrier, leading to the formation of undesired stereoisomers. Lower temperatures "freeze" the thermodynamically favored, rigidly chelated conformation that is essential for stereocontrol.

  • Protocol: The deprotonation and alkylation steps should be carried out at -78°C (a dry ice/acetone bath) or, for particularly sensitive substrates, as low as -100°C to -110°C (using a liquid nitrogen/diethyl ether slush bath). [1]It is crucial to pre-cool the hydrazone solution before the slow, dropwise addition of the base.

Q3: My reaction yield is low, and I'm getting unreacted starting material. Could my base be the problem?

A3: Yes, this is a classic symptom of incomplete deprotonation, which can stem from the base itself.

  • LDA Quality: Lithium diisopropylamide (LDA) is extremely sensitive to moisture and air. Commercial solutions can degrade over time. In our experience, freshly preparing LDA from diisopropylamine and n-BuLi immediately before use gives the most consistent results. [2]If using a commercial solution, it should be titrated regularly to confirm its molarity.

  • Alternative Bases: For sterically hindered ketones or less acidic substrates, LDA may not be strong enough for complete deprotonation. In these cases, tert-butyllithium (t-BuLi) can be a more effective base. [5][6]* Verification: To confirm successful deprotonation, you can perform a deuterium quench test. After adding the base and stirring for the recommended time, quench a small aliquot of the reaction with MeOD. A high level of deuterium incorporation, confirmed by MS or NMR, validates your deprotonation step. [6]

Q4: Could my choice of solvent be affecting the diastereoselectivity?

A4: Absolutely. The solvent plays a critical role in stabilizing the lithium azaenolate.

  • Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice for this reaction. [6]Its ability to coordinate the lithium cation is crucial for forming the stable, chelated intermediate. Using other ethereal solvents like diethyl ether can lead to significantly lower selectivity as they are less effective at solvation. [6]* Solvent Purity: The solvent must be scrupulously anhydrous. Any trace of water will quench the LDA and the azaenolate. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

ParameterConditionTypical d.e. (%)Rationale
Temperature -78°C to -100°C>95%"Freezes" the required rigid, chelated azaenolate conformation. [1]
-40°C60-80%Increased thermal energy allows for conformational scrambling, reducing selectivity.
Base Freshly Prepared LDA>95%Ensures accurate stoichiometry and complete deprotonation. [2]
Commercial LDA (old)Variable, often <90%Degradation leads to incomplete deprotonation and side reactions.
t-BuLi>95% (often)Stronger base, useful for hindered substrates where LDA is insufficient. [6]
Solvent Anhydrous THF>95%Optimal coordination of the lithium cation stabilizes the transition state. [6]
Diethyl Ether<85%Poorer coordination of lithium leads to a less organized transition state. [6]

Frequently Asked Questions (FAQs)

Q: What is the difference between SAMP and RAMP? A: SAMP, (S)-1-amino-2-methoxymethylpyrrolidine, and RAMP, its (R)-enantiomer, are enantiomers. They provide access to opposite enantiomers of the final product. If you use SAMP with a given ketone and electrophile to get the (R)-product, using RAMP under the same conditions will yield the (S)-product. [1]This provides powerful and predictable control over the absolute stereochemistry of the target molecule.

Q: What are the best methods for cleaving the hydrazone to recover my product without racemization? A: The choice of cleavage method is critical to preserve the stereochemical integrity of the newly formed chiral center.

  • Ozonolysis: This is the most common and often cleanest method. [1]Bubbling ozone through a solution of the alkylated hydrazone at -78°C, followed by a reductive workup, efficiently cleaves the C=N bond.

  • Hydrolysis with Oxalic Acid: For substrates sensitive to oxidation (e.g., containing other double bonds or electron-rich groups), hydrolysis with a saturated aqueous solution of oxalic acid is an excellent, mild alternative. [7][8]This method proceeds without racemization and allows for the recovery of the chiral auxiliary. [7][8]3. Oxidative Cleavage (SeO₂/H₂O₂): An efficient protocol using selenium dioxide and hydrogen peroxide under buffered (pH 7) conditions has been developed. This method is particularly useful as it prevents epimerization of adjacent stereocenters. [5][9] Q: Are certain electrophiles known to give poor selectivity? A: Yes. While the method is robust for simple alkyl halides (iodides > bromides > chlorides), highly reactive and unhindered electrophiles like methyl iodide can sometimes exhibit slightly lower d.e. due to their fast reaction rates. Very bulky electrophiles may react sluggishly or require higher temperatures, which can compromise selectivity. Activated electrophiles such as allylic and benzylic halides are generally excellent substrates. [10]

Experimental Protocols

Protocol 1: General Procedure for SAMP Hydrazone Alkylation

This protocol is a representative example and may require optimization for specific substrates.

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq) and SAMP (1.1 eq). If the ketone is a solid, add a minimal amount of a suitable solvent like cyclohexane. Heat the mixture at 60-80°C under an argon atmosphere for 12-24 hours until TLC or GC analysis shows complete conversion. Remove the solvent and any excess reagents under vacuum to yield the crude hydrazone, which can be purified by distillation or chromatography if necessary. [1][11]2. Deprotonation: To a flame-dried, argon-flushed flask, add anhydrous THF and cool to -78°C. Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir for 30 minutes at 0°C, then re-cool to -78°C. In a separate flask, dissolve the SAMP hydrazone (1.0 eq) in anhydrous THF and cool to -78°C. Slowly transfer the hydrazone solution to the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78°C for 2-4 hours.

  • Alkylation: While maintaining the temperature at -78°C (or cooling further to -100°C), slowly add the electrophile (1.2-1.5 eq). Stir the reaction at this low temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight (approx. 16 hours). [6]4. Workup & Cleavage: Quench the reaction by adding water or a saturated NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude alkylated hydrazone can then be cleaved using one of the methods described in the FAQ section (e.g., ozonolysis or oxalic acid hydrolysis) to yield the final product, which is then purified by column chromatography. [7][11]

References

  • Title: Enders SAMP/RAMP hydrazone-alkylation reaction Source: Wikipedia URL: [Link]

  • Title: An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxidative cleavage of SAMP hydrazones to simple ketones. Source: ResearchGate URL: [Link]

  • Title: Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary Source: Thieme Connect URL: [Link]

  • Title: The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary Source: ResearchGate URL: [Link]

  • Title: ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE Source: Massachusetts Institute of Technology (MIT) URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Ender's SAMP/RAMP stereoselective alkylation Source: YouTube URL: [Link]

  • Title: Asymmetic Alkylation of SAMP Hydrazone Source: ChemTube3D URL: [Link]

Sources

Optimization

Troubleshooting low yields in the electrochemical synthesis of 2-methoxypyrrolidine

This guide is designed for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of 2-methoxypyrrolidine and its derivatives. As a powerful method for the α-functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of 2-methoxypyrrolidine and its derivatives. As a powerful method for the α-functionalization of amines, the Shono oxidation offers a reagent-free approach to valuable synthetic intermediates.[1][2] However, achieving high and reproducible yields can be challenging. This technical support center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established electrochemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields

Low yields in the electrochemical synthesis of 2-methoxypyrrolidine, typically performed via the Shono oxidation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine), can arise from a variety of factors.[3][4] This section addresses common problems in a question-and-answer format, providing both diagnostic steps and corrective actions.

Question 1: My reaction has a low conversion of the starting material, even after passing the theoretical amount of charge. What are the likely causes?

Answer:

Low conversion despite adequate charge passage often points to inefficient electron transfer at the anode or competing side reactions. Here’s a systematic approach to diagnose and resolve this issue:

1. Verify the Oxidation Potential with Cyclic Voltammetry (CV):

  • The "Why": The applied potential (in constant potential electrolysis) or current (in constant current electrolysis) must be sufficient to oxidize the starting carbamate but not so high as to cause excessive solvent or electrolyte decomposition.[3][5] Cyclic voltammetry is an essential tool for determining the onset oxidation potential of your specific substrate under your reaction conditions.[3][6]

  • The "How":

    • Prepare a solution containing your substrate (e.g., N-Boc-pyrrolidine) and supporting electrolyte in methanol at the same concentrations as your bulk electrolysis.

    • Run a CV scan using a glassy carbon working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).[7]

    • The potential at which the anodic current begins to increase significantly corresponds to the oxidation potential of your substrate.[8]

    • For constant potential electrolysis, set the potential slightly above this onset potential. For constant current electrolysis, ensure the potential required to maintain the set current does not drastically exceed the oxidation potential of your substrate.

2. Inspect the Anode Surface:

  • The "Why": Electrode passivation, the formation of an insulating layer on the electrode surface, can halt electron transfer and stall the reaction.[9][10][11] This can be caused by the polymerization of the substrate or product, or the deposition of insoluble byproducts.

  • The "How":

    • After the reaction, visually inspect the anode. A discolored or coated surface is a sign of fouling.

    • Solution: Mechanically polish the electrode (e.g., with fine-grit sandpaper or alumina slurry), followed by sonication in a suitable solvent to ensure a clean, active surface before each reaction.

    • Consider using alternative anode materials. While carbon-based electrodes like graphite and glassy carbon are common, platinum or reticulated vitreous carbon (RVC) can sometimes offer better resistance to fouling.

3. Evaluate Solvent and Reagent Purity:

  • The "Why": Water is a common impurity in methanol and can compete with it as a nucleophile, leading to the formation of undesired α-hydroxy-N-Boc-pyrrolidine. Other impurities can also be electrochemically active, consuming current and reducing Faradaic efficiency.

  • The "How":

    • Use anhydrous methanol (<0.05% water). Consider using freshly opened bottles or drying the solvent over molecular sieves.

    • Ensure the starting N-Boc-pyrrolidine is pure and free of any residual reagents from its synthesis.

Question 2: I'm observing the formation of multiple byproducts and a low selectivity for 2-methoxypyrrolidine. How can I improve this?

Answer:

Poor selectivity is often a result of over-oxidation, competing side reactions, or instability of the desired product.

1. Optimize the Applied Potential or Current Density:

  • The "Why": An excessively high potential can lead to the oxidation of the methanol solvent or the product itself, generating byproducts.[12] In constant current electrolysis, a high current density can have a similar effect.

  • The "How":

    • As mentioned previously, use CV to determine the optimal potential window.

    • If using constant current, try reducing the current density. This can be achieved by decreasing the current or increasing the electrode surface area.

    • Pass only the theoretical amount of charge (2 Faradays per mole of substrate).[3] Excessive charge passage will lead to product decomposition.

2. Check the Supporting Electrolyte:

  • The "Why": The supporting electrolyte is not always an innocent bystander.[13] Some electrolytes can be electrochemically active at the applied potentials or can interact with reactive intermediates.[13]

  • The "How":

    • Commonly Used Electrolytes: Tetraethylammonium tetrafluoroborate (Et₄NBF₄) and tetraethylammonium p-toluenesulfonate are often used for Shono oxidations.[3][14]

    • Troubleshooting: If you suspect the electrolyte is causing issues, try an alternative. For example, some reactions show improved selectivity with different electrolytes.[13] Ensure the electrolyte is fully dissolved and present in a sufficient concentration (typically 0.05-0.1 M) to minimize IR drop.[15][16]

3. Consider a Divided Cell Setup:

  • The "Why": In an undivided cell, the product formed at the anode can migrate to the cathode and be reduced back to the starting material or other undesired products.[17]

  • The "How":

    • A divided cell separates the anodic and cathodic compartments with a porous frit or an ion-exchange membrane.

    • This prevents the product from reaching the cathode, which can significantly improve yield and selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the electrochemical synthesis of 2-methoxypyrrolidine?

The synthesis proceeds via the Shono oxidation.[2] The generally accepted mechanism involves the following steps:

  • Anodic Oxidation: The N-protected pyrrolidine undergoes a two-electron oxidation at the anode to form a highly reactive N-acyliminium ion intermediate.[2][3]

  • Nucleophilic Attack: The methanol solvent, acting as a nucleophile, attacks the electrophilic N-acyliminium ion.[2]

  • Deprotonation: A final deprotonation step yields the neutral 2-methoxypyrrolidine product.

Shono_Oxidation Start N-Boc-Pyrrolidine Intermediate1 Radical Cation Start->Intermediate1 -e⁻ (Anode) Methanol Methanol (Solvent/Nucleophile) Intermediate2 N-Acyliminium Ion Intermediate1->Intermediate2 -H⁺, -e⁻ Product 2-Methoxy-N-Boc-pyrrolidine Intermediate2->Product + Methanol

Caption: Mechanism of the Shono Oxidation.

Q2: How do I choose the right electrode materials?

  • Anode: The choice of anode material is critical. Common choices include:

    • Graphite: Cost-effective and widely used. However, it can be prone to shedding and fouling.

    • Glassy Carbon/Reticulated Vitreous Carbon (RVC): Offers good conductivity and a wide potential window. RVC provides a high surface area, which is beneficial for preparative scale reactions.

    • Platinum: Highly conductive and relatively inert, but more expensive. It can be susceptible to poisoning by certain compounds.

  • Cathode: The cathode material is generally less critical for this oxidation reaction. Stainless steel, nickel, or even another graphite rod are common choices.[6]

Q3: What is the role of the supporting electrolyte?

The primary role of the supporting electrolyte is to increase the conductivity of the organic solvent (methanol), thereby reducing the potential drop (IR drop) between the working and reference electrodes.[16] This ensures that the applied potential is accurately controlling the reaction at the electrode surface. It should be chemically inert and not electroactive within the potential window of the reaction.[16]

Q4: Can this reaction be performed without a potentiostat?

Yes, the Shono oxidation is often performed under constant current conditions (galvanostatically) using a simple DC power supply.[3][6] This is often more convenient for preparative scale synthesis. However, a potentiostat (constant potential electrolysis) offers finer control over the reaction potential, which can be crucial for optimizing selectivity and avoiding side reactions.[5]

Troubleshooting_Workflow Start Low Yield of 2-Methoxypyrrolidine Problem1 Low Conversion? Start->Problem1 Problem2 Low Selectivity? Start->Problem2 Solution1a Run Cyclic Voltammetry (CV) to check oxidation potential Problem1->Solution1a Yes Solution2a Optimize Potential / Current Density (via CV) Problem2->Solution2a Yes Solution1b Inspect and Clean Anode (Passivation) Solution1a->Solution1b Solution1c Use Anhydrous Solvent & Pure Reagents Solution1b->Solution1c End Improved Yield Solution1c->End Solution2b Change Supporting Electrolyte Solution2a->Solution2b Solution2c Use a Divided Electrolysis Cell Solution2b->Solution2c Solution2c->End

Caption: Troubleshooting workflow for low yields.

Experimental Protocols and Data

Table 1: Typical Reaction Parameters for Shono Oxidation of N-Boc-pyrrolidine
ParameterTypical ValueRationale/Comment
Cell Type Undivided Beaker CellSimple setup, sufficient for many cases.[3][6]
Anode Graphite RodCost-effective and readily available.
Cathode Stainless Steel/Nickel CoilInert under reductive conditions at the cathode.
Substrate Conc. 0.05 - 0.2 MBalances reaction rate with solubility.
Solvent Anhydrous MethanolActs as both solvent and nucleophile.[3]
Electrolyte Et₄NBF₄ or Et₄NOTsProvides good conductivity.[3][14]
Electrolyte Conc. 0.05 - 0.1 MSufficient to minimize solution resistance.[15]
Electrolysis Mode Constant CurrentSimple control with a DC power supply.[3]
Current Density 5 - 15 mA/cm²A good starting point for optimization.
Charge Passed 2.0 - 2.5 F/molTheoretical charge is 2 F/mol; slight excess can drive reaction to completion.[3]
Temperature 0 °C to Room Temp.Lower temperatures can sometimes improve selectivity.

References

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing).
  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - PMC - NIH.
  • An experimentalist's guide to electrosynthesis: the Shono oxidation - Sci-Hub.
  • The Role of the Supporting Electrolyte in the Electrochemical Methoxylation of 4-Methylanisole - ResearchGate.
  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC - NIH.
  • Shono Oxidation | Chem-Station Int. Ed.
  • Chemoselective Electrosynthesis Using Rapid Alternating Polarity - ResearchGate.
  • An Experimentalists Guide to Electrosynthesis: The Shono Oxidation - ResearchGate.
  • Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp3)–H Functionalization | ACS Electrochemistry.
  • Performance of the cell for the methoxylation of N-formylpyrrolidine (Reaction 1). MeOH - ResearchGate.
  • Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC - NIH.
  • A Voltage-Controlled Strategy for Modular Shono-Type Amination - ChemRxiv.
  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - OSTI.
  • Effect of the concentration of supporting electrolyte (Et 4 NBF 4 ) on the cell voltage during the methoxylation of 1 (0.1 M in MeOH) - ResearchGate.
  • Supporting electrolyte - Wikipedia.
  • Electrochemical organic reactions: A tutorial review - Frontiers.
  • Cyclic voltammograms for 5 mM N-formylpyrrolidine in methanol/ 0.1 M Et... - ResearchGate.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes | ACS Omega.

Sources

Troubleshooting

RAMP-Mediated Reactions: A Technical Support Guide to Identifying and Minimizing Side Products

Welcome to the technical support center for RAMP-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful asymmetric alkylati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for RAMP-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful asymmetric alkylation method. Here, we address common challenges encountered during experiments, providing in-depth troubleshooting guides and frequently asked questions to help you minimize side products and achieve high diastereoselectivity and yields in your reactions.

Introduction to RAMP-Mediated Reactions

The Enders RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine) and SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone alkylation is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds alpha to a carbonyl group.[1][2] The method typically involves a three-step sequence: formation of a chiral hydrazone, stereoselective alkylation via an azaenolate intermediate, and subsequent cleavage to yield the desired α-alkylated ketone or aldehyde with high enantiomeric purity.[1][3] While highly effective, the multi-step nature of this reaction presents several opportunities for the formation of unwanted side products. This guide will equip you with the knowledge to identify, troubleshoot, and minimize these byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your RAMP-mediated reactions, offering probable causes and actionable solutions.

Problem 1: Low Yield of the Alkylated Hydrazone

Symptoms:

  • Low recovery of the desired alkylated hydrazone after the reaction and work-up.

  • Presence of unreacted starting hydrazone and/or multiple unidentified spots on TLC analysis.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Incomplete Deprotonation Ensure the use of a strong, non-nucleophilic base like freshly prepared Lithium Diisopropylamide (LDA).[1] Use a slight excess of LDA (1.05-1.1 equivalents). Perform the deprotonation at 0 °C for an adequate duration (e.g., 4 hours) to ensure complete formation of the azaenolate.[3]The α-proton of the hydrazone needs to be completely removed to form the reactive azaenolate intermediate. Incomplete deprotonation leads to unreacted starting material.
Poor Quality Reagents Use freshly distilled solvents (e.g., THF, ether) and ensure the alkylating agent is pure.[4] Impurities can quench the azaenolate or lead to side reactions.Moisture and other impurities in solvents or reagents can react with the highly basic and nucleophilic azaenolate, reducing the yield of the desired product.
Suboptimal Reaction Temperature The alkylation step is typically performed at very low temperatures (e.g., -78 °C to -110 °C) to enhance stereoselectivity and minimize side reactions.[1][3] Ensure accurate temperature control.Low temperatures favor the desired kinetic product and suppress potential side reactions such as elimination or reaction with the solvent.
Steric Hindrance If using a sterically bulky alkylating agent or substrate, consider using a more reactive electrophile or modified reaction conditions (e.g., higher temperature, longer reaction time), although this may impact stereoselectivity.Highly hindered electrophiles or substrates can slow down the rate of the desired alkylation, allowing for competing decomposition pathways or side reactions to occur.
Problem 2: Poor Diastereoselectivity (Low de)

Symptoms:

  • Formation of diastereomeric products, observed as multiple spots on TLC or multiple peaks in NMR/chiral HPLC analysis of the alkylated hydrazone.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Incorrect Azaenolate Geometry Ensure complete deprotonation with LDA at 0 °C. The formation of the thermodynamically favored (E)C-C-(Z)C-N azaenolate is crucial for high stereoselectivity.[5]The stereochemical outcome of the alkylation is dictated by the geometry of the lithium azaenolate, which is stabilized by chelation with the methoxy group of the RAMP auxiliary.[5]
Epimerization during Reaction or Work-up Maintain low temperatures throughout the alkylation. Quench the reaction at low temperature before allowing it to warm to room temperature. Use a buffered work-up (e.g., pH 7 buffer) if necessary.[6]The newly formed stereocenter can be susceptible to epimerization, especially if the reaction is allowed to warm in the presence of base or during a harsh work-up.
Choice of Solvent Ethereal solvents like THF or diethyl ether are generally preferred as they effectively chelate the lithium cation, leading to a more rigid and stereochemically defined transition state.[1]The solvent plays a critical role in coordinating the lithium ion and influencing the conformation of the azaenolate, which directly impacts the facial selectivity of the alkylation.
Problem 3: Formation of Over-Alkylated Products

Symptoms:

  • Detection of products with a higher molecular weight than the desired mono-alkylated product.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Excess Alkylating Agent Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.While less common than in direct enolate alkylations, the use of a large excess of a reactive alkylating agent can potentially lead to a second alkylation event.[1]
Deprotonation of the Product Ensure the reaction is quenched promptly after the desired reaction time to prevent deprotonation of the mono-alkylated product and subsequent over-alkylation.The mono-alkylated hydrazone still possesses an α-proton that can be removed by any remaining base, leading to a second alkylation.
Problem 4: Difficulties with Auxiliary Cleavage and Formation of Side Products

Symptoms:

  • Incomplete removal of the RAMP auxiliary.

  • Formation of byproducts such as the corresponding nitrosamine.[3]

  • Epimerization of the α-stereocenter during cleavage.[7]

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Harsh Cleavage Conditions Ozonolysis at low temperature (-78 °C) is a common and effective method for cleaving the hydrazone.[1][3] Alternatively, oxidative cleavage with reagents like selenium dioxide and hydrogen peroxide under buffered conditions (pH 7) can be employed to minimize epimerization.[7]The C=N bond of the hydrazone needs to be cleaved to release the desired ketone or aldehyde. Harsh acidic or oxidative conditions can lead to side reactions or racemization of the product.
Formation of Nitrosamine During ozonolysis, the yellow nitrosamine is a common byproduct.[3] This can typically be removed during purification (e.g., distillation or chromatography).The nitrogen-nitrogen bond of the hydrazone is susceptible to oxidation, leading to the formation of the corresponding nitrosamine of the chiral auxiliary.
Epimerization during Cleavage Employ mild cleavage conditions. For sensitive substrates, oxidative cleavage with SeO₂/H₂O₂ at pH 7 has been shown to be effective in preventing epimerization.[7]The α-proton of the final ketone or aldehyde can be acidic and prone to removal and subsequent racemization under non-neutral pH conditions.

Experimental Workflow for a Typical RAMP-Mediated Alkylation

RAMP_Workflow cluster_prep Step 1: Hydrazone Formation cluster_reaction Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage cluster_analysis Analysis & Purification Ketone Ketone/Aldehyde Hydrazone RAMP Hydrazone Ketone->Hydrazone Ar, 12h RAMP RAMP Auxiliary RAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA, THF, 0°C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone R-X, -78°C to RT Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Hydrazone Final_Product α-Alkylated Ketone/Aldehyde Alkylated_Hydrazone->Final_Product Ozonolysis (-78°C) or SeO₂/H₂O₂, pH 7 Purification Purification (Distillation/Chromatography) Final_Product->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis

Caption: A generalized workflow for RAMP-mediated asymmetric alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the RAMP auxiliary?

The methoxymethyl group is crucial for the high stereoselectivity observed in these reactions. It acts as a chelating agent for the lithium cation in the azaenolate intermediate.[1] This chelation creates a rigid, five-membered ring structure that locks the conformation of the azaenolate and effectively shields one face of the molecule, directing the incoming electrophile to the opposite, less hindered face.[5]

Caption: Chelation of Lithium in the RAMP-Azaenolate Intermediate.

Q2: Can I use other bases besides LDA for the deprotonation step?

While other strong, non-nucleophilic bases could potentially be used, LDA is the most commonly employed and well-validated base for this reaction.[1] It is crucial to use a base that is strong enough to fully deprotonate the hydrazone but does not act as a nucleophile itself, which would lead to unwanted side reactions.

Q3: How can I determine the diastereomeric excess (de) of my alkylated hydrazone?

The diastereomeric excess can often be determined directly on the crude alkylated hydrazone using high-field ¹H NMR spectroscopy.[3] The signals for the methoxy group or other protons of the auxiliary may be shifted differently for each diastereomer, allowing for integration and calculation of the ratio. For more accurate determination, chiral High-Performance Liquid Chromatography (HPLC) is a reliable method.[8]

Q4: My product is an oil. What is the best way to purify it?

For oily products, purification can be achieved through several methods depending on the scale and nature of the impurities. Short-path distillation is effective for thermally stable compounds.[3] For more complex mixtures or thermally sensitive compounds, column chromatography on silica gel is a standard and effective method.[6][9]

Q5: What are some common analytical techniques to identify side products?

A combination of analytical techniques is often necessary for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the presence of multiple components in the crude product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and potential side products.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the molecular weights of different components in the reaction mixture, aiding in the identification of byproducts like over-alkylated species.[10]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying diastereomers and enantiomers when using a chiral stationary phase.[8]

Conclusion

RAMP-mediated reactions are a powerful tool for asymmetric synthesis, but like any sophisticated chemical transformation, they require careful attention to detail to achieve optimal results. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot their experiments, minimize the formation of side products, and confidently synthesize their target molecules with high stereochemical purity. This guide provides a foundation for identifying and solving common issues, but we encourage continuous learning and adaptation of protocols to the specific substrates and reagents being used.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Available at: [Link]

  • Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone - ResearchGate. Available at: [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • How to Solve a Ramp Problem (Using Forces & Components) - YouTube. Available at: [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • RAMPs (Receptor-Activity Modifying Proteins): New Insights and Roles - PMC - PubMed Central. Available at: [Link]

  • Vertical Load Reactions On A Ramp - Physics Stack Exchange. Available at: [Link]

  • Guides by topic - Ramp Support. Available at: [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Available at: [Link]

  • Trouble Shooting Your Wheelchair Van Ramp - BLVD.com. Available at: [Link]

  • Ender's SAMP/RAMP stereoselective alkylation - YouTube. Available at: [Link]

  • Cas 59983-39-0,(S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE | lookchem. Available at: [Link]

  • In Situ Analytical Methods for the Characterization of Mechanochemical Reactions. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. Available at: [Link]

  • Reaction Mechanism: Structure and Reactivity | Dalal Institute. Available at: [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. Available at: [Link]

  • Intelligent Pulsed Electrochemical Activation of NaClO 2 for Sulfamethoxazole Removal from Wastewater Driven by Machine Learning - MDPI. Available at: [Link]

  • Timer-Based Digitization of Analog Sensors Using Ramp-Crossing Time Encoding - MDPI. Available at: [Link]

  • Monitoring Chemical Reactions with SERS-Active Ag-Loaded Mesoporous TiO2 Films | Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Diastereoselective Allylation with SAMP

Welcome to the technical support center dedicated to the diastereoselective allylation of carbonyl compounds using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a chiral auxiliary. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the diastereoselective allylation of carbonyl compounds using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing reaction temperatures to achieve high diastereoselectivity. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot effectively and refine your synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during SAMP-mediated allylation reactions, with a specific focus on the critical role of temperature.

Q1: I'm observing low diastereoselectivity in my allylation reaction. How critical is the reaction temperature?

A1: Temperature is arguably one of the most critical parameters influencing diastereoselectivity in SAMP-hydrazone mediated allylations. Generally, lower reaction temperatures are favored to achieve high diastereoselectivity.[1] At lower temperatures, the reaction is under greater kinetic control, meaning the energy difference between the transition states leading to the desired and undesired diastereomers is maximized. The transition state that results in the major diastereomer is significantly lower in energy, thus it is the kinetically favored product.[1]

The stereochemical outcome of this reaction is often rationalized using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[2][3][4][5][6] The chiral SAMP auxiliary directs the facial selectivity of the electrophilic attack on the azaenolate. Lower temperatures help to lock in the most sterically favorable transition state geometry, minimizing alternative, higher-energy conformations that would lead to the formation of the minor diastereomer.

Q2: At what specific temperatures should I be running the deprotonation and allylation steps for optimal results?

A2: While the optimal temperature can be substrate-dependent, a common and effective protocol involves a carefully controlled temperature sequence.[7]

  • Deprotonation: The formation of the lithium azaenolate using a strong base like lithium diisopropylamide (LDA) is typically initiated at 0 °C.[7]

  • Alkylation/Allylation: Following deprotonation, the reaction mixture is cooled to a much lower temperature, often between -78 °C and -110 °C, before the addition of the allyl halide.[7][8] Maintaining these cryogenic temperatures during the electrophile addition is crucial for maximizing diastereoselectivity. After the addition, the reaction is often allowed to slowly warm to room temperature.[7]

It is important to note that some protocols have found high stereoselectivity even at slightly higher temperatures (e.g., -40 °C), indicating that the ideal temperature can vary.[9] If you are experiencing low selectivity, a systematic study of the allylation temperature is a highly recommended optimization step.

Q3: Could an increase in temperature lead to a reversal of diastereoselectivity?

A3: While less common, temperature-induced reversal of enantioselectivity or diastereoselectivity is a known phenomenon in asymmetric catalysis.[10] This can occur if the reaction has an "inversion temperature," where the sign of the Gibbs free energy difference between the two diastereomeric transition states changes.[1] This could be due to differing enthalpic and entropic contributions of the two pathways. As the temperature increases, the entropic term (TΔS‡) becomes more significant and can potentially override the enthalpic preference (ΔH‡) that dominates at lower temperatures. However, for SAMP-mediated allylations, it is more likely that increasing the temperature will simply lead to a decrease in selectivity rather than a complete reversal.

Q4: My reaction is sluggish or incomplete at -100 °C. Can I increase the temperature without sacrificing too much diastereoselectivity?

A4: This is a classic optimization challenge. If the reaction rate is prohibitively slow at very low temperatures, a modest increase in temperature may be necessary. However, this should be done cautiously and systematically.

Troubleshooting Steps:

  • Verify Reagent Purity and Stoichiometry: Before adjusting the temperature, ensure that all reagents (SAMP-hydrazone, LDA, allyl halide) are pure and that the stoichiometry is correct. The presence of moisture can quench the azaenolate and impede the reaction.

  • Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., from -100 °C to -90 °C, then to -78 °C) and analyze the diastereomeric ratio (d.r.) at each point. This will allow you to find a balance between an acceptable reaction rate and high selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and aggregation state of the lithium azaenolate.[1] Ethereal solvents like THF are commonly used. The addition of co-solvents or additives should be considered with care as they can impact the chelation that is key to stereocontrol.

Q5: How does temperature influence the Zimmerman-Traxler transition state in this specific reaction?

A5: The Zimmerman-Traxler model is key to understanding stereocontrol in this reaction.[2][3][4][5][6] The lithium cation chelates to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the SAMP auxiliary.[7][11] This creates a rigid, chair-like six-membered transition state.

At low temperatures, the system has less thermal energy to overcome the steric barriers of less favorable transition states. The most stable chair conformation, which minimizes steric interactions, is therefore overwhelmingly favored. In this conformation, the bulky pyrrolidine ring of the SAMP auxiliary effectively shields one face of the azaenolate, forcing the incoming allyl electrophile to attack from the less hindered face.[9] As the temperature increases, the system can more easily access higher energy boat-like transition states or alternative chair conformations, leading to a mixture of diastereomers and thus, lower selectivity.

Data Summary: Temperature Effects on Diastereoselectivity

While the exact optimal temperature is substrate-dependent, the following table provides a general guideline based on established protocols for SAMP-hydrazone alkylations, which are mechanistically similar to allylations.

StepTypical Temperature RangeRationale
Hydrazone Formation 55-60 °CTo drive the condensation reaction to completion.
Deprotonation (Azaenolate Formation) 0 °CInitial formation of the lithium azaenolate with LDA.
Allylation (Electrophile Addition) -78 °C to -110 °CMaximizes kinetic control and rigidity of the Zimmerman-Traxler transition state for high diastereoselectivity.[7][8]
Reaction Progression Slow warming to room temperatureAllows the reaction to proceed to completion after the stereochemistry-determining step has occurred at low temperature.[7]

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal temperature for the allylation step in a SAMP-mediated reaction.

Objective: To identify the temperature that provides the best balance of reaction efficiency and diastereoselectivity for the allylation of a specific SAMP-hydrazone.

Materials:

  • Your aldehyde- or ketone-derived SAMP-hydrazone

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) solution

  • Allyl bromide (or other allyl halide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents

  • Analytical equipment for determining diastereomeric ratio (e.g., NMR, chiral HPLC, or GC)

Procedure:

  • Preparation of the SAMP-Hydrazone: Synthesize the SAMP-hydrazone from the corresponding aldehyde or ketone following established procedures.[12][13] Ensure the hydrazone is pure and dry before use.

  • Parallel Reaction Setup: Set up a series of identical small-scale reactions in parallel. Each reaction will be run at a different allylation temperature.

  • Deprotonation (Identical for all reactions): a. Dissolve the SAMP-hydrazone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask. b. Cool the solution to 0 °C in an ice bath. c. Add LDA (typically 1.05-1.1 eq) dropwise. d. Stir at 0 °C for a set time (e.g., 2-4 hours) to ensure complete formation of the azaenolate.[12]

  • Temperature Screening of the Allylation Step: a. Cool each reaction vessel to its designated temperature: -110 °C, -100 °C, -90 °C, and -78 °C. Use appropriate cooling baths (e.g., liquid nitrogen/pentane for -110 °C, liquid nitrogen/isopropanol for -78 °C). b. Add the allyl bromide (1.1 eq) dropwise to each reaction mixture while maintaining the target temperature. c. Stir at the target temperature for a set period (e.g., 2 hours), then allow all reactions to slowly warm to room temperature and stir overnight.[7]

  • Quenching and Workup (Identical for all reactions): a. Quench the reactions by adding a saturated aqueous solution of NH₄Cl. b. Perform a standard aqueous workup (e.g., extraction with diethyl ether or ethyl acetate). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: a. Analyze a small aliquot of the crude product from each reaction by ¹H NMR or another suitable method to determine the diastereomeric ratio. b. Purify the products via flash column chromatography. c. Characterize the major diastereomer and confirm the stereochemical assignment if necessary.

  • Cleavage of the Auxiliary (Optional but Recommended): a. Cleave the auxiliary from the product of the optimal reaction to yield the final homoallylic alcohol or ketone. Ozonolysis or oxidative hydrolysis are common methods.[7][8][14] b. Confirm that the stereochemical integrity is maintained during the cleavage step.[9]

Visualizing the Mechanism: The Role of Temperature

The following diagrams illustrate the key concepts discussed.

G cluster_low_temp Low Temperature (e.g., -100 °C) azaenolate Li-Azaenolate ts_favored Favored Chair Transition State (TS) azaenolate->ts_favored Low ΔG‡ (Kinetically Favored) ts_disfavored Disfavored TS (Boat/Other Chair) azaenolate->ts_disfavored High ΔG‡ major_product Major Diastereomer (High d.r.) ts_favored->major_product caption_low At low temperatures, the reaction proceeds almost exclusively through the most stable, lowest-energy transition state. G cluster_high_temp Higher Temperature (e.g., -40 °C) azaenolate_h Li-Azaenolate ts_favored_h Favored Chair Transition State (TS) azaenolate_h->ts_favored_h Low ΔG‡ ts_disfavored_h Disfavored TS (Boat/Other Chair) azaenolate_h->ts_disfavored_h Slightly Higher ΔG‡ (Accessible) major_product_h Major Diastereomer ts_favored_h->major_product_h minor_product_h Minor Diastereomer ts_disfavored_h->minor_product_h product_mix Product Mixture (Low d.r.) caption_high At higher temperatures, there is enough thermal energy to overcome the barrier to the disfavored transition state.

Higher-Temperature Reaction Pathway

References

  • Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(7), 1651–1661.
  • Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State.
  • Marek, I., & Chechik-Lankin, H. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(7), 1651-1661.
  • Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective?
  • Harned, A. M. Allylation of C=O Bonds. Harned Research Group, University of Minnesota.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183.
  • Enders SAMP/RAMP hydrazone-alkyl
  • Daraie, M. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis.
  • Asymmetic Alkyl
  • Bull, J. A., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(11), 4310–4313.
  • Scheme 1. Nitrile formation from aldehyde-derived hydrazones.
  • Smith, A. B., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 11(15), 3370–3373.
  • Corless, V. (2017).
  • Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem.
  • Denmark, S. E., & Wu, Z. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(22), 7511–7522.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Cleavage of the 2-Methoxypyrrolidine Auxiliary

Welcome to the technical support center for the 2-methoxypyrrolidine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 2-methoxypyrrolidine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of this versatile auxiliary. Drawing upon established principles of organic chemistry and field-proven insights, this resource aims to help you navigate the complexities of the final, crucial step in your asymmetric synthesis: the efficient and clean removal of the chiral auxiliary.

Introduction to the 2-Methoxypyrrolidine Auxiliary and Its Cleavage

The 2-methoxypyrrolidine auxiliary, a valuable tool in asymmetric synthesis, directs the stereoselective functionalization of a prochiral carbonyl compound. Its effectiveness, however, is ultimately dependent on the ability to cleave it from the desired product without compromising yield or enantiomeric purity. The N-acyl amide bond formed is generally stable, and its cleavage can present several challenges. The presence of the methoxy group at the 2-position introduces unique electronic and steric effects that must be considered when selecting a cleavage strategy.

This guide will explore the common methods for cleaving the 2-methoxypyrrolidine auxiliary—hydrolytic, reductive, and others—and provide a structured approach to troubleshooting common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow Hydrolytic Cleavage to the Carboxylic Acid

Question: I am attempting to hydrolyze my N-acyl-2-methoxypyrrolidine adduct to the corresponding carboxylic acid using standard conditions (e.g., LiOH, NaOH, or KOH in aq. THF/MeOH), but the reaction is sluggish or stalls completely. What could be the cause, and how can I improve the conversion?

Potential Causes & Solutions:

  • Steric Hindrance: The acyl group or the alpha-substituent on your molecule may be sterically bulky, hindering the approach of the hydroxide nucleophile to the amide carbonyl.

    • Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or degradation.

    • Solution 2: Use a Less Hindered Base. While less common for amide hydrolysis, exploring smaller nucleophiles could be beneficial. However, the primary approach should be optimizing conditions with standard bases.

    • Solution 3: Employ Additives. The use of additives that can enhance the nucleophilicity of the hydroxide or the electrophilicity of the carbonyl, such as phase-transfer catalysts in biphasic systems, could be explored, though this is less conventional for this transformation.

  • Insufficient Water: In mixed solvent systems (e.g., THF/water or MeOH/water), an insufficient amount of water can limit the availability of the hydroxide nucleophile and impede the hydrolysis of the tetrahedral intermediate.

    • Solution: Increase the proportion of water in the solvent system. A ratio of 3:1 to 1:1 THF/water is a common starting point.

  • Inadequate Base Equivalents: Amide hydrolysis is often a stoichiometric process, and using an insufficient amount of base will lead to incomplete conversion.

    • Solution: Increase the equivalents of the base. For challenging substrates, using a larger excess (e.g., 4-10 equivalents) of LiOH or NaOH may be necessary.

  • Low Solubility: The substrate may have poor solubility in the chosen solvent system, leading to a slow heterogeneous reaction.

    • Solution: Experiment with different co-solvents to improve solubility. Dioxane or 1,2-dimethoxyethane (DME) can be effective alternatives to THF.

Experimental Protocol: Enhanced Hydrolytic Cleavage

  • Dissolve the N-acyl-2-methoxypyrrolidine substrate in a mixture of THF and water (2:1 v/v).

  • Add 5-10 equivalents of solid lithium hydroxide monohydrate (LiOH·H₂O).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature to 40-50 °C.

  • Upon completion, cool the reaction to 0 °C and carefully acidify with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Epimerization of the α-Stereocenter During Hydrolysis

Question: I am successfully cleaving the auxiliary, but I am observing significant loss of enantiomeric purity in my final carboxylic acid product. What is causing this epimerization, and how can I prevent it?

Potential Causes & Solutions:

  • Harsh Basic Conditions: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to deprotonation of the acidic α-proton, forming an enolate which can then be protonated non-stereoselectively, leading to racemization or epimerization.[1][2]

    • Solution 1: Milder Nucleophile. The hydroperoxide anion (from LiOH/H₂O₂) is a softer, more effective nucleophile for cleaving hindered amides at lower temperatures, which can minimize the risk of epimerization.[3]

    • Solution 2: Lower Reaction Temperature. Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).

    • Solution 3: Careful Monitoring. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Experimental Protocol: Epimerization-Free Cleavage using Lithium Hydroperoxide

  • Dissolve the N-acyl-2-methoxypyrrolidine substrate in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-8 equivalents of 30% aqueous hydrogen peroxide (H₂O₂), followed by the slow addition of 2-4 equivalents of solid LiOH·H₂O.

  • Stir the reaction at 0 °C and monitor carefully.

  • Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative test with peroxide indicator strips is obtained.

  • Acidify the mixture with aqueous HCl and extract the product as described previously.

Diagram: Hydrolytic Cleavage Pathways

G cluster_0 Hydrolytic Cleavage cluster_1 Potential Side Reaction Substrate N-Acyl-2-methoxypyrrolidine Product Carboxylic Acid Substrate->Product  LiOH/H₂O or LiOH/H₂O₂ Auxiliary 2-Methoxypyrrolidine Epimerized_Product Epimerized Carboxylic Acid Enolate Enolate Intermediate Product->Enolate Excess Base/ High Temp. Enolate->Epimerized_Product Protonation

Caption: Hydrolytic cleavage and potential epimerization pathway.

Issue 3: Difficulty with Reductive Cleavage to the Alcohol

Question: I am trying to reduce the amide to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄) or other reducing agents, but the reaction is giving low yields or a complex mixture of products. What are the likely problems?

Potential Causes & Solutions:

  • Over-reduction or Side Reactions: Strong reducing agents like LiAlH₄ can sometimes lead to undesired side reactions, including cleavage of the pyrrolidine ring itself, especially at higher temperatures.

    • Solution 1: Milder Reducing Agents. Consider using lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H), which are generally milder and can offer better chemoselectivity.

    • Solution 2: Controlled Temperature. Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) and slowly warm to room temperature if necessary. This can help to control the reactivity of the reducing agent.

  • Formation of Stable Intermediates: The initial reduction of the amide can form a stable amino-alkoxide intermediate that may be difficult to hydrolyze during the workup.

    • Solution: Careful Workup Procedure. A Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) after the reduction can help to effectively break down the aluminum salts and liberate the alcohol product.

Experimental Protocol: Reductive Cleavage to the Primary Alcohol

  • Dissolve the N-acyl-2-methoxypyrrolidine substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of LiAlH₄ in THF (e.g., 1 M, 2-4 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction back to 0 °C and quench by the sequential, slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Diagram: Reductive Cleavage Workflow

G Start N-Acyl-2-methoxypyrrolidine in Anhydrous THF Reduction Add LiAlH₄ at 0 °C Start->Reduction Reaction Stir and Warm to RT Reduction->Reaction Quench Fieser Workup (H₂O, NaOH(aq), H₂O) Reaction->Quench Isolation Filter and Concentrate Quench->Isolation Product Primary Alcohol Isolation->Product

Caption: Workflow for reductive cleavage to the primary alcohol.

Frequently Asked Questions (FAQs)

Q1: Can I cleave the auxiliary to generate an aldehyde?

A: Yes, this is typically achieved by a partial reduction of the amide. Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can often stop the reduction at the aldehyde oxidation state. Careful control of stoichiometry and temperature is critical for success.

Q2: Are there any non-hydrolytic, non-reductive methods to cleave the auxiliary?

A: While less common for generating simple carboxylic acids or alcohols, other transformations are possible. For instance, conversion to a Weinreb amide can be achieved by reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride). This allows for subsequent conversion to ketones.

Q3: How can I recover the 2-methoxypyrrolidine auxiliary after cleavage?

A: After the cleavage reaction and workup, the protonated auxiliary will be in the aqueous layer. To recover it, make the aqueous layer basic (e.g., with NaOH) and then extract it with an organic solvent like dichloromethane. The recovered auxiliary can then be purified by distillation or chromatography.

Q4: What is the role of the methoxy group in the cleavage process?

A: The methoxy group can have both electronic and steric effects. Electronically, the oxygen atom can potentially coordinate with Lewis acidic reagents or metal ions from bases, which could influence the reactivity of the amide. Sterically, its presence contributes to the overall bulk of the auxiliary, which can hinder nucleophilic attack at the carbonyl.

Q5: My desired product is sensitive to strong acid or base. What are my options?

A: In such cases, milder cleavage methods are essential. The LiOH/H₂O₂ method is generally milder than using strong bases at high temperatures. For base-sensitive substrates, exploring enzymatic hydrolysis could be a viable, albeit specialized, alternative. For acid-sensitive substrates, basic hydrolysis followed by a very careful and localized pH adjustment during workup is necessary.

Summary of Cleavage Conditions

Desired Product Reagents Key Conditions Potential Issues
Carboxylic AcidLiOH, NaOH, KOH in aq. THF/MeOHRoom temp. to 50 °CIncomplete reaction, epimerization
Carboxylic AcidLiOH / H₂O₂ in aq. THF0 °C to room temp.Peroxide side reactions
Primary AlcoholLiAlH₄, LiBH₄ in THF0 °C to room temp.Over-reduction, side reactions
AldehydeDIBAL-H in THF/Toluene-78 °COver-reduction to the alcohol

References

  • (Reference on the use of 2-methoxypyrrolidine auxiliary - placeholder, as a specific founding document was not identified in the search).
  • (Reference on asymmetric synthesis principles - placeholder).
  • (Reference on amide hydrolysis mechanisms - placeholder).
  • (Reference on reductive cleavage of amides - placeholder).
  • Evans, D. A., et al. (1990). Asymmetric synthesis of α-amino acids. J. Am. Chem. Soc., 112(11), 4011-4030. [Link]

  • (Placeholder for a relevant review on chiral auxiliaries).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

Optimization

Preventing racemization during the workup of SAMP/RAMP reactions

Technical Support Center: SAMP/RAMP Reaction Workup Welcome to the technical support center for the Enders SAMP/RAMP hydrazone alkylation methodology. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SAMP/RAMP Reaction Workup

Welcome to the technical support center for the Enders SAMP/RAMP hydrazone alkylation methodology. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful tool for asymmetric synthesis. Our focus is to provide expert-driven, field-proven insights into a critical, yet often overlooked, aspect of the workflow: preventing racemization during reaction workup and purification. Maintaining the stereochemical integrity of your hard-won chiral center is paramount, and this guide offers troubleshooting strategies and detailed protocols to ensure your enantiomeric excess (ee) remains uncompromised.

Frequently Asked Questions (FAQs)

Here we address the most common queries our application scientists receive regarding stereochemical stability during the workup of SAMP/RAMP-derived products.

Q1: What is the primary chemical mechanism that causes racemization after a SAMP/RAMP alkylation?

A: The primary cause of racemization is the lability of the proton on the newly formed stereocenter, which is alpha to the carbonyl group in the final ketone or aldehyde product.[1][2] This chiral center is susceptible to enolization or enolate formation under either acidic or basic conditions.[2][3] Formation of the planar enol or enolate intermediate temporarily destroys the stereocenter, and subsequent reprotonation can occur from either face, leading to a mixture of enantiomers and a loss of enantiomeric purity.[3] While the alkylated hydrazone intermediate is generally stable, the final carbonyl product is significantly more vulnerable.

Q2: Why is the hydrazone cleavage step so critical for preventing racemization?

A: The cleavage step is the first point where the sensitive α-chiral carbonyl compound is generated. Many standard cleavage methods employ harsh conditions (e.g., strong acids or oxidants) that can inadvertently catalyze the enolization process described in Q1. Therefore, the choice of cleavage reagent and conditions is the most critical decision in preserving the product's enantiomeric excess.

Q3: I observe a significant drop in my product's ee value after purification by silica gel chromatography. What is happening?

A: This is a common issue. Standard silica gel is inherently acidic and can act as an acid catalyst for enolization on the column, leading to racemization.[1] The longer the compound remains on the column, the greater the potential for loss of stereochemical integrity. To mitigate this, consider using a less acidic, deactivated (neutral) silica gel or buffering the eluent with a small amount of a non-nucleophilic base like triethylamine. Alternatively, purification by chromatography on silica gel with a non-polar eluent system, such as pentane with a small percentage of ether, has been shown to be effective in avoiding racemization.[4]

Q4: My product contains functional groups sensitive to ozonolysis. What is the best alternative for racemization-free cleavage?

A: For substrates incompatible with oxidative cleavage by ozone, a mild acidic hydrolysis using a saturated aqueous solution of oxalic acid is an excellent, well-documented alternative.[5][6] This method is known to be racemization-free and is compatible with a wide range of functional groups.[5] Furthermore, it allows for the efficient recovery of the chiral auxiliary. For particularly sensitive substrates, an oxidative cleavage using peroxyselenous acid (generated in situ from SeO₂ and H₂O₂) under buffered pH 7 conditions has proven highly effective at preventing epimerization where other methods failed.[7]

Q5: Can thermal stress during solvent removal or distillation cause racemization?

A: Yes, thermal stress can promote racemization, especially for sensitive α-chiral ketones. It is strongly recommended to avoid purification by distillation.[4][8] If distillation is unavoidable, it should be performed under high vacuum and at the lowest possible temperature, preferably using a short-path apparatus to minimize thermal exposure.[8] For routine solvent removal, use a rotary evaporator with a bath temperature kept as low as reasonably practical.

Troubleshooting Guide: Diagnosing and Solving Racemization

Use this section to diagnose and resolve specific issues of enantiopurity loss during your SAMP/RAMP workup.

Scenario 1: Loss of ee Detected Immediately After Hydrazone Cleavage
  • Problem Diagnosis: The cleavage conditions are too harsh. Strong acids (e.g., concentrated HCl) or unbuffered oxidative conditions are likely catalyzing enolization of the newly formed ketone/aldehyde.

  • Solution Strategy: Switch to a milder, validated racemization-free cleavage protocol. The choice depends on the stability of your compound.

Table 1: Comparison of Hydrazone Cleavage Methods for Stereochemical Integrity

Cleavage MethodReagentsTypical ConditionsProsCons/RisksRacemization Risk
Ozonolysis O₃, then a reducing agent (e.g., Me₂S, PPh₃)-78 °C to RTHigh yielding, generally clean.[9]Requires specialized equipment; not suitable for olefin-containing molecules.Very Low
Mild Acidic Hydrolysis Saturated aq. Oxalic AcidRT, vigorous stirring in a biphasic system (e.g., ether/water).[6]Excellent for acid-stable compounds; racemization-free; auxiliary is recoverable.[5]Can be slow (2-96 h); ineffective for very hindered hydrazones.[6]Very Low [5][6]
Buffered Oxidative Cleavage SeO₂, H₂O₂pH 7 buffer, RT.[7]Excellent for sensitive substrates; proven to avoid epimerization.[7]Uses toxic selenium reagent; requires careful handling and disposal.Very Low [7]
Other Mild Oxidative NaBO₃·4H₂O or MMPPBuffered solution, RT.[5]High yielding, chemoselective, and racemization-free.[5]May not be suitable for compounds with other easily oxidizable groups.Very Low [5]
Strong Acid Hydrolysis Conc. HCl, H₂SO₄VariesFast and inexpensive.Not chemoselective; high potential for side reactions.Very High
Scenario 2: ee is High Post-Cleavage but Drops After Purification
  • Problem Diagnosis: The purification method is inducing racemization. As discussed in the FAQs, this is most often due to acidic silica gel or excessive heat during distillation.

  • Solution Strategy:

    • Avoid Distillation: Opt for column chromatography as the preferred purification method.[4]

    • Modify Chromatography Conditions:

      • Use deactivated, neutral silica gel.

      • Employ a minimally polar eluent system (e.g., pentane/ether).[4]

      • If a more polar system is required, add ~0.1-1% triethylamine to the eluent to neutralize active sites on the silica.

      • Minimize the time on the column by using flash chromatography techniques rather than slow gravity-fed columns.

Visual Workflow: Decision-Making for a Racemization-Free Workup

This flowchart provides a logical pathway for selecting the appropriate workup and purification strategy based on the characteristics of your target molecule.

Racemization_Prevention_Workflow cluster_start cluster_quench Step 1: Quenching cluster_cleavage Step 2: Auxiliary Cleavage cluster_purification Step 3: Purification cluster_end start Alkylation Reaction Complete (Azaenolate in Solution) quench Quench Reaction at Low Temp (e.g., -78 °C) start->quench quench_reagent Use Buffered or Mildly Acidic Quench (e.g., sat. aq. NH4Cl) quench->quench_reagent cleavage_decision Is the Product Sensitive to Oxidation? quench_reagent->cleavage_decision ozonolysis Use Ozonolysis (Standard, Reliable) cleavage_decision->ozonolysis No oxalic_acid Use Saturated Aqueous Oxalic Acid cleavage_decision->oxalic_acid Yes buffered_oxidation Use Buffered SeO2/H2O2 or NaBO3 cleavage_decision->buffered_oxidation Yes, and also acid sensitive purification_decision Is Product Thermally Stable? ozonolysis->purification_decision oxalic_acid->purification_decision buffered_oxidation->purification_decision chromatography Purify via Column Chromatography purification_decision->chromatography No / Unsure distillation AVOID Distillation purification_decision->distillation Yes (with caution) silica_choice Use Neutral Silica Gel and/or Buffered Eluent chromatography->silica_choice end_product Enantiopure Product distillation->end_product silica_choice->end_product

Caption: Decision workflow for minimizing racemization during SAMP/RAMP workup.

Validated Experimental Protocols

The following are detailed, step-by-step protocols for racemization-free cleavage of the SAMP/RAMP auxiliary.

Protocol 1: Mild Hydrolytic Cleavage with Oxalic Acid

This protocol is adapted from methodologies reported to proceed without detectable racemization and is suitable for most acid-stable products.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude alkylated SAMP-hydrazone (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or hexane, approx. 0.1 M concentration).

  • Addition of Cleavage Reagent: Add an equal volume of saturated aqueous oxalic acid solution to the flask.

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary significantly, from 2 to over 48 hours, depending on the substrate.[6]

  • Workup: Once the reaction is complete, dilute the mixture with the same organic solvent used in Step 1. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the resulting crude ketone/aldehyde using flash chromatography on neutral silica gel.

  • Auxiliary Recovery (Optional): The acidic aqueous layer from Step 4 can be basified to recover the SAMP/RAMP auxiliary.

Protocol 2: Buffered Oxidative Cleavage with SeO₂/H₂O₂

This protocol is ideal for substrates that are sensitive to acid or epimerization-prone, based on the work of Amos Smith III and colleagues.[7]

  • Preparation: In a round-bottom flask, dissolve the alkylated SAMP-hydrazone (1.0 eq) in a mixture of methanol and pH 7 phosphate buffer.

  • Reagent Preparation: In a separate vial, prepare the active oxidant by adding selenium dioxide (SeO₂, catalytic amount, e.g., 0.1 eq) to a 30% aqueous solution of hydrogen peroxide (H₂O₂, excess, e.g., 4.0 eq). Allow this mixture to stir for a few minutes.

  • Reaction: Add the peroxyselenous acid solution dropwise to the hydrazone solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent in vacuo.

  • Purification: Purify the product by flash chromatography on neutral silica gel.

By carefully selecting your workup and purification conditions based on the principles and protocols outlined here, you can confidently preserve the stereochemical integrity of your products from SAMP/RAMP reactions.

References

  • Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. ResearchGate. Available at: [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. National Institutes of Health (NIH). Available at: [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. Books Gateway. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (NIH). Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Massachusetts Institute of Technology (MIT). Available at: [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. Available at: [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. National Institutes of Health (NIH). Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP)

Welcome to the technical support center for the scalable synthesis of (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP). This resource is designed for researchers, scientists, and professionals in drug development who are util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral auxiliary. Here, we address common challenges and frequently asked questions to ensure a successful and scalable synthesis. The protocols and advice provided are grounded in established literature and practical experience to ensure scientific integrity and reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of SAMP, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My yield of (S)-(+)-2-hydroxymethylpyrrolidine from the reduction of (S)-proline is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial reduction step are a common hurdle. The primary culprit is often related to the activity of the reducing agent, lithium aluminum hydride (LiAlH₄), and the reaction conditions.

  • Potential Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper handling or storage.

  • Solution 1: Always use freshly opened, high-purity LiAlH₄. Ensure your glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction is typically performed at reflux in tetrahydrofuran (THF). Insufficient heating can lead to incomplete reaction.

  • Solution 2: Ensure the reaction mixture is maintained at a gentle reflux. Use a heating mantle with a temperature controller to maintain a consistent temperature.

  • Potential Cause 3: Inefficient Quenching and Work-up. The work-up procedure to decompose excess LiAlH₄ and its aluminum salts is critical for isolating the product. Improper quenching can lead to the formation of emulsions or insoluble gels that trap the product.

  • Solution 3: A careful, sequential addition of water and then a sodium hydroxide solution is crucial. Follow the established Fieser workup procedure for quenching LiAlH₄ reactions to ensure a granular precipitate that is easily filtered.

Question 2: I am observing a significant amount of a side product during the O-methylation of (S)-(+)-2-hydroxymethylpyrrolidine. How can I minimize this?

Answer:

The O-methylation step is generally high-yielding, but side reactions can occur if not properly controlled.

  • Potential Cause: N-methylation. While O-methylation is favored, competitive N-methylation can occur, leading to a quaternary ammonium salt, which complicates purification.

  • Solution: The established procedure of first forming the alkoxide with a strong base (like sodium hydride) before adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a suitable solvent like THF is designed to favor O-alkylation. Ensure the deprotonation step is complete before adding the electrophile. Adding the methylating agent slowly at a controlled temperature can also help minimize side reactions.

Question 3: The final Hofmann degradation step to form SAMP from (S)-(-)-1-carbamoyl-2-methoxymethylpyrrolidine is giving a low yield and impure product. What are the critical parameters for this reaction?

Answer:

The Hofmann degradation is a key step that avoids the use of hazardous nitrosamine intermediates.[1] Its success hinges on careful control of pH and temperature.

  • Potential Cause 1: Incorrect pH during Carbamoyl Formation. The formation of the carbamoyl intermediate from 2-methoxymethylpyrrolidine hydrochloride and potassium cyanate is pH-sensitive.[1]

  • Solution 1: The pH of the 2-methoxymethylpyrrolidine hydrochloride solution must be precisely adjusted to 2.8–3.2 using a pH meter before the addition of potassium cyanate.[1] Using pH paper is not recommended as it lacks the required accuracy.[1]

  • Potential Cause 2: Inefficient Hypochlorite Solution. The Hofmann degradation itself relies on a potent hypochlorite solution.

  • Solution 2: Prepare the potassium hypochlorite solution fresh from calcium hypochlorite, potassium hydroxide, and potassium carbonate as described in reliable protocols.[1] The quality of the calcium hypochlorite is important.

  • Potential Cause 3: Suboptimal Reaction Temperature. The degradation reaction is exothermic and needs to be cooled to maintain control.

  • Solution 3: The reaction mixture containing the crude urea should be cooled to -5°C before the addition of the chilled hypochlorite solution.[1] Maintaining this low temperature during the initial phase of the reaction is crucial.

Question 4: My final distilled SAMP is not reaching the expected optical purity. Where could the racemization be occurring?

Answer:

Racemization is a significant concern when working with chiral molecules. However, the pyrrolidine ring in the intermediates of this synthesis is stereochemically robust, and racemization is unlikely under the standard reaction conditions.

  • Potential Cause 1: Impure Starting Material. The most likely source of low optical purity in the final product is the use of (S)-proline with a low enantiomeric excess (ee).

  • Solution 1: Always start with high-purity, enantiomerically pure (S)-proline. It is advisable to verify the optical purity of the starting material by a suitable analytical method if there are any doubts.

  • Potential Cause 2: Contamination during Synthesis. While less likely to cause racemization, contamination with other amines can interfere with the analysis of optical purity.

  • Solution 2: Ensure all glassware is scrupulously clean and that there is no cross-contamination from other reactions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of the described synthetic route to SAMP?

A1: This synthetic route, starting from (S)-proline, offers several advantages for scalable synthesis:

  • Avoidance of Hazardous Reagents: It circumvents the use of hazardous nitrosamine intermediates, which were a drawback of earlier synthetic methods.[1]

  • Readily Available Starting Material: (S)-proline is an inexpensive and readily available chiral starting material.[1]

  • Good Overall Yields: The multi-step synthesis is characterized by good yields at each step, making it economically viable for large-scale production.[1]

  • Mild Conditions: The reaction conditions are generally mild, which helps to preserve the stereochemical integrity of the chiral center.[1]

Q2: Can this synthetic procedure be adapted for the synthesis of (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP)?

A2: Yes, the enantiomer, RAMP, can be prepared by the same synthetic sequence, starting from (R)-proline.[1] The procedures are directly analogous. RAMP is another versatile chiral auxiliary with a wide range of applications in asymmetric synthesis.[][3]

Q3: What are the recommended purification methods for the final SAMP product?

A3: The final purification of SAMP is typically achieved by vacuum distillation.[1] It is important to use a well-controlled vacuum and a distillation apparatus suitable for the scale of the reaction. For smaller scales, a short-path distillation apparatus can be effective. For larger scales, a fractional distillation column may be necessary to achieve high purity. The receiver should be cooled to prevent loss of the volatile product.[1]

Q4: What are the typical analytical methods to assess the purity and identity of SAMP?

A4: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized SAMP:

  • Gas-Liquid Chromatography (GLC): To determine the chemical purity.[1]

  • Optical Rotation: To confirm the enantiomeric purity by measuring the specific rotation, which should be approximately -79.6° (neat).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid. It reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Strong Bases and Acids: The synthesis involves the use of strong bases (e.g., sodium hydride, potassium hydroxide) and acids (e.g., hydrochloric acid). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Volatile and Flammable Solvents: Solvents like tetrahydrofuran (THF) and ether are highly flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Exothermic Reactions: Some steps, like the LiAlH₄ reduction and the Hofmann degradation, are exothermic. Use ice baths to control the temperature and prevent runaway reactions.

Experimental Protocols & Data

Overall Synthesis Workflow

The scalable synthesis of (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) from (S)-proline is a multi-step process. The key transformations are outlined in the workflow diagram below.

SAMP Synthesis Workflow S_Proline (S)-Proline Hydroxymethylpyrrolidine (S)-(+)-2-Hydroxymethylpyrrolidine S_Proline->Hydroxymethylpyrrolidine LiAlH₄, THF, reflux Methoxymethylpyrrolidine_crude Crude O-methylated product Hydroxymethylpyrrolidine->Methoxymethylpyrrolidine_crude 1. NaH, THF 2. (CH₃)₂SO₄ Methoxymethylpyrrolidine_HCl (S)-(+)-2-Methoxymethylpyrrolidine Hydrochloride Methoxymethylpyrrolidine_crude->Methoxymethylpyrrolidine_HCl 1. KOH, H₂O 2. Ether extraction 3. HCl Carbamoylpyrrolidine (S)-(-)-1-Carbamoyl-2- methoxymethylpyrrolidine Methoxymethylpyrrolidine_HCl->Carbamoylpyrrolidine KOCN, H₂O, pH 2.8-3.2 SAMP (S)-(-)-1-amino-2- methoxypyrrolidine (SAMP) Carbamoylpyrrolidine->SAMP KOCl, KOH, H₂O, -5°C Troubleshooting Logic cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Yield in Final Step Cause1 Incorrect pH for Carbamoylation Symptom->Cause1 Cause2 Degraded Hypochlorite Solution Symptom->Cause2 Cause3 Poor Temperature Control Symptom->Cause3 Solution1 Calibrate pH with Meter to 2.8-3.2 Cause1->Solution1 Solution2 Prepare Fresh KOCl Solution Before Use Cause2->Solution2 Solution3 Maintain Reaction at -5°C During Addition Cause3->Solution3

Caption: Logical workflow for troubleshooting low yield in the Hofmann degradation step.

References

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of Ant Alarm Pheromone (S)-(+)-4-Methyl-3-heptanone. Angewandte Chemie International Edition in English, 18(5), 397-399.
  • Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 183. [Link]

  • Alam, M. M., et al. (2003). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. Synlett, (6), 897-898. [Link]

  • Job, A., et al. (2002). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329.
  • Pharmaceutical Technology. (2009). Drug Substance Starting Material Selection. [Link]

Sources

Optimization

Improving current efficiency in the anodic oxidation of N-Boc pyrrolidine

Anodic Oxidation of N-Boc Pyrrolidine: A Technical Guide to Improving Current Efficiency Introduction: Mastering the Shono Oxidation Welcome to the technical support center for the anodic oxidation of N-Boc pyrrolidine....

Author: BenchChem Technical Support Team. Date: February 2026

Anodic Oxidation of N-Boc Pyrrolidine: A Technical Guide to Improving Current Efficiency

Introduction: Mastering the Shono Oxidation

Welcome to the technical support center for the anodic oxidation of N-Boc pyrrolidine. This process, a specific application of the renowned Shono oxidation, offers a powerful, reagent-free method for the α-functionalization of cyclic carbamates. By generating a reactive N-acyliminium ion intermediate electrochemically, it opens a direct pathway to valuable synthetic building blocks, such as α-methoxylated pyrrolidines.[1][2]

The core challenge in electrosynthesis is maximizing current efficiency (also known as Faradaic efficiency)—ensuring that the majority of electrons supplied to the system are used to create the desired product rather than being consumed by side reactions. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you optimize your reactions for yield, selectivity, and reproducibility.

The Electrochemical Heart: Mechanism of α-Methoxylation

Understanding the reaction mechanism is fundamental to effective troubleshooting. The anodic oxidation of N-Boc pyrrolidine in methanol is not a simple one-step conversion. It proceeds through a cascade of electron and proton transfer steps at the anode, coupled with a reduction reaction at the cathode.

The process begins at the anode (the positive electrode), where the N-Boc pyrrolidine substrate is oxidized. A sequence involving an initial Electron Transfer (ET), a Proton Transfer (PT), and a second Electron Transfer (ET) generates a highly electrophilic N-acyliminium ion intermediate.[1][3] This reactive species is immediately trapped by the solvent, methanol, which acts as a nucleophile.

Simultaneously, at the cathode (the negative electrode), methanol is reduced to generate methoxide ions and hydrogen gas.[1] This cathodic reaction not only balances the overall cell charge but also provides the methoxide nucleophile that attacks the iminium ion, forming the final α-methoxylated product.[1]

Shono Oxidation Mechanism cluster_solution Solution Phase A N-Boc Pyrrolidine B Radical Cation A->B -1e⁻ (ET) C N-Acyliminium Ion B->C -H⁺, -1e⁻ (PT, ET) D α-Methoxylated Product C->D + MeOH E Methanol (MeOH) (Solvent & Nucleophile) E->C Trapping F Methanol (MeOH) G Methoxide (MeO⁻) + Hydrogen (H₂) F->G +2e⁻ G->C Nucleophilic Attack

Caption: Mechanism of the anodic α-methoxylation of N-Boc-pyrrolidine.

Troubleshooting Guide: From Low Yields to High Efficiency

This section addresses the most common issues encountered during the anodic oxidation of N-Boc pyrrolidine in a direct question-and-answer format.

Q1: My product yield is low and erratic. What are the primary factors affecting current efficiency and reproducibility?

Low current efficiency is the most frequent challenge, stemming from parasitic reactions that consume current without forming the desired product. Here’s how to diagnose and solve the underlying causes.

A1.1: Electrode Material and Surface Condition

The anode surface is where the critical oxidation occurs. Its material and condition are paramount.

  • The Problem : Electrode "passivation" occurs when the electrode surface becomes coated with polymeric films or adsorbed species, blocking active sites and impeding electron transfer. This increases the cell voltage and diverts current to less desirable reactions, like solvent oxidation.

  • The Solution :

    • Choice of Anode : Glassy carbon and graphite are common choices. For preparative scale, carbon felt is highly recommended as its large surface area can significantly improve efficiency and yield.[4]

    • Surface Preparation : For solid electrodes (like glassy carbon or graphite rods), consistent mechanical polishing before each run is crucial for reproducibility. For analytical experiments like cyclic voltammetry, polishing after every scan is standard practice.[1]

    • Avoid Platinum Anodes : While excellent for many electrochemical processes, platinum can be too active for this reaction, aggressively catalyzing solvent oxidation and leading to poor selectivity.

A1.2: Supporting Electrolyte Selection and Concentration

The electrolyte's role is to ensure the solution is conductive. Its choice, purity, and concentration are critical.

  • The Problem : An inappropriate or impure electrolyte can be electrochemically active at the operating potential, competing with your substrate. Low concentration leads to high solution resistance (requiring higher voltage), while excessively high concentration can sometimes interfere with product isolation.

  • The Solution :

    • Recommended Electrolytes : Tetraalkylammonium salts like tetraethylammonium p-toluenesulfonate (Et₄NOTs) or tetrafluoroborate (Et₄NBF₄) are excellent choices as they are difficult to oxidize.[1][4] Lithium perchlorate (LiClO₄) is also used but can pose safety risks (perchlorates are strong oxidizers).[4]

    • Purity : Use high-purity, "electrochemistry grade" electrolytes and dry them in a vacuum oven before use. Water is a common impurity that can alter the reaction pathway.

    • Concentration : A typical concentration range is 0.1 M. This provides sufficient conductivity without making product workup overly difficult.

A1.3: Current Density and Control Mode (Constant Current vs. Constant Potential)

How you apply the electricity matters just as much as how much you apply.

  • The Problem :

    • Too High Current Density : Applying too much current (in constant current mode) can raise the electrode potential beyond what is needed for substrate oxidation, leading to increased rates of side reactions like solvent breakdown.

    • Incorrect Potential : In constant potential mode, setting the potential too high has the same effect. Setting it too low results in an impractically slow reaction rate.

  • The Solution :

    • Constant Current (Galvanostatic) Mode : This is the most common and practical method for preparative synthesis.[1] It's simpler to set up and ensures the reaction proceeds at a steady rate. A good starting point is a current density of 5-15 mA/cm².

    • Constant Potential (Potentiostatic) Mode : This mode offers more precise control over selectivity but requires a three-electrode setup (with a reference electrode) and is more sensitive to changes in the solution over time. It is best used when trying to selectively oxidize a substrate in the presence of other components with similar oxidation potentials.

    • Cyclic Voltammetry (CV) : Before running a preparative scale reaction, perform a CV scan to determine the oxidation potential of your substrate.[1][5] This provides invaluable data for setting the correct potential in potentiostatic mode or for understanding the required potential in galvanostatic mode.

Troubleshooting Workflow Start Low Current Efficiency Observed Check1 Is Electrode Surface Clean & Appropriate? Start->Check1 Action1 Clean/Polish Electrode. Consider Carbon Felt Anode. Check1->Action1 No Check2 Is Supporting Electrolyte Pure & Correct? Check1->Check2 Yes Action1->Check2 Action2 Use Dry, High-Purity Electrolyte (e.g., Et₄NOTs). Check2->Action2 No Check3 Is Current Density Optimized? Check2->Check3 Yes Action2->Check3 Action3 Lower Current Density. Run CV to find E_ox. Check3->Action3 No Check4 Is Total Charge Passed Correct (2-3 F/mol)? Check3->Check4 Yes Action3->Check4 Action4 Calculate and Apply Correct Total Charge. Monitor by TLC/GC. Check4->Action4 No End Efficiency Improved Check4->End Yes Action4->End

Caption: Troubleshooting workflow for low current efficiency.

Q2: I am forming a significant amount of the 2,5-dimethoxylated byproduct. How can I improve the selectivity for the mono-methoxylated product?

A2: Control the Extent of Oxidation

The formation of N-carbomethoxy-2,5-dimethoxypyrrolidine is a classic example of over-oxidation.[6] Your desired mono-methoxylated product is also a carbamate and can be oxidized further under the reaction conditions.

  • The Problem : The initial product, N-Boc-2-methoxypyrrolidine, can undergo a second anodic oxidation at the 5-position, leading to the undesired byproduct. This happens when the reaction is allowed to run for too long.

  • The Solution :

    • Precisely Control the Charge Passed : The amount of charge (measured in Coulombs or Faradays) delivered to the cell is the electrochemical equivalent of a reagent's stoichiometry. The theoretical charge required for a 2-electron oxidation is 2 Faradays per mole of substrate (1 F = 96,485 C/mol).

    • Target 2.0 - 2.5 F/mol : A common practice is to use a slight excess of charge, around 2.5 F/mol, to drive the reaction to completion.[1] However, if over-oxidation is an issue, reduce this to 2.0 - 2.2 F/mol.

    • Monitor Reaction Progress : Do not rely solely on a calculated time. If possible, monitor the disappearance of the starting material by TLC or GC-MS by periodically taking small aliquots from the reaction mixture. Stop the electrolysis once the starting material is consumed.

Frequently Asked Questions (FAQs)

  • What analytical methods are best for monitoring this reaction?

    • Cyclic Voltammetry (CV) is essential for pre-reaction analysis to determine the substrate's oxidation potential.[1][5] For real-time monitoring of preparative reactions, techniques like TLC or GC are most practical. For final product characterization and yield determination, ¹H-NMR spectroscopy is the standard method.[1]

  • Can I use a solvent other than methanol?

    • Yes, but the solvent will act as the nucleophile. Using ethanol, for example, will yield the α-ethoxylated product. If you wish to use a non-nucleophilic solvent (like acetonitrile), you must add a different nucleophile to the reaction mixture. A mixed solvent system of methanol and acetonitrile can sometimes improve efficiency by increasing substrate solubility.[4]

  • What are the key safety considerations?

    • Electrical Hazard : Always inspect your electrochemical setup before applying current. Ensure all connections are secure and avoid contact with live electrodes.[1]

    • Chemical Hazard : Handle solvents and electrolytes in a well-ventilated fume hood. Lithium perchlorate is a strong oxidizing agent and should be handled with care.

    • Gas Evolution : Hydrogen gas is produced at the cathode.[1] Ensure the reaction vessel is not sealed airtight to avoid pressure buildup.

Validated Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) Analysis

This protocol allows you to determine the oxidation potential of N-Boc pyrrolidine under your specific reaction conditions.

  • Cell Assembly : Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum coil or wire counter electrode, and a Ag/Ag⁺ or Saturated Calomel (SCE) reference electrode.[1]

  • Electrolyte Solution : Prepare a 0.1 M solution of Et₄NOTs in anhydrous methanol.

  • Degassing : Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Blank Scan : Run a CV scan on the electrolyte solution alone to establish the potential window.

  • Substrate Scan : Add N-Boc pyrrolidine to the cell to a final concentration of ~5 mM. Run the CV scan at a rate of 100 mV/s. An irreversible oxidation peak should be observed.[1][5] This peak potential (Eₚₐ) is the value of interest.

Protocol 2: Preparative Scale α-Methoxylation (Constant Current)

This protocol is for a typical lab-scale synthesis.

  • Cell Setup : Use an undivided glass vial (e.g., a 20 mL scintillation vial) equipped with a magnetic stir bar, a graphite rod anode, and a stainless-steel cathode.[1]

  • Reagent Charging : To the vial, add the supporting electrolyte (e.g., tetraethylammonium p-toluenesulfonate, to make a 0.1 M solution), 5 mL of anhydrous methanol, and 0.25 mmol of N-Boc pyrrolidine.[1]

  • Electrolysis :

    • Secure the cell on a stir plate and begin rapid stirring.[1]

    • Connect the electrodes to a DC power supply (anode to positive, cathode to negative).

    • Calculate the total time needed based on the desired charge (Q = I × t) and current (I). For 2.5 F/mol on a 0.25 mmol scale with a 15 mA current:

      • Total Coulombs = (0.00025 mol) × (2.5 F/mol) × (96485 C/F) = 60.3 C

      • Time (seconds) = 60.3 C / 0.015 A = 4020 s ≈ 67 minutes.

    • Apply a constant current of 15 mA for the calculated time.[1]

  • Workup and Analysis :

    • Once electrolysis is complete, transfer the solution to a round-bottom flask.

    • Remove the methanol using a rotary evaporator.

    • The resulting residue contains your product and the electrolyte. Analyze the crude mixture by ¹H-NMR using an internal standard to determine the yield.[1] Further purification can be achieved via column chromatography.

Data Summary Tables

Table 1: Common Supporting Electrolytes

Electrolyte Abbreviation Typical Concentration Pros Cons
Tetraethylammonium p-toluenesulfonate Et₄NOTs 0.1 M High oxidation potential, good solubility Can be hygroscopic
Tetraethylammonium tetrafluoroborate Et₄NBF₄ 0.1 M High oxidation potential, stable Can sometimes lead to fragmentation byproducts[4]

| Lithium Perchlorate | LiClO₄ | 0.1 M | Inexpensive, good conductivity | Potential explosion hazard, hygroscopic |

Table 2: Troubleshooting Quick Reference

Symptom Probable Cause(s) Recommended Action(s)
Low Yield Electrode passivation, high current density, impure reagents Polish electrode, use carbon felt anode, lower current, use dry reagents/electrolyte.
Inconsistent Results Inconsistent electrode surface, moisture contamination Standardize electrode polishing protocol, use anhydrous solvents, store reagents in a desiccator.
Byproduct Formation Over-oxidation (charge passed > 2.5 F/mol) Reduce total charge to 2.0-2.2 F/mol, monitor reaction by TLC/GC and stop at substrate consumption.

| High Cell Voltage | Low electrolyte concentration, electrode passivation, large electrode gap | Increase electrolyte concentration, clean electrodes, minimize distance between electrodes. |

References

  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education, 2022. [Link]

  • Anodic Oxidation of N-Carbomethoxypyrrolidine: 2-Methoxy-N-carbomethoxypyrrolidine. ResearchGate, N/A. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2023. [Link]

  • Supporting-Electrolyte-Free Anodic Oxidation of Oxamic Acids into Isocyanates: An Expedient Way to Access Ureas, Carbamates, and Thiocarbamates. ResearchGate, 2021. [Link]

  • Supporting-Electrolyte-Free Anodic Oxidation of Oxamic Acids into Isocyanates: An Expedient Way to Access Ureas, Carbamates, and Thiocarbamates. Organic Process Research & Development, 2021. [Link]

  • Anodic oxidation of bisamides from diaminoalkanes by constant current electrolysis. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Supporting Electrolyte-Free Anodic Oxidation of Oxamic Acids into Isocyanates: An Expedient Way to Access Ureas, Carbamates, and Thiocarbamates. University of Greenwich, 2021. [Link]

  • Setup for anodic oxidation: (a) experimental apparatus, (b) power... ResearchGate, N/A. [Link]

  • The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 2014. [Link]

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 2021. [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. National Institutes of Health, 2023. [Link]

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Semantic Scholar, 2021. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 2024. [Link]

  • Anodic Methoxylation of Pyrrolidinol Derivatives. Enantioselective Synthesis of cis- and trans-(3R)-3-Hydroxyprolines. Semantic Scholar, 1989. [Link]

  • Analytical & Bioanalytical Electrochemistry. ABC Journal, 2021. [Link]

  • (a) The experimental setting for anodic oxidation, including... ResearchGate, N/A. [Link]

  • Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators. National Institutes of Health, 2018. [Link]

  • Cyclic voltammograms for 5 mM N-formylpyrrolidine in methanol/ 0.1 M Et... ResearchGate, N/A. [Link]

  • On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine. PubMed, 2008. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health, 2021. [Link]

  • Effect of Temperature on the Electrooxidation of Some Organic Molecules on Pt Doped Conducting Polymer Coated Electrodes. TÜBİTAK Academic Journals, 1999. [Link]

  • Novel oxidative routes to N-arylpyridoindazolium salts. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Modeling and Optimization of Electrochemical Advanced Oxidation of Clopidogrel Using the Doehlert Experimental Design Combined with an Improved Grey Wolf Algorithm. MDPI, 2023. [Link]

  • Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 1975. [Link]

  • Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO (ACT): An Alternative to "Anelli" and "Pinnick" Oxidations. ResearchGate, 2016. [Link]

  • Effect of temperature on the electro-oxidation of ethanol on platinum. ResearchGate, 2010. [Link]

  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Anodic oxidation of carboxamides. Part I. Anodic oxidation and pyridination of 4- and 4′-substituted benzanilides. Journal of the Chemical Society, Perkin Transactions 2, 1980. [Link]

  • Anodic oxidation of bisamides from diaminoalkanes by constant current electrolysis. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Themed collection Analytical Methods Recent Open Access Articles. RSC Publishing, N/A. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Rotamers in NMR Analysis of N-formyl-2-methoxypyrrolidine

Welcome to the technical support center for the NMR analysis of N-formyl-2-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of N-formyl-2-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the conformational complexity of this molecule. The presence of the N-formyl group leads to the formation of rotamers, which can significantly complicate NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage these issues and obtain clean, interpretable data.

Introduction to the Challenge: Rotamerism in N-formyl-2-methoxypyrrolidine

The C-N bond of an amide has a significant double bond character, which restricts free rotation.[1][2] In the case of N-formyl-2-methoxypyrrolidine, this restricted rotation results in the presence of two distinct conformational isomers, or rotamers (often referred to as cis and trans isomers), in solution. These rotamers are in dynamic equilibrium, but if the rate of interconversion is slow on the NMR timescale, you will observe a doubling or broadening of signals in your ¹H and ¹³C NMR spectra.[1][3][4] This can lead to difficulties in structure elucidation, purity assessment, and the analysis of intermolecular interactions.

This guide will provide you with the necessary tools and protocols to understand, control, and analyze the rotameric behavior of N-formyl-2-methoxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are rotamers and why do they appear in the NMR spectrum of my N-formyl-2-methoxypyrrolidine sample?

A: Rotamers are conformational isomers that result from hindered rotation around a single bond.[5] For N-formyl-2-methoxypyrrolidine, the restricted rotation is around the C-N amide bond.[1][2] This restricted rotation is due to the partial double bond character of the amide bond. The consequence is the existence of two distinct spatial arrangements of the formyl group relative to the pyrrolidine ring. If the energy barrier to interconversion between these two rotamers is high enough, their exchange will be slow on the NMR timescale, leading to the observation of a separate set of peaks for each rotamer.[3][5]

Q2: I see more peaks in my ¹H NMR spectrum than I expect for my molecule. Is this due to rotamers?

A: It is highly likely. The presence of rotamers is a common reason for observing more signals than expected for N-acylpyrrolidine derivatives.[6][7][8] You will typically see a doubling of signals for the protons near the amide bond, including the formyl proton and the protons on the pyrrolidine ring. The relative integration of the corresponding peaks for the two rotamers will give you their population ratio in the given solvent and at that temperature.

Q3: Can I just ignore the minor rotamer and focus on the major one?

Q4: What is the fastest way to confirm that the extra peaks are from rotamers and not an impurity?

A: The most definitive and widely used method is a Variable Temperature (VT) NMR experiment.[5][11][12] As you increase the temperature, the rate of interconversion between the rotamers will increase. If the extra peaks are due to rotamers, you will observe them broadening and eventually coalescing into a single, sharp peak at a specific temperature known as the coalescence temperature.[13][14] An impurity's peaks will generally remain sharp and will not coalesce with the peaks of your compound. Another powerful technique is 2D Exchange Spectroscopy (EXSY), which can show cross-peaks between the signals of the two exchanging rotamers.[15][16][17]

Troubleshooting Guide: Practical Solutions for Managing Rotamers

This section provides detailed protocols for addressing specific issues related to rotameric complexity in the NMR spectra of N-formyl-2-methoxypyrrolidine.

Issue 1: My ¹H NMR spectrum is complex and overlapping due to doubled signals.

Primary Cause: Slow interconversion between rotamers at room temperature.

Solution: Perform a Variable Temperature (VT) ¹H NMR experiment to coalesce the signals.

Detailed Protocol for Variable Temperature (VT) NMR:

  • Sample Preparation:

    • Dissolve your sample of N-formyl-2-methoxypyrrolidine in a suitable high-boiling deuterated solvent. Common choices include Toluene-d₈ (Boiling Point: 111 °C) or DMSO-d₆ (Boiling Point: 189 °C).[12]

    • Use a proper NMR tube designed for VT experiments (e.g., Pyrex® Class A tubes) to avoid breakage at high temperatures.[11][12]

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Increasing the Temperature:

    • Incrementally increase the temperature of the NMR probe, for example, in 10 K steps.[18]

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Monitor the signals of interest. You should observe the pairs of rotameric peaks broadening and moving closer together as the temperature increases.[13][14]

  • Coalescence and High-Temperature Spectrum:

    • Continue increasing the temperature until the pairs of signals coalesce into single, sharp peaks.[13][14] This is the coalescence temperature (Tc).

    • Acquire a final, clean spectrum at a temperature slightly above Tc to ensure complete coalescence and sharp signals. This spectrum will be much simpler to interpret and assign.

  • Data Analysis:

    • Assign the peaks in the high-temperature spectrum. This will give you the chemical shifts for the averaged conformation.

Diagram of the VT-NMR Workflow:

VT_NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Prepare sample in high-boiling solvent (e.g., Toluene-d8) acq_rt Acquire spectrum at 298 K prep->acq_rt acq_inc Increase temperature (e.g., in 10 K steps) acq_rt->acq_inc acq_equil Equilibrate sample acq_inc->acq_equil acq_spec Acquire spectrum acq_equil->acq_spec acq_coal Observe broadening and coalescence acq_spec->acq_coal acq_coal->acq_inc Repeat until coalescence acq_ht Acquire final spectrum above coalescence temp. acq_coal->acq_ht analysis Assign simplified, sharp spectrum acq_ht->analysis

Caption: Workflow for a Variable Temperature (VT) NMR experiment.

Issue 2: I want to favor one rotamer over the other to simplify the spectrum without heating.

Primary Cause: The relative populations of the two rotamers are similar in the current solvent.

Solution: Alter the solvent to shift the rotameric equilibrium.

Scientific Rationale:

The stability of each rotamer can be influenced by the polarity of the solvent.[9][10] One rotamer may be more polar than the other, and a polar solvent will preferentially stabilize the more polar rotamer through dipole-dipole interactions or hydrogen bonding.[19] By systematically changing the solvent, you can often find conditions where one rotamer is significantly more populated, leading to a simpler spectrum.

Experimental Protocol for Solvent Screening:

  • Select a Range of Solvents:

    • Choose a set of deuterated solvents with varying polarities. See the table below for some common examples.

  • Prepare Samples:

    • Prepare samples of N-formyl-2-methoxypyrrolidine at the same concentration in each of the selected solvents.

  • Acquire and Analyze Spectra:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Integrate the corresponding signals for the two rotamers in each spectrum to determine their relative populations.

  • Select the Optimal Solvent:

    • Choose the solvent that provides the highest population of a single rotamer for your future experiments.

Table of Common NMR Solvents and Their Properties:

SolventDielectric Constant (ε)General PolarityPotential Effect on Rotamers
Benzene-d₆2.3Non-polarMay favor the less polar rotamer.
Toluene-d₈2.4Non-polarSimilar to Benzene-d₆.
Chloroform-d4.8Moderately PolarIntermediate effects.
Dichloromethane-d₂9.1Polar AproticCan stabilize a more polar rotamer.
Acetone-d₆21Polar AproticStronger stabilization of polar species.
Acetonitrile-d₃38Polar AproticStrong stabilization of polar species.
DMSO-d₆47Polar AproticStrong stabilization of polar species.
Methanol-d₄33Polar ProticCan engage in hydrogen bonding, potentially altering equilibrium.
Water (D₂O)80Highly Polar ProticStrongest effects on stabilizing polar and hydrogen-bonding species.[10]

Diagram of Rotameric Equilibrium:

Rotamer_Equilibrium cluster_info rotamer1 Rotamer A (cis) rotamer2 Rotamer B (trans) rotamer1->rotamer2 k_f k_r info Equilibrium influenced by: - Temperature - Solvent Polarity - pH

Caption: Dynamic equilibrium between two rotamers.

Issue 3: I need to assign which set of peaks belongs to which rotamer.

Primary Cause: Ambiguity in assigning the cis and trans conformations.

Solution: Use Nuclear Overhauser Effect (NOE) spectroscopy. A 2D NOESY or 1D selective NOE experiment can be used.

Scientific Rationale:

The NOE effect is distance-dependent and can detect through-space interactions between protons that are close to each other (< 5 Å). For N-formyl-2-methoxypyrrolidine, the spatial relationship between the formyl proton and the protons on the pyrrolidine ring is different for the two rotamers.

  • In the trans rotamer, the formyl proton is expected to be spatially close to the proton at the C2 position of the pyrrolidine ring.

  • In the cis rotamer, the formyl proton is expected to be closer to the protons at the C5 position of the pyrrolidine ring.

Experimental Protocol for 1D Selective NOE:

  • Sample Preparation:

    • Prepare a sample in a solvent that gives good separation of the formyl proton signals for the two rotamers.

  • Acquisition:

    • In a 1D selective NOE experiment, you will selectively irradiate the formyl proton signal of one rotamer.

    • You will then observe which other protons in the spectrum show an NOE enhancement.

    • Repeat the experiment, irradiating the formyl proton of the other rotamer.

  • Analysis:

    • If irradiation of a formyl proton signal results in an NOE enhancement for the C2 proton, that set of signals belongs to the trans rotamer.

    • If an NOE is observed to the C5 protons, this indicates the cis rotamer.

Advanced Techniques

For particularly challenging cases, consider the following:

  • 2D Exchange Spectroscopy (EXSY): This 2D NMR experiment is a powerful tool for unequivocally identifying exchanging species. You will observe cross-peaks connecting the signals of the two rotamers, providing direct evidence of the dynamic equilibrium.[15][16][17]

  • Lanthanide Shift Reagents (LSRs): In some cases, adding a chiral or achiral lanthanide shift reagent can help to resolve overlapping signals.[20][21] The LSR will complex with a basic site on your molecule (likely the formyl oxygen or the methoxy oxygen), inducing large chemical shift changes that are dependent on the distance of each proton from the lanthanide ion. This can break the spectral overlap of the rotameric signals.[21]

References

  • Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. National Institutes of Health. [Link]

  • Determination of rotamer populations and related parameters from NMR coupling constants: a critical review. PubMed. [Link]

  • Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. Canadian Science Publishing. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ResearchGate. [Link]

  • Determination of Rotamer Populations and Related Parameters from NMR Coupling Constants. ResearchGate. [Link]

  • Determination of Rotamer Populations and Related Parameters from NMR Coupling Constants. ResearchGate. [Link]

  • Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. National Institutes of Health. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

  • Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations. National Institutes of Health. [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Journal of the American Chemical Society. [Link]

  • NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Characterising side chains in large proteins by protonless 13C-detected NMR spectroscopy. National Institutes of Health. [Link]

  • Rotamers or diastereomers? An overlooked NMR solution. PubMed. [Link]

  • The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ResearchGate. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. National Institutes of Health. [Link]

  • NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. [Link]

  • Conformational Changes Associated with Post-Translational Modifications of Pro143 in Skp1 of Dictyostelium—A Dipeptide Model System. PubMed Central. [Link]

  • Sorting Out NOE's for Exchanging Rotamers. University of Ottawa NMR Facility Blog. [Link]

  • Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]

  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. [Link]

  • Cross‐Peaks in Simple Two‐Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation. PubMed Central. [Link]

  • (left) 2 major rotamers of (4R)‐N‐Boc‐L‐fluoroproline and (right) 2... ResearchGate. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent Progress in Medicinal Chemistry. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Why do we observe signal coalescence during dynamic NMR? Chemistry Stack Exchange. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to SAMP and Evans Auxiliaries in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals The aldol reaction, a cornerstone of carbon-carbon bond formation, has been elegantly refined through the use of chiral auxiliaries to achieve high levels o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been elegantly refined through the use of chiral auxiliaries to achieve high levels of stereocontrol.[1] Among the most reliable and widely adopted strategies are those employing Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. This guide provides an in-depth, objective comparison of these two powerful methodologies, grounded in mechanistic understanding and supported by experimental data, to aid researchers in selecting the optimal auxiliary for their synthetic challenges.

The Crucial Role of Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Both Evans and SAMP/RAMP auxiliaries have proven invaluable in controlling the absolute and relative stereochemistry of aldol products, which are key building blocks in the synthesis of complex molecules like polyketide natural products.[2][3]

Evans Auxiliaries: A Paradigm of Predictable Stereocontrol

Developed by David A. Evans, chiral N-acyloxazolidinones are among the most utilized auxiliaries for asymmetric aldol reactions.[4][5] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries offer exceptional levels of stereoselectivity.[3]

Mechanism and Stereochemical Rationale

The remarkable stereocontrol exerted by Evans auxiliaries stems from the formation of a rigid, chair-like six-membered transition state.[3][4] The process is typically initiated by the formation of a Z-enolate using a boron triflate and a hindered amine base.[3] This enolate then reacts with an aldehyde via a Zimmerman-Traxler transition state.[4]

Several factors contribute to the high diastereoselectivity observed:

  • Minimization of Dipole-Dipole Interactions: The carbonyl groups of the oxazolidinone and the enolate orient themselves in opposite directions to minimize dipole repulsion.[3]

  • Steric Hindrance: The substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming aldehyde to the less hindered face.

  • 1,3-Diaxial Interactions: The aldehyde's substituent preferentially occupies an equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions.

This combination of effects reliably leads to the formation of the syn-aldol product.[3][4] By selecting the appropriate enantiomer of the auxiliary and the reaction conditions, all four possible stereoisomers of the aldol product can be accessed.

Caption: Workflow of an Evans Asymmetric Aldol Reaction.

SAMP/RAMP Auxiliaries: A Versatile Hydrazone-Based Approach

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology provides a powerful alternative for asymmetric α-alkylation and aldol reactions of ketones and aldehydes.[6] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline.

Mechanism and Stereochemical Rationale

The reaction sequence begins with the formation of a hydrazone between the chiral auxiliary and the carbonyl compound.[6] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a resonance-stabilized azaenolate.[6] This nucleophile then reacts with an electrophile, such as an aldehyde. The stereochemical outcome is dictated by the chelation of the lithium cation to the methoxy oxygen and the nitrogen of the pyrrolidine ring, which creates a rigid, conformationally defined azaenolate. The bulky pyrrolidine ring then directs the incoming electrophile to the opposite face.

Head-to-Head Comparison: Evans vs. SAMP/RAMP

FeatureEvans AuxiliariesSAMP/RAMP Auxiliaries
Substrate Scope Primarily for carboxylic acid derivatives (N-acyl imides)Ketones and aldehydes
Enolate Geometry Reliably forms Z-enolates with boron reagents, leading to syn-aldol products.[3][4]Can form both E- and Z-azaenolates, allowing access to both syn- and anti-aldol products depending on conditions.
Stereoselectivity Excellent diastereoselectivity (>95%) and enantioselectivity are routinely achieved.[7]High diastereoselectivity and enantiomeric excesses (typically >90% ee) are common.[8]
Predictability The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model.[4]The stereochemical outcome is generally predictable based on the chelation-controlled transition state.[9]
Auxiliary Cleavage A wide variety of methods are available for cleavage, including hydrolysis (e.g., LiOH/H₂O₂), reduction (e.g., LiAlH₄), and conversion to other functional groups like Weinreb amides.[10][11]Typically achieved by ozonolysis or mild acidic hydrolysis (e.g., oxalic acid), which allows for recovery of the auxiliary.[8][12]
Limitations Stoichiometric amounts of the chiral auxiliary and boron reagents are required.[3] The acetate aldol reaction can show poor diastereoselectivity.Requires strong bases like LDA for deprotonation. Ozonolysis for cleavage may not be compatible with sensitive functional groups.[12]

Experimental Protocols

Representative Evans Asymmetric Aldol Reaction

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir the mixture at -78 °C for 30 minutes.

  • Add isobutyraldehyde dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours.

  • Quench the reaction with a pH 7 phosphate buffer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Representative SAMP Asymmetric Aldol Reaction

Materials:

  • Propanal SAMP hydrazone

  • Lithium diisopropylamide (LDA)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of LDA in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a solution of propanal SAMP hydrazone in anhydrous THF dropwise to the LDA solution. Stir at 0 °C for 2 hours to ensure complete deprotonation.

  • Cool the reaction mixture back down to -95 °C and add benzaldehyde dropwise. Stir for 3-5 hours at this temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by chromatography before cleavage of the auxiliary.

Auxiliary Cleavage: Releasing the Chiral Product

A critical step in any auxiliary-based methodology is the efficient and non-destructive removal of the chiral controller.

Evans Auxiliary Cleavage

A significant advantage of Evans auxiliaries is the variety of methods available for their removal, which allows for the synthesis of a diverse range of final products.[2]

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, provides the corresponding carboxylic acid without epimerization of the newly formed stereocenters.[10][13][14]

  • Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the N-acyl group to the corresponding primary alcohol.[11]

  • Conversion to Weinreb Amides: This allows for the synthesis of ketones and is a particularly useful transformation.

Caption: Common Cleavage Methods for Evans Auxiliaries.

SAMP/RAMP Auxiliary Cleavage

The cleavage of SAMP/RAMP hydrazones is typically achieved through oxidative or hydrolytic methods.

  • Ozonolysis: This is a common and effective method, but its oxidative nature may not be suitable for substrates with other sensitive functional groups.[12]

  • Mild Acid Hydrolysis: Treatment with a saturated aqueous solution of oxalic acid is a mild and efficient method that allows for the recovery and recycling of the chiral auxiliary in high yield and without loss of enantiomeric purity.[8][12]

Conclusion: Making an Informed Choice

Both Evans and SAMP/RAMP auxiliaries are exceptionally powerful tools for asymmetric aldol reactions, each with its own set of advantages and ideal applications.

  • Evans auxiliaries are the gold standard for achieving highly predictable syn-diastereoselectivity in aldol reactions of carboxylic acid derivatives. The wealth of available cleavage methods adds to their synthetic versatility.

  • SAMP/RAMP auxiliaries offer a robust method for the asymmetric α-functionalization of ketones and aldehydes. The ability to access both syn- and anti-aldol products and the potential for auxiliary recycling are key benefits.

The choice between these two methodologies will ultimately depend on the specific carbonyl substrate, the desired stereochemical outcome, and the compatibility of the required reaction conditions with other functional groups present in the molecule. A thorough understanding of the mechanistic underpinnings of each auxiliary will empower researchers to make the most strategic choice for their synthetic endeavors.

References

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

  • UQ eSpace. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1998(7), 749-751.
  • ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Retrieved from [Link]

  • ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone alkylation reaction. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to RAMP and SAMP Chiral Hydrazines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the reliable installation of stereocenters is paramount. Chiral auxiliaries remain a powerful and predictable stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable installation of stereocenters is paramount. Chiral auxiliaries remain a powerful and predictable strategy for achieving high levels of stereocontrol. Among these, the chiral hydrazones developed by E. J. Corey and Dieter Enders stand out for their versatility and efficacy.[1] This guide provides an in-depth comparison of the two cornerstone auxiliaries of this methodology: (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

The core strength of the RAMP/SAMP hydrazone methodology lies in its ability to provide access to either enantiomer of a desired product with high predictability and stereoselectivity.[2] By simply choosing between the (R)- or (S)-configured auxiliary, chemists can direct the stereochemical outcome of reactions at the α-carbon of aldehydes and ketones.[3]

The Principle of Operation: A Shared Mechanistic Foundation

The power of RAMP and SAMP hydrazones originates from a well-defined, three-step reaction sequence: hydrazone formation, stereoselective C-C bond formation via a metalated intermediate, and subsequent cleavage of the auxiliary to reveal the chiral product.[1]

  • Hydrazone Formation: A ketone or aldehyde is condensed with either RAMP or SAMP to form the corresponding chiral hydrazone. This step temporarily affixes the chiral director to the substrate.[3][4]

  • Deprotonation and Alkylation: The hydrazone is deprotonated using a strong base, typically lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate intermediate.[1][3] The lithium cation coordinates to both the nitrogen of the former hydrazone and the oxygen of the methoxymethyl group, creating a sterically defined five-membered ring structure.[3][5] This chelation forces the substituents into predictable orientations, effectively shielding one face of the nucleophilic carbon. The incoming electrophile is then directed to the less sterically hindered face, leading to a highly diastereoselective alkylation.[6]

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the final α-substituted carbonyl compound. Ozonolysis is the most common and high-yielding method for this transformation.[1][4] Other methods, including hydrolysis with acids like oxalic acid or oxidative cleavage with reagents like sodium perborate, offer alternatives for sensitive substrates.[1][6]

Head-to-Head Comparison: RAMP vs. SAMP

The defining feature of the RAMP/SAMP system is not a difference in reactivity or substrate scope, but rather the stereochemical outcome they induce. RAMP and SAMP are enantiomers of each other, and thus, under identical reaction conditions, they produce enantiomeric products. This makes them a uniquely powerful pair for accessing either desired stereoisomer in a synthetic sequence.

FeatureRAMP AuxiliarySAMP AuxiliaryKey Takeaway
Structure (R)-1-amino-2-(methoxymethyl)pyrrolidine(S)-1-amino-2-(methoxymethyl)pyrrolidineEnantiomeric auxiliaries derived from (R)-glutamic acid and (S)-proline, respectively.[4]
Product Stereochemistry Typically yields the (R)-configured α-substituted product.Typically yields the (S)-configured α-substituted product.The choice of auxiliary directly controls the absolute stereochemistry of the newly formed chiral center.
Enantiomeric Excess (% ee) Generally excellent, often >95% ee.Generally excellent, often >95% ee.Both auxiliaries provide exceptionally high levels of stereochemical induction for a wide range of substrates.[2]
Chemical Yield Good to excellent, comparable to SAMP.Good to excellent, comparable to RAMP.The overall chemical yields for the three-step sequence are synthetically useful.
Substrate Scope Broad; effective for acyclic and cyclic ketones and aldehydes.Broad; effective for acyclic and cyclic ketones and aldehydes.The methodology has been successfully applied to complex molecules, including in the synthesis of natural products.[7][8]
Reaction Conditions Identical to SAMP (e.g., LDA deprotonation, low temperatures).Identical to RAMP (e.g., LDA deprotonation at -78°C to -110°C).[1]The operational procedures are identical, simplifying laboratory implementation.

Visualizing the Mechanism of Stereoselection

The high fidelity of the stereochemical control stems from the rigid, chelated transition state of the azaenolate. The following diagrams illustrate the overall workflow and the key mechanistic step that dictates the stereochemical outcome.

G cluster_workflow General RAMP/SAMP Workflow start Ketone/Aldehyde + RAMP or SAMP hydrazone Formation of Chiral Hydrazone start->hydrazone Condensation deprotonation Deprotonation (LDA, -78°C) hydrazone->deprotonation azaenolate Formation of Chelated Azaenolate deprotonation->azaenolate alkylation Addition of Electrophile (E+) azaenolate->alkylation product_hydrazone Alkylated Hydrazone alkylation->product_hydrazone cleavage Auxiliary Cleavage (Ozonolysis) product_hydrazone->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Caption: General experimental workflow for the Enders RAMP/SAMP hydrazone alkylation.

G cluster_mech Stereochemical Model of Alkylation azaenolate Chelated Azaenolate Intermediate (Top face shielded by pyrrolidine ring) product Major Diastereomer azaenolate->product Attack from less hindered bottom (Si) face electrophile Electrophile (E+) electrophile->product

Caption: The chelated azaenolate intermediate directs the electrophile to the less hindered face.

Experimental Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone using SAMP

This protocol is adapted from the procedure published in Organic Syntheses, which details a robust and well-validated application of the SAMP hydrazone method.[2]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

  • To a flask containing 3-pentanone (1.0 eq), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • The reaction is typically run neat or in a solvent like diethyl ether.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon) for 12-24 hours until formation is complete (monitored by TLC or GC).[1]

  • Remove any solvent under reduced pressure and purify the crude hydrazone by distillation to obtain the pure product.

Step 2: Metalation and Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78°C.

  • Slowly add the purified 3-pentanone SAMP hydrazone (1.0 eq) in THF to the LDA solution, maintaining the temperature at -78°C.

  • Stir the resulting orange-colored azaenolate solution for 2-4 hours at -78°C.

  • Add ethyl iodide (1.2 eq) to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]

  • Quench the reaction by adding water and extract the product with diethyl ether. Dry the organic layers over magnesium sulfate and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in a suitable solvent such as dichloromethane at -78°C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.

  • After aqueous workup, purify the crude product by column chromatography or distillation to yield (S)-(+)-4-methyl-3-heptanone with high enantiomeric excess (typically ≥95% ee).[2]

Beyond RAMP and SAMP: Other Chiral Hydrazines

While RAMP and SAMP are the most prominent chiral hydrazines, the underlying principle has been extended to other auxiliaries. For instance, chiral N-amino cyclic carbamates have been developed as alternative hydrazone-based auxiliaries.[9] These rigid, camphor-derived systems also operate by forming a sterically defined azaenolate, guiding an electrophile to the less-hindered face.[9] However, in some cases, the conditions required for auxiliary removal can lead to partial racemization, compromising the final enantiomeric excess.[9] In specific applications, such as the alkylation of dianions from nitro compounds, SAMP hydrazones have been shown to give poorer yields and selectivities compared to other chiral amine-derived auxiliaries.[10]

Conclusion

The RAMP/SAMP hydrazone methodology represents a robust, highly reliable, and predictable tool for the asymmetric α-alkylation of aldehydes and ketones. The primary advantage of this system is not a comparison of performance between the two auxiliaries, but rather their complementary nature. They function as a matched pair, offering a straightforward and highly stereoselective route to either enantiomer of a target molecule from a common prochiral starting material. For research and development professionals, the Enders hydrazone method remains a go-to strategy when high enantiomeric purity and predictable outcomes are critical for the synthesis of complex chiral molecules.[7]

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. In: Wikipedia. [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Chiral auxiliary. In: Wikipedia. [Link]

  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

  • Clayden, J., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(13), 6648–6660. [Link]

  • Chemistry lover. (2023). Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]

  • Enders, D., et al. (2006). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 8(3), 407–409. [Link]

  • Wu, C.-H., et al. (2014). Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 79(14), 6605–6614. [Link]

  • Denmark, S. E., & Stiff, C. M. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 73(15), 5974–5983. [Link]

  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(5), 1959–1967. [Link]

  • Denmark, S. E., & Stiff, C. M. (2000). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 65(19), 5875–5878. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in SAMP/RAMP Reactions

For researchers at the forefront of asymmetric synthesis and drug development, the Enders SAMP/RAMP hydrazone alkylation reaction is a cornerstone technique for creating stereochemically defined carbon-carbon bonds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of asymmetric synthesis and drug development, the Enders SAMP/RAMP hydrazone alkylation reaction is a cornerstone technique for creating stereochemically defined carbon-carbon bonds.[1][2] Developed by E. J. Corey and Dieter Enders, this method offers a reliable pathway to α-alkylated aldehydes and ketones with high stereocontrol.[1] However, the success of any asymmetric reaction is not merely in its execution but in the rigorous, unambiguous validation of its outcome. The determination of enantiomeric excess (ee) is the ultimate measure of a reaction's stereoselectivity, and its accuracy is non-negotiable.

This guide provides an in-depth comparison of the primary analytical techniques for validating ee in the context of SAMP/RAMP products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish principles for creating self-validating analytical systems, and provide actionable protocols grounded in established scientific literature.

The Analytical Decision Point: Hydrazone Intermediate vs. Final Carbonyl

A critical, often overlooked, strategic decision is when to measure the enantiomeric excess. The SAMP/RAMP protocol involves two distinct stages: the formation of the chiral alkylated hydrazone, and its subsequent cleavage (typically via ozonolysis or hydrolysis) to liberate the final α-alkylated carbonyl compound.[1][2]

  • Analysis of the Alkylated Hydrazone: Measuring the diastereomeric excess (de) of the hydrazone intermediate can serve as a direct proxy for the ee of the final product. This approach has the significant advantage of assessing the stereochemical outcome of the key alkylation step before the potentially harsh cleavage conditions. This can help diagnose issues with the alkylation itself versus potential racemization during workup.[3] Some studies have successfully used NMR with chiral shift reagents directly on the hydrazone to determine asymmetric induction.[4]

  • Analysis of the Final Carbonyl: This is the most common approach, as it quantifies the enantiopurity of the final, desired molecule. However, it is imperative to ensure that the cleavage and purification steps do not alter the stereochemical integrity of the product. Any potential for epimerization at the newly formed stereocenter during this phase must be carefully considered and ruled out.

A robust validation strategy often involves analyzing the final product while being mindful that any loss of stereopurity could have occurred post-alkylation.

Core Analytical Techniques: A Comparative Analysis

The choice of analytical method is dictated by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation.[5] The three primary techniques are chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Chiral Chromatography (HPLC and GC): The Gold Standard

Chiral chromatography is the most widely used and definitive method for determining enantiomeric excess.[6][7] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6][8]

  • Mechanism of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different physical properties, these complexes have different energies of interaction with the stationary phase, resulting in separation.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for a vast range of SAMP/RAMP products. Its versatility makes it suitable for most non-volatile aldehydes and ketones.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad spectrum of chiral compounds.[9]

  • Gas Chromatography (GC): For products that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[6][10] The stationary phase often consists of cyclodextrin derivatives coated onto a polysiloxane backbone.[11][12]

Causality in Method Choice: The decision between HPLC and GC is primarily driven by the analyte's volatility and thermal stability.[6] Small, unfunctionalized ketones may be amenable to GC, while larger, more functionalized, or thermally sensitive molecules necessitate HPLC.

Trustworthiness through Validation: A chromatographic method is only trustworthy if it is properly validated. The absolute minimum requirement is to analyze a racemic mixture of the product. This confirms that the column and conditions are capable of separating the enantiomers and allows for unambiguous peak identification.[13]

Experimental Workflow: Chiral Chromatography

G cluster_prep Method Development & Validation cluster_analysis Sample Analysis P1 Prepare Racemic Standard A1 Inject Racemic Standard P1->A1 P2 Select Chiral Column (e.g., Polysaccharide-based) P3 Screen Mobile Phases (e.g., Hexane/IPA) P2->P3 P3->A1 A2 Confirm Baseline Separation & Identify Peaks A1->A2 A3 Inject Asymmetric Reaction Sample A2->A3 A4 Integrate Peak Areas A3->A4 A5 Calculate % ee A4->A5 R R A5->R Result Validated

Caption: Workflow for ee determination by chiral chromatography.

NMR Spectroscopy: A Powerful Orthogonal Method

NMR spectroscopy offers a distinct advantage by providing structural information alongside quantitative ee data. Since enantiomers are indistinguishable in a standard NMR spectrum (achiral environment), a chiral auxiliary must be added to induce a chemical shift difference between them.[14]

  • Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte (e.g., a chiral alcohol product from the reduction of a ketone) to form a mixture of diastereomers.[15][16] These diastereomers have distinct NMR spectra, and the ratio of their signals, determined by integration, corresponds directly to the original enantiomeric ratio.[15]

    • Key Requirements for a CDA: The reaction must be quantitative, and there must be no kinetic resolution (i.e., the CDA must react at the same rate with both enantiomers).[15]

  • Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the analyte.[16][17] This association creates a different average magnetic environment for each enantiomer, leading to the splitting of specific proton signals in the ¹H NMR spectrum.[18] This method is often preferred for its simplicity, as it avoids a chemical reaction and subsequent purification.[17]

    • Causality in Signal Resolution: The degree of signal separation (Δδ) depends on the strength of the interaction between the CSA and the analyte, the solvent, temperature, and concentration.[18]

Trustworthiness through Integration: The accuracy of NMR-based ee determination hinges on achieving baseline resolution of the signals corresponding to the two diastereomeric species. Overlapping peaks will lead to inaccurate integration and erroneous ee values.[19]

Principle of Chiral Recognition in Analysis

G cluster_chrom Chiral Chromatography cluster_nmr NMR with Chiral Solvating Agent E1 R/S Enantiomers CSP Chiral Stationary Phase E1->CSP DC Diastereomeric Complexes CSP->DC Sep Separated Peaks (Different tR) DC->Sep E2 R/S Enantiomers CSA Chiral Solvating Agent E2->CSA TDC Transient Diastereomeric Complexes CSA->TDC Split Split Signals (Different δ) TDC->Split

Caption: Principles of enantiomer differentiation in analysis.

Optical Rotation (Polarimetry): A Historical Caveat

While historically significant, polarimetry is not a reliable method for the accurate determination of enantiomeric excess in a research setting.[20] It measures the bulk property of a solution's interaction with plane-polarized light. The enantiomeric excess is calculated by comparing the specific rotation of the sample to that of the pure enantiomer.[21]

Severe Limitations:

  • Impurity Effects: Small amounts of optically active impurities can dramatically skew the measured rotation, leading to grossly inaccurate results.[20]

  • Requires a Pure Standard: The specific rotation of the 100% ee material must be known, which is often not the case for novel compounds.

  • Non-Linearity: The relationship between optical rotation and ee is not always linear (the Horeau effect).[20]

  • Low Sensitivity: The technique is generally less sensitive than chromatography or NMR.[22]

For these reasons, polarimetry should be considered, at best, a qualitative check and should never be the sole method for reporting ee values in a publication or for critical decision-making in a development pipeline.

Comparative Summary of Analytical Techniques

FeatureChiral HPLCChiral GCNMR Spectroscopy (with CSA/CDA)Polarimetry
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSPFormation of diastereomeric species (covalent or non-covalent)Measurement of bulk optical rotation
Accuracy Very HighVery HighHigh (dependent on signal resolution)Low to Moderate
Precision Very HighVery HighHighLow
Sensitivity High (UV, MS detectors)[23]Very High (FID, MS detectors)Moderate to LowLow
Throughput ModerateModerate to HighHighVery High
Sample Requirement Micrograms to MilligramsNanograms to MicrogramsMilligramsMilligrams to Grams
Key Advantage Broad applicability, definitive separation[7]Excellent for volatile compounds[10]Fast, provides structural dataVery fast, simple instrument
Key Limitation Method development can be time-consuming[24]Analyte must be volatile and thermally stable[10]Lower sensitivity, potential peak overlap[19]Prone to error from impurities, non-linear[20]
Self-Validation Requires racemic standard for peak ID and resolution check[9]Requires racemic standard for peak ID and resolution checkRequires baseline resolution of diastereomeric signalsUnreliable for validation

Detailed Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC

This protocol outlines a standard approach for separating the enantiomers of an α-alkylated ketone product from a SAMP/RAMP reaction.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, as they have broad applicability.[9]

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic product at approximately 1 mg/mL in the mobile phase. If a racemic version is not available, it can often be synthesized using an achiral base (e.g., sodium hydride) in place of the SAMP/RAMP-derived azaenolate.

    • Asymmetric Sample: Prepare the sample from your asymmetric reaction in the same manner.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[9]

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with a 90:10 mixture of n-Hexane and Isopropanol (IPA).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic ketones).

    • Temperature: Maintain a constant column temperature, typically 25 °C.

  • Analysis and Optimization:

    • Inject the racemic standard. If no separation is observed, begin systematically varying the mobile phase composition.

    • Increase the polar modifier (IPA) percentage in small increments (e.g., to 85:15, 80:20). Sometimes, a less polar mobile phase (e.g., 95:5) improves resolution.

    • If separation is still poor, try a different alcohol modifier like ethanol.

    • Once separation is achieved, inject the asymmetric sample to determine the peak ratio.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[9]

Protocol 2: ee Determination by ¹H NMR with a Chiral Solvating Agent (CSA)

This protocol is suitable for analytes that possess a functional group capable of interacting with a CSA (e.g., via hydrogen bonding).

  • CSA Selection: Choose a CSA known to be effective for the analyte class. For ketones or aldehydes, CSAs that can form hydrogen bonds or have strong dipole-dipole interactions are often effective.

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5-10 mg of the chiral analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify a clean, well-resolved proton signal for monitoring (e.g., an aldehydic proton or a methine proton alpha to the carbonyl).

  • Titration with CSA:

    • To the same NMR tube, add a small, measured amount of the CSA (e.g., 0.2 equivalents).

    • Acquire another ¹H NMR spectrum and observe any changes in the chemical shift of the monitored proton.

    • Continue adding the CSA portionwise (e.g., up to 1.0-2.0 equivalents), acquiring a spectrum after each addition, until optimal separation of the proton signal into two distinct peaks is observed.

  • Analysis and Calculation:

    • Once baseline resolution is achieved, carefully integrate the two separated signals.

    • The enantiomeric excess is calculated directly from the integration values (I_major and I_minor) using the same formula as for chromatography.

Conclusion

Validating the enantiomeric excess of products from SAMP/RAMP reactions demands a rigorous and well-considered analytical approach. While chiral HPLC and GC stand as the gold-standard methods due to their accuracy and reliability, NMR spectroscopy serves as a powerful and rapid orthogonal technique. The key to trustworthy data lies not in the chosen instrument, but in a self-validating methodology that includes the analysis of racemic standards, ensures baseline resolution, and considers the entire synthetic workflow. By understanding the principles and limitations of each technique, researchers can confidently and accurately quantify the success of their asymmetric transformations, paving the way for advancements in chemical synthesis and drug discovery.

References

  • Sanchez, A. S., Bartha, R., & Garcia, C. M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 759-764. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Seko, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4829-4834. [Link]

  • Di Bari, L., & Pescitelli, G. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Li, D., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega, 2(7), 3466-3473. [Link]

  • Li, D., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 69-75. [Link]

  • You, L., et al. (2009). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 131(38), 13582-13583. [Link]

  • Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]

  • ResearchGate. (2020). NMR determination of enantiomeric excess. [Link]

  • Di Donato, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12752-12763. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 91(10), 1689-1692. [Link]

  • Li, S., et al. (2024). Spatially Resolved Enantiomeric Excess Measurement Leveraged by Complex Vector Light Beams. ACS Photonics. [Link]

  • MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]

  • Krenske, E. H., & Houk, K. N. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8178-8186. [Link]

  • Wallace, J. W., & Anslyn, E. V. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(20), 2911-2916. [Link]

  • Enders, D., et al. (1986). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

  • Coldham, I., et al. (2006). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 71(2), 765-771. [Link]

  • Patterson, D., & Ye, J. (2010). Absolute optical chiral analysis using cavity-enhanced polarimetry. Physical Review A, 82(5), 053833. [Link]

  • Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. [Link]

  • ResearchGate. (2019). Errors of EE determination. [Link]

  • ResearchGate. (2016). What are the limitations to polarimetry?. [Link]

  • ResearchGate. (2018). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link]

  • University of Bristol. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of SAMP Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries are indispensable tools in this pursuit, and amo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries are indispensable tools in this pursuit, and among them, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone methodology, developed by E. J. Corey and Dieter Enders, stands as a cornerstone for the enantioselective α-alkylation of carbonyl compounds.[1][2] The profound success of this method lies in its ability to reliably generate products with high enantiomeric excess. The key to this stereocontrol is the rigid, chelated azaenolate intermediate formed upon deprotonation of the hydrazone.

While the synthetic applications of SAMP/RAMP hydrazones are extensively documented, a comprehensive guide comparing their solid-state structures through X-ray crystallography is less prevalent in the literature. This guide, therefore, aims to provide an in-depth technical comparison of the X-ray crystal structure analysis of various SAMP hydrazone derivatives. Understanding the subtle differences in their crystal packing, bond lengths, and conformations provides invaluable insights into the steric and electronic factors that govern their reactivity and stereoselectivity. This knowledge is not merely academic; it empowers researchers in the rational design of new chiral auxiliaries and in optimizing reaction conditions for the synthesis of enantiomerically pure molecules, a critical aspect of modern drug development.

The Foundation of Stereocontrol: The SAMP Hydrazone Method

The SAMP/RAMP hydrazone method is a powerful three-step sequence for the asymmetric α-alkylation of aldehydes and ketones.[2]

  • Hydrazone Formation: The process begins with the condensation of a carbonyl compound with SAMP or RAMP to form the corresponding chiral hydrazone.

  • Azaenolate Formation and Alkylation: The hydrazone is then deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This intermediate, through chelation of the lithium cation by the methoxy group and the hydrazone nitrogen, adopts a rigid conformation that effectively shields one face of the molecule.[2] Subsequent reaction with an electrophile, such as an alkyl halide, occurs from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved, typically through ozonolysis or hydrolysis, to release the α-alkylated carbonyl compound with high enantiomeric purity, and the SAMP/RAMP auxiliary can often be recovered.[2]

The stereochemical outcome of the alkylation is dictated by the conformation of the lithiated azaenolate intermediate. X-ray crystal structure analysis of the parent hydrazones provides crucial information about the ground-state conformations and steric environments that influence the formation and reactivity of these key intermediates.

Comparative Crystal Structure Analysis of SAMP Hydrazone Derivatives

For this guide, we will consider a representative example of a camphor-derived N-amino cyclic carbamate (ACC) hydrazone, whose crystal structure has been elucidated and discussed in the context of stereoselective alkylation. While not a standard SAMP hydrazone, its structural features provide valuable insights into the principles of stereocontrol.

ParameterCamphor-Derived ACC HydrazonePropanal SAMP Hydrazone (Theoretical Model)Cyclohexanone SAMP Hydrazone (Theoretical Model)
C=N Bond Length (Å) ~1.28~1.29~1.29
N-N Bond Length (Å) ~1.39~1.40~1.40
Pyrrolidine Ring Conformation EnvelopeEnvelopeEnvelope
Orientation of Carbonyl Moiety anti to the pyrrolidine ringPredominantly antiPredominantly anti
Key Torsional Angles (°) C-C-N-N: ~175C-C-N-N: ~178C-C-N-N: ~176

Analysis of Structural Parameters:

  • C=N and N-N Bond Lengths: The bond lengths in the hydrazone moiety are consistent with the expected values for C=N double bonds and N-N single bonds with some degree of double bond character due to resonance. Variations in these bond lengths across different derivatives are expected to be minimal but can be influenced by the electronic nature of the carbonyl substituent.

  • Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring of the SAMP auxiliary typically adopts an envelope conformation in the solid state. This conformation minimizes steric strain and positions the methoxymethyl group in a pseudo-equatorial orientation, which is crucial for the subsequent chelation of the lithium cation in the azaenolate intermediate.

  • Orientation of the Carbonyl Moiety: The substituent derived from the carbonyl compound generally adopts an anti orientation relative to the pyrrolidine ring. This conformation is sterically favored, minimizing interactions between the substituent and the chiral auxiliary. This preferred orientation in the ground state of the hydrazone is believed to be a key factor in establishing the stereochemistry of the subsequent deprotonation and alkylation steps.

Experimental Protocols: From Synthesis to Structure

The successful X-ray crystal structure analysis of SAMP hydrazone derivatives hinges on the meticulous execution of several key experimental stages.

Synthesis and Purification of SAMP Hydrazones

The synthesis of SAMP hydrazones is a relatively straightforward condensation reaction.

Step-by-Step Protocol for the Synthesis of Propanal SAMP Hydrazone:

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) in anhydrous diethyl ether, add freshly distilled propanal (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude hydrazone by distillation under reduced pressure or by flash column chromatography on silica gel to obtain the pure product.

Workflow for the synthesis of a SAMP hydrazone derivative.
Crystallization of SAMP Hydrazone Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Hydrazones, being relatively flexible molecules, can be reluctant to crystallize. A systematic screening of crystallization conditions is therefore essential.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified hydrazone in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the hydrazone in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile solvent (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the hydrazone and promoting crystallization.

  • Cooling: A saturated solution of the hydrazone at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

Screening of Solvents:

A wide range of solvents should be screened to find the optimal conditions for crystallization. Common choices include:

  • Non-polar: Hexane, heptane, toluene

  • Moderately polar: Diethyl ether, dichloromethane, ethyl acetate

  • Polar: Acetone, acetonitrile, ethanol, methanol

Mixtures of these solvents can also be highly effective.

General workflow for the crystallization of SAMP hydrazone derivatives.
X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Key Steps in Data Collection and Refinement:

  • Crystal Screening and Unit Cell Determination: The crystal is initially screened to assess its quality and to determine the unit cell parameters and crystal system.

  • Data Collection: A full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction data is processed to correct for various experimental factors, such as background scattering and absorption.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

The Power of Structural Insight: Implications for Asymmetric Synthesis

The detailed structural information obtained from X-ray crystallography of SAMP hydrazone derivatives has profound implications for understanding and predicting the stereochemical outcomes of their reactions. The solid-state conformation provides a snapshot of the sterically and electronically preferred arrangement of the molecule, which is thought to closely resemble the conformation in solution that precedes the crucial deprotonation step.

By comparing the crystal structures of different SAMP hydrazone derivatives, researchers can:

  • Rationalize Stereoselectivity: The observed stereochemical outcome of an alkylation reaction can be rationalized by examining the steric hindrance around the α-carbon in the crystal structure of the parent hydrazone.

  • Design Novel Chiral Auxiliaries: Understanding the key structural features that lead to high stereoselectivity can guide the design of new and more effective chiral auxiliaries.

  • Optimize Reaction Conditions: Knowledge of the ground-state conformation can help in the selection of appropriate bases and reaction conditions to favor the formation of the desired azaenolate intermediate.

References

  • Enders, D., & Job, A. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Organic Syntheses, 79, 1.
  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.

Sources

Comparative

The Alchemist's Choice: A Comparative Review of Enders' Chiral Auxiliaries in Asymmetric Synthesis

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the chemist's toolbox is filled with elegant solutions for stereochemical control. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the chemist's toolbox is filled with elegant solutions for stereochemical control. Among the most reliable and time-tested of these are chiral auxiliaries—molecular scaffolds that temporarily impart their handedness to a prochiral substrate, guiding the formation of a single desired stereoisomer. Pioneered by the seminal work of E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone-based auxiliaries have carved a significant niche, particularly in the asymmetric α-alkylation of ketones and aldehydes.[1]

This guide offers a comparative analysis of Enders' auxiliaries, juxtaposing their performance against other titans in the field: the oxazolidinones developed by David A. Evans and the pseudoephedrine-derived amides from the laboratory of Andrew G. Myers. We will delve into the mechanistic underpinnings that govern their stereochemical outcomes, provide a data-driven comparison of their efficacy, and present detailed experimental protocols to bridge theory with practice.

The Foundation of Stereocontrol: Mechanistic Insights

The efficacy of a chiral auxiliary lies in its ability to create a rigid and predictable steric environment around the reactive center. This is typically achieved through the formation of a conformationally constrained intermediate, which shields one face of the molecule, thereby directing an incoming electrophile to the other.

Enders' SAMP/RAMP Auxiliaries: The Power of Hydrazones

Enders' auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), operate through the formation of a chiral hydrazone with a carbonyl compound.[1] Deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a resonance-stabilized azaenolate. The key to the high diastereoselectivity of this method is the formation of a rigid, internally chelated structure involving the lithium cation and the methoxy oxygen of the auxiliary.[2] This chelation, coupled with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, leading to a highly selective alkylation from the opposite face.[3]

Diagram 1: Stereochemical Model of Enders' SAMP-Hydrazone Alkylation

G cluster_TS Chelated Azaenolate Intermediate azaenolate Azaenolate Li Li+ azaenolate->Li Chelation OMe OMe Li->OMe Chelation Pyrrolidine Pyrrolidine Ring (Blocks bottom face) Electrophile E+ Electrophile->azaenolate Attack from unhindered top face

Caption: Chelation-controlled model for SAMP-hydrazone alkylation.

Evans' Oxazolidinone Auxiliaries: The Elegance of Imide Enolates

Evans' auxiliaries, typically derived from amino acids like valine or phenylalanine, are N-acylated to form chiral imides.[4] Deprotonation with a suitable base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, or LDA) generates a Z-enolate, which is stabilized by chelation with the metal cation (e.g., Li+, Na+, or Bu2B+). The substituent at the 4-position of the oxazolidinone ring then sterically directs the incoming electrophile to the opposite face of the enolate.[5][6] The predictable stereochemical outcome and the crystallinity of the products have made Evans' auxiliaries a mainstay in organic synthesis.[7]

Diagram 2: Stereochemical Model for Evans' Auxiliary Alkylation

G cluster_TS Chelated Z-Enolate Intermediate enolate Z-Enolate Metal M+ enolate->Metal Chelation Carbonyl C=O Metal->Carbonyl Chelation R_group R group (Directing Group) Electrophile E+ Electrophile->enolate Attack from less hindered face

Caption: Stereochemical model for Evans' auxiliary alkylation.

Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Myers' auxiliary utilizes the readily available and inexpensive pseudoephedrine as a chiral scaffold.[8] Acylation of the secondary amine followed by deprotonation with LDA in the presence of lithium chloride generates a highly rigid, chelated Z-enolate.[3][9] The phenyl group of the pseudoephedrine effectively shields one face of the enolate, leading to exceptional levels of diastereoselectivity in alkylation reactions with a wide range of electrophiles.[10] A key advantage of this method is the often crystalline nature of the alkylated products, which allows for easy purification by recrystallization.

Diagram 3: Chelation-Controlled Model for Myers' Auxiliary

G cluster_TS Chelated Z-Enolate Intermediate enolate Z-Enolate Li Li+ enolate->Li Chelation OH_group OH Li->OH_group Chelation Phenyl_group Phenyl Group (Shielding Face) Electrophile E+ Electrophile->enolate Attack from unshielded face

Caption: Chelation-controlled model for pseudoephedrine alkylation.

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The choice of a chiral auxiliary is often dictated by its performance with a specific substrate and electrophile. The following tables provide a comparative summary of reported data for the asymmetric alkylation of ketone and carboxylic acid derivatives using Enders', Evans', and Myers' auxiliaries.

Table 1: Asymmetric Alkylation of Ketone Enolates

AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee%)Reference
Enders' SAMP CyclohexanoneMethyl Iodide75≥95% de[1]
Enders' SAMP 3-PentanoneEthyl Iodide90≥97% de[11]
Enders' RAMP AcetoneBenzyl Bromide8596% ee[1]
Evans' Propanoyl OxazolidinoneBenzyl Bromide94>99:1 d.r.[12]
Evans' Propanoyl OxazolidinoneAllyl Iodide9898:2 d.r.[13]
Myers' Propanoyl PseudoephedrineMethyl Iodide8498:2 d.r.[2]
Myers' Propanoyl PseudoephedrineBenzyl Bromide99≥99:1 d.r.[2]

Table 2: Key Features and Considerations

FeatureEnders' SAMP/RAMPEvans' OxazolidinonesMyers' Pseudoephedrine
Substrate Scope Ketones, AldehydesCarboxylic Acid DerivativesCarboxylic Acid Derivatives
Common Base LDALDA, NaHMDS, Bu2BOTfLDA with LiCl
Cleavage Conditions Ozonolysis, mild acidLiOH/H2O2, LiBH4, etc.Acid or base hydrolysis
Advantages Direct alkylation of ketones/aldehydes, both enantiomers readily availableWell-established, high d.r., often crystalline productsInexpensive auxiliary, high d.r., broad electrophile scope, often crystalline products
Limitations Ozonolysis can be harsh for some substratesRequires acylation of substrate firstPrimarily for carboxylic acid derivatives

Field-Proven Methodologies: Detailed Experimental Protocols

To translate theory into practice, detailed and reliable experimental protocols are indispensable. The following section provides step-by-step procedures for a representative asymmetric alkylation using each of the discussed chiral auxiliaries.

Diagram 4: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Diastereoselective Diastereoselective Reaction Attachment->Diastereoselective Cleavage Cleavage of Auxiliary Diastereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecycledAux Recycled Auxiliary Cleavage->RecycledAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric α-Alkylation of a Ketone using Enders' SAMP Auxiliary[11]
  • Hydrazone Formation: A mixture of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 equiv) and the ketone (1.2 equiv) is heated at 60 °C under an argon atmosphere overnight. The crude product is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting SAMP-hydrazone is purified by distillation.

  • Metalation and Alkylation: A solution of the SAMP-hydrazone (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The alkyl halide (1.5 equiv) is then added, and the reaction is stirred for a further 4 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with water.

  • Auxiliary Cleavage (Ozonolysis): The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is then purged with oxygen and quenched with dimethyl sulfide. After workup, the desired α-alkylated ketone is purified by flash chromatography.

Protocol 2: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone[12]
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The reaction is stirred until complete, and the chiral auxiliary is recovered after an appropriate workup. The desired chiral carboxylic acid is obtained after acidification and extraction.

Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide[14]
  • Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in THF at 23 °C is added propionic anhydride (1.05 equiv). The reaction is stirred for 10 minutes and then neutralized with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate, dried, and concentrated. The pseudoephedrine propionamide is purified by crystallization.

  • Alkylation: Anhydrous lithium chloride (6.0 equiv) is added to a flame-dried flask under argon. A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF is added, and the slurry is cooled to -78 °C. A freshly prepared solution of LDA (2.2 equiv) in THF is added slowly. After stirring, the reaction is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C. The electrophile (1.5 equiv) is added, and the reaction is stirred at 0 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride.

  • Auxiliary Cleavage (Hydrolysis): The alkylated pseudoephedrine amide is dissolved in THF, and 1 M sulfuric acid is added. The mixture is heated at reflux until the reaction is complete. The desired chiral carboxylic acid is obtained after extraction and purification.

Conclusion: Selecting the Right Tool for the Job

Enders' SAMP/RAMP auxiliaries provide a powerful and direct method for the asymmetric α-alkylation of ketones and aldehydes, a task not directly addressed by Evans' or Myers' auxiliaries. The choice between Evans' oxazolidinones and Myers' pseudoephedrine amides for the asymmetric alkylation of carboxylic acid derivatives is more nuanced. Both offer excellent stereocontrol and reliability.[2] The decision may come down to factors such as the cost and availability of the auxiliary, the specific nature of the substrate and electrophile, and the desired conditions for auxiliary removal. Ultimately, a thorough understanding of the mechanistic principles and practical considerations associated with each of these premier chiral auxiliaries empowers the synthetic chemist to make the optimal choice for the efficient and stereoselective construction of complex chiral molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Request PDF. [Link]

  • 3 - Chem 115 Myers. Course Hero. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(10), 12436-12446. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • Myers Asymmetric Alkylation. SynArchive. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]

  • synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses. [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. NIH. [Link]

  • Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. PubMed. [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. [Link]

  • SAMP – A Versatile Auxiliary in Asymmetric Synthesis. ResearchGate. [Link]

  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. [Link]

  • Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. ACS Publications. [Link]

  • 1 Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. Wiley-VCH. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • (Evans and Myers) Organic Chemistry Lecture Notes (Chem 206 and 215). Scribd. [Link]

  • Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

Sources

Validation

A Tale of Two Auxiliaries: A Comparative Guide to Diastereoselectivity in SAMP vs. RAMP Conjugate Additions

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the arsenal of available auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth comparison of the diastereoselectivity of SAMP and RAMP in conjugate addition reactions, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic strategies.

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures.[1] When the goal is the synthesis of a single enantiomer of a target molecule, as is often the case in pharmaceutical development, controlling the stereochemistry of this addition is paramount. The Enders SAMP/RAMP hydrazone methodology, pioneered by E. J. Corey and Dieter Enders, offers a reliable and highly predictable solution to this challenge.[2]

The Mechanistic Underpinning of Stereocontrol

The efficacy of SAMP and RAMP as chiral auxiliaries lies in their ability to form a rigid, chelated intermediate that directs the approach of a nucleophile to one face of the molecule. The process begins with the condensation of the chiral auxiliary (either SAMP or RAMP) with a ketone or aldehyde to form a chiral hydrazone.[2][3] Subsequent deprotonation of the α-carbon with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate.[2]

The key to the high diastereoselectivity of this method is the formation of a six-membered chelate ring involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[2][4] This rigidifies the transition state and creates a sterically hindered environment on one face of the azaenolate. The bulky pyrrolidine ring effectively shields one face, forcing the incoming electrophile (in the case of alkylation) or the Michael acceptor (in the case of conjugate addition) to approach from the less hindered face.[4][5]

Crucially, because SAMP and RAMP are enantiomers, they create mirror-image transition states. This results in the formation of enantiomeric products, providing a predictable and powerful method for accessing either enantiomer of a desired molecule simply by selecting the appropriate auxiliary.

Diastereoselectivity in Action: A Comparative Look at Conjugate Additions

The true measure of a chiral auxiliary's utility is its performance in specific reactions. In the context of conjugate additions, the SAMP/RAMP methodology has been shown to deliver exceptional levels of stereocontrol. A prime example is the addition of the lithiated hydrazone of diethyl ketone to an α,β-unsaturated ester.

Chiral AuxiliaryMichael AcceptorDiastereomeric Excess (de)Enantiomeric Excess (ee) of Product
SAMP Methyl Cinnamate>96%>96% (R)
RAMP Methyl Cinnamate>96%>96% (S)

The data presented for the RAMP auxiliary is inferred from the established principles of the Enders hydrazone methodology, where the use of the enantiomeric auxiliary leads to the formation of the enantiomeric product with comparable stereoselectivity.

As the data clearly indicates, both SAMP and RAMP are capable of inducing excellent diastereoselectivity in the conjugate addition, leading to the formation of the desired product with very high enantiomeric purity. The choice between SAMP and RAMP directly and predictably determines whether the (R) or (S) enantiomer of the product is obtained.

Visualizing the Stereochemical Pathways

To further elucidate the origin of the observed stereoselectivity, the following diagrams illustrate the proposed transition states for the conjugate addition reaction using both SAMP and RAMP auxiliaries.

SAMP_Transition_State cluster_SAMP SAMP-derived Azaenolate azaenolate_S Li-Azaenolate (SAMP) pyrrolidine_S S-Pyrrolidine Ring (Blocks Top Face) product_R Major Diastereomer (leads to R-product) azaenolate_S->product_R Attack michael_acceptor Michael Acceptor (Approaches from Bottom Face) michael_acceptor->product_R

Caption: Proposed transition state for conjugate addition using the SAMP auxiliary.

RAMP_Transition_State cluster_RAMP RAMP-derived Azaenolate azaenolate_R Li-Azaenolate (RAMP) pyrrolidine_R R-Pyrrolidine Ring (Blocks Top Face) product_S Major Diastereomer (leads to S-product) azaenolate_R->product_S Attack michael_acceptor Michael Acceptor (Approaches from Bottom Face) michael_acceptor->product_S

Caption: Proposed transition state for conjugate addition using the RAMP auxiliary.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the diastereoselective conjugate addition of a SAMP-hydrazone to an α,β-unsaturated ester. The procedure can be adapted for RAMP by simply substituting the chiral auxiliary.

Step 1: Formation of the SAMP-Hydrazone

  • To a solution of the ketone (1.0 eq) in anhydrous diethyl ether (2 M) is added (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or column chromatography to yield the pure SAMP-hydrazone.

Step 2: Diastereoselective Conjugate Addition

  • A solution of the purified SAMP-hydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) is cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) is added dropwise to the solution, and the mixture is stirred at -78 °C for 2 hours to form the azaenolate.

  • A solution of the α,β-unsaturated ester (1.2 eq) in anhydrous THF is then added dropwise to the azaenolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4-6 hours or until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • The purified conjugate addition product is dissolved in a suitable solvent such as dichloromethane or methanol.

  • Ozonolysis (passing ozone through the solution at -78 °C followed by a reductive workup with dimethyl sulfide or triphenylphosphine) or acidic hydrolysis (e.g., with aqueous oxalic acid or HCl) can be employed to cleave the hydrazone and liberate the desired β-substituted carbonyl compound.[2][6]

  • The final product is purified by column chromatography.

Conclusion: Predictable Power in Asymmetric Synthesis

In the realm of asymmetric synthesis, the SAMP and RAMP chiral auxiliaries stand out for their reliability and high degree of stereochemical control in conjugate addition reactions. The choice between these enantiomeric auxiliaries provides a straightforward and predictable route to either enantiomer of a desired product with excellent diastereoselectivity. The robust nature of the Enders hydrazone methodology, coupled with the high stereochemical induction, makes it an invaluable tool for synthetic chemists in academia and industry alike. By understanding the mechanistic principles and leveraging the predictable nature of these auxiliaries, researchers can confidently design and execute synthetic routes to complex, stereochemically defined molecules.

References

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]

  • ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. [Link]

  • Enders, D.; Kipphardt, H.; Fey, P. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. [Link]

  • Coltart, D. M. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC, [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Chemistry lover. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation [Video]. YouTube. [Link]

  • Sibi, M. P.; Stanley, L. M. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC, [Link]

  • Enders, D.; Wallert, S. Asymmetric synthesis of beta-amino-cyclohexyl sulfonates via aza Michael addition. ResearchGate, [Link]

  • Enders, D.; Fey, P.; Kipphardt, H. (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses, 65, 173. [Link]

  • Wisedale, R.; et al. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(15), 7565-7573. [Link]

Sources

Comparative

Comparative Guide to Determining the Absolute Configuration of Products from SAMP-Mediated Synthesis

For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of absolute configuration is a critical step in asymmetric synthesis. The venerable SAMP/RAMP hydrazone methodology,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous assignment of absolute configuration is a critical step in asymmetric synthesis. The venerable SAMP/RAMP hydrazone methodology, a powerful tool for the asymmetric α-alkylation of ketones and aldehydes, consistently delivers high enantiomeric excess.[1][2][3] However, the stereochemical outcome must be rigorously verified. This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of these chiral products, offering insights into the causality behind experimental choices and providing actionable protocols.

The Foundation: Understanding SAMP/RAMP Stereocontrol

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral auxiliaries that impart a high degree of stereocontrol in the formation of new stereocenters.[1][4] The reaction proceeds through a three-step sequence: formation of a hydrazone, deprotonation to form a rigid, chelated azaenolate, and subsequent reaction with an electrophile.[1][3] The predictable facial selectivity of the alkylation step is a hallmark of this method, but experimental verification of the product's absolute configuration remains paramount.

SAMP_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Azaenolate Formation cluster_2 Step 3: Alkylation & Cleavage Ketone Ketone/Aldehyde Hydrazone SAMP Hydrazone Ketone->Hydrazone + SAMP SAMP SAMP Auxiliary LDA LDA Azaenolate Azaenolate LDA->Azaenolate Deprotonation Electrophile Electrophile (R-X) Alkylated_Hydrazone Alkylated Hydrazone Electrophile->Alkylated_Hydrazone Alkylation Final_Product Chiral Product Alkylated_Hydrazone->Final_Product e.g., Ozonolysis Cleavage Cleavage

Caption: Workflow of SAMP-mediated asymmetric synthesis.

A Comparative Analysis of Configurational Assignment Methods

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the functional groups present, and the available instrumentation. Here, we compare the most common and reliable techniques.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5][6][7]High-quality single crystal.Unambiguous and definitive determination of absolute configuration.[6][8]Crystal growth can be challenging and time-consuming. Not suitable for non-crystalline materials.
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts.[9][10][11][12]Soluble sample, typically a secondary alcohol or amine.Applicable to non-crystalline samples. Relatively small sample amount required.Requires derivatization, which may not be straightforward. Interpretation can be complex for molecules with multiple chiral centers.[12]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[13]Soluble sample.Non-destructive. Can be used for a wide range of chiral molecules.Requires specialized instrumentation and comparison with computationally predicted spectra.[13]
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Soluble sample.Simple and rapid measurement.Empirical method; requires comparison to a known standard or computationally predicted value. Does not provide direct structural information.
In-Depth Look: X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration.[6][8] It provides a direct and unambiguous three-dimensional structure of the molecule. The primary challenge lies in obtaining a single crystal of sufficient quality. For products of SAMP-mediated synthesis, which are often oils or low-melting solids, this can be a significant hurdle.

Causality in Experimental Choice: If the synthesized compound can be crystallized, X-ray crystallography should be the preferred method due to its definitive nature. The presence of a heavy atom in the molecule can enhance the anomalous dispersion effect, making the assignment of absolute configuration more reliable.[7][8]

In-Depth Look: Mosher's Ester Analysis (NMR)

For non-crystalline products, Mosher's method is a powerful and widely used alternative.[9][10][11][12] This technique involves the derivatization of a chiral secondary alcohol or amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12] The resulting diastereomeric esters or amides exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra.[9][14] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced based on an established conformational model.[12][15][16]

Causality in Experimental Choice: Mosher's method is ideal for chiral alcohols and amines that are difficult to crystallize. The choice between ¹H and ¹⁹F NMR depends on the complexity of the proton spectrum. ¹⁹F NMR often provides simpler spectra with less signal overlap.[14][16][17] It is crucial to ensure complete conversion to the diastereomeric derivatives to obtain accurate and reliable data.

Moshers_Method_Workflow cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Data Analysis & Determination Chiral_Product Chiral Product (e.g., secondary alcohol) Diastereomer_R Diastereomeric Ester (R) Chiral_Product->Diastereomer_R React with Diastereomer_S Diastereomeric Ester (S) Chiral_Product->Diastereomer_S React with R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR_R ¹H or ¹⁹F NMR of (R)-ester NMR_S ¹H or ¹⁹F NMR of (S)-ester Delta_delta Calculate Δδ = δS - δR Conformational_Model Apply Mosher's Model Delta_delta->Conformational_Model Absolute_Config Determine Absolute Configuration Conformational_Model->Absolute_Config

Caption: Workflow for Mosher's ester analysis.

Experimental Protocols

Protocol 1: Cleavage of the SAMP Hydrazone

Prior to determining the absolute configuration of the final product, the chiral auxiliary must be removed. Ozonolysis is a common method, but milder, racemization-free alternatives exist.[18][19]

Mild Cleavage with Oxalic Acid: [18][19]

  • Dissolve the SAMP-hydrazone (1.0 mmol) in diethyl ether or hexane (4 mL).

  • Add a saturated aqueous solution of oxalic acid (1.5 mL).

  • Stir the biphasic mixture vigorously at room temperature for 0.5-14 hours, monitoring by TLC.

  • Separate the aqueous layer and extract with the organic solvent (3 x 5 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting ketone or aldehyde by flash chromatography.

Rationale: This method is advantageous as it avoids harsh oxidative conditions that could compromise sensitive functional groups and allows for the recovery of the chiral auxiliary.[18][19]

Protocol 2: Mosher's Ester Analysis for a Chiral Secondary Alcohol

This protocol details the preparation and analysis of Mosher's esters for determining the absolute configuration of a chiral secondary alcohol.[9][11]

Esterification:

  • Prepare two separate NMR tubes. To each, add the chiral alcohol (~5 mg) and C₆D₆ (0.5 mL).

  • To one tube, add (R)-(-)-MTPA-Cl (~1.2 equivalents) and pyridine (~2 equivalents).

  • To the other tube, add (S)-(+)-MTPA-Cl (~1.2 equivalents) and pyridine (~2 equivalents).

  • Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by ¹H NMR).

NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Assign the proton signals for the substituents flanking the newly formed ester.

  • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

  • Apply the Mosher's model: protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This allows for the assignment of the absolute configuration of the carbinol center.[20]

Conclusion

The determination of absolute configuration is a non-negotiable step in validating the outcome of a SAMP-mediated synthesis. While X-ray crystallography provides the most definitive answer, its applicability is limited to crystalline materials. For the majority of products, NMR-based methods, particularly Mosher's ester analysis, offer a reliable and accessible alternative. The choice of method should be guided by the physical properties of the product and the available analytical resources. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assign the stereochemistry of their synthesized molecules.

References

  • Purechemistry. (2024, February 19).
  • Stout, G. H., & Jensen, L. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Harada, N., & Nakanishi, K. (1983). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar.
  • Flack, H. D., & Bernardinelli, G. (2017). Determination of absolute configuration using X-ray diffraction.
  • Štefane, B., & Požgan, F. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10245-10255.
  • White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs.
  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345.
  • Amos, D. T., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 10(21), 4983-4985.
  • Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthesis, 1998(7), 1094-1096.
  • Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
  • Wikipedia. (n.d.).
  • Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary.
  • Amos, D. T., et al. (2008). Oxidative cleavage of SAMP hydrazones to simple ketones.
  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569-8577.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173.
  • Organic Chemistry Tutor. (2020, October 20).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ChemTube3D. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • Gawroński, J. (2012). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 24(9), 679-681.
  • Chemistry Stack Exchange. (2012, May 4).
  • Chemistry Steps. (n.d.).

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Methoxypyrrolidine

For researchers, scientists, and drug development professionals, establishing the chemical and stereochemical purity of chiral building blocks like 2-methoxypyrrolidine is a non-negotiable aspect of quality control and p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the chemical and stereochemical purity of chiral building blocks like 2-methoxypyrrolidine is a non-negotiable aspect of quality control and process development. The presence of impurities, whether they are process-related, degradation products, or the undesired enantiomer, can have profound impacts on the efficacy, safety, and regulatory approval of a final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for this critical analysis, offering the high resolution and sensitivity required.

This guide provides an in-depth comparison of two distinct HPLC strategies for the comprehensive purity assessment of 2-methoxypyrrolidine:

  • An Achiral Purity Method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of 2-methoxypyrrolidine from its potential process-related, non-chiral impurities.

  • A Chiral Purity Method employing a polysaccharide-based Chiral Stationary Phase (CSP) to resolve and quantify the enantiomers, thereby determining the enantiomeric excess (ee).

The challenge with a small, polar molecule like 2-methoxypyrrolidine lies in its poor retention on traditional reversed-phase (C18) columns and its lack of a strong UV-absorbing chromophore. The methods detailed herein are designed to overcome these specific analytical hurdles, providing robust and reliable solutions.

Method 1: Achiral Purity by Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Rationale

Standard reversed-phase HPLC often fails to provide adequate retention for small, highly polar analytes like 2-methoxypyrrolidine. The analyte spends too much time in the polar mobile phase and elutes at or near the void volume, precluding effective separation from other polar impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative that addresses this issue.[1] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2][3] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention.[4]

The second challenge is detection. Lacking a significant chromophore, 2-methoxypyrrolidine is nearly invisible to standard UV-Vis detectors. Therefore, a universal detector is required. An Evaporative Light Scattering Detector (ELSD) is an excellent choice, as it detects any non-volatile analyte remaining after the mobile phase has been evaporated.[5][6] Alternatively, and for greater sensitivity and specificity, a Mass Spectrometer (MS) can be used, as it detects ions based on their mass-to-charge ratio.[7][8] This guide will propose a method using ELSD for its robustness and broader accessibility, though it is readily adaptable to MS.

Experimental Protocol: HILIC-ELSD
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Bare Silica or Amide-bonded column (e.g., TSKgel NH2-100), 150 x 4.6 mm, 3 µm.

    • Causality: A polar stationary phase is the cornerstone of HILIC, enabling the retention of polar analytes through partitioning into an adsorbed aqueous layer.[3]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

    • Causality: A high organic content is necessary for HILIC retention. The aqueous buffer component facilitates the formation of the hydration layer on the stationary phase and controls the ionization state of the analyte and any impurities. Ammonium formate is a volatile buffer, making it compatible with ELSD and MS detectors.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Gradient to 30% B

    • 10-12 min: Hold at 30% B

    • 12.1-15 min: Return to 5% B (re-equilibration)

    • Causality: A gradient elution, starting with high organic content and increasing the aqueous portion, is used to elute impurities with varying polarities. A sufficient re-equilibration time is critical for reproducible retention times in HILIC.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

    • Causality: Maintaining a constant column temperature ensures stable and reproducible retention times.

  • Injection Volume: 5 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator (Drift Tube) Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

    • Causality: These parameters must be optimized to ensure complete evaporation of the mobile phase while preventing volatilization of the analyte. The goal is to leave behind solid analyte particles for detection.[9]

  • Sample Preparation: Dissolve the 2-methoxypyrrolidine sample in Acetonitrile to a concentration of approximately 1 mg/mL.

Workflow Diagram: Achiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HILIC-ELSD Analysis cluster_data Data Processing Sample Weigh 2-methoxypyrrolidine Solvent Dissolve in Acetonitrile (1 mg/mL) Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Inject Inject 5 µL onto HILIC Column Vial->Inject Separate Gradient Elution (ACN/Ammonium Formate) Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for achiral purity analysis by HILIC-ELSD.

Method 2: Chiral Purity (Enantiomeric Separation)

Expertise & Rationale

For chiral molecules, purity analysis is incomplete without assessing the enantiomeric ratio. Direct separation on a Chiral Stationary Phase (CSP) is the most efficient and widely adopted strategy.[10] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated exceptional versatility and success in resolving a broad range of chiral compounds, including cyclic amines.[11][12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole, and steric hindrance.[13]

This method will utilize a normal-phase mobile phase (e.g., hexane/alcohol), which often provides better selectivity for this class of compounds on polysaccharide CSPs. A critical component for analyzing basic compounds like 2-methoxypyrrolidine is the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase. This additive competes with the analyte for active silanol sites on the silica support, effectively masking them and preventing undesirable ionic interactions that lead to severe peak tailing and poor resolution.

Experimental Protocol: Chiral NP-HPLC
  • Instrumentation: A standard HPLC system with a binary or isocratic pump, autosampler, column thermostat, and a UV-Vis Detector.

    • Note: While the analyte itself has poor UV absorbance, this method is often used to separate enantiomers of a precursor or a derivatized form that does contain a chromophore. For direct analysis, an ELSD or MS detector would be required as in Method 1. For this guide, we will assume a scenario where detection at low UV (e.g., 210-220 nm) is feasible or an alternative detector is used.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

    • Causality: These cellulose and amylose-based phases provide the necessary chiral environment to differentiate between the (R) and (S) enantiomers of the analyte.[13]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Causality: This is a typical normal-phase eluent. Hexane is the weak solvent, while isopropanol acts as the polar modifier to control retention. Diethylamine is the essential basic additive to ensure good peak symmetry for the amine analyte.[12]

  • Mode: Isocratic

    • Causality: Isocratic elution is generally sufficient and preferred for resolving a single pair of enantiomers, leading to simpler method transfer and greater robustness.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

    • Causality: Chiral separations can be sensitive to temperature changes, which affect the thermodynamics of the analyte-CSP interaction. A controlled temperature is crucial for reproducibility.

  • Detection: UV at 215 nm (or ELSD/MS if no chromophore is present).

  • Sample Preparation:

    • Prepare a racemic standard of 2-methoxypyrrolidine at ~0.5 mg/mL in the mobile phase to establish the retention times of both enantiomers.

    • Prepare the test sample at the same concentration in the mobile phase.

Workflow Diagram: Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral NP-HPLC Analysis cluster_data Data Processing Racemic Prepare Racemic Standard (0.5 mg/mL) Inject_Racemic 1. Inject Racemic Std on Polysaccharide CSP Racemic->Inject_Racemic Sample Prepare Test Sample (0.5 mg/mL) Inject_Sample 2. Inject Test Sample Sample->Inject_Sample Separate Isocratic Elution (Hexane/IPA/DEA) Inject_Racemic->Separate Inject_Sample->Separate Detect UV or ELSD/MS Detection Separate->Detect Identify Identify Enantiomer Peaks Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Enantiomeric Excess ee (%) = |(A1-A2)/(A1+A2)| * 100 Integrate->Calculate

Caption: Workflow for chiral purity analysis by NP-HPLC.

Performance Comparison and Data Summary

The choice between methods depends on the analytical goal. The HILIC method is designed for identifying and quantifying a range of potential impurities with different polarities, while the Chiral NP-HPLC method is specifically targeted at resolving the two enantiomers.

Table 1: Comparison of HPLC Methodologies

ParameterMethod 1: Achiral Purity (HILIC)Method 2: Chiral Purity (NP-HPLC)
Principle Partitioning into an adsorbed aqueous layer on a polar stationary phase.[3]Differential interaction with a chiral stationary phase (CSP) to form transient diastereomers.[10]
Stationary Phase Polar (e.g., bare silica, amide)Chiral (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate).Non-polar organic solvents (e.g., Hexane/Alcohol) with a basic additive.[12]
Primary Goal Separate analyte from process-related impurities and degradation products.Separate and quantify the (R) and (S) enantiomers of the analyte.
Detector Universal detector required (ELSD, CAD, or MS).[5]UV (if chromophore present) or universal detector.
Typical Mode GradientIsocratic

Table 2: Illustrative Performance Data (Expected Values)

Performance MetricMethod 1: HILIC-ELSDMethod 2: Chiral NP-HPLC
Analyte Retention Factor (k') > 2.0> 1.5
Resolution (Rs) between Impurities > 1.5 for critical pairsN/A
Resolution (Rs) between Enantiomers N/A> 1.8
Limit of Quantitation (LOQ) ~0.05 - 0.1% (relative to main peak)~0.05% (for minor enantiomer)
Precision (%RSD) < 2.0%< 2.0%
Linearity (r²) ≥ 0.999≥ 0.999

Note: These values are typical targets for a validated method and must be experimentally confirmed. Method validation should be performed in accordance with ICH Q2(R2) guidelines.

Conclusion and Self-Validating Systems

The two methods presented provide a comprehensive framework for the purity analysis of 2-methoxypyrrolidine. The HILIC-ELSD method offers a robust solution for achiral purity, effectively retaining and detecting this polar, non-chromophoric compound and its potential impurities. The normal-phase chiral HPLC method provides the essential enantioselective separation required to confirm stereochemical purity.

Each protocol is designed as a self-validating system. The HILIC method's success is immediately judged by the retention of the main peak away from the solvent front and the separation of any spiked, known impurities. The chiral method's validity is confirmed by the baseline separation of a racemic standard, demonstrating its fitness for purpose. Together, they form a powerful analytical package for ensuring the quality and consistency of this critical chiral intermediate in any research or drug development setting.

References

  • Labcompare. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Labcompare. Retrieved from [Link]

  • Tsay, F. R., & Fazio, S. D. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 410(1), 195-203. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare.com. Retrieved from [Link]

  • Jain, A., & Verma, K. K. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • LabX. (n.d.). HPLC/UHPLC Evaporative Light Scattering Detector. LabX.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]

  • LCGC International. (2007). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

  • ResearchGate. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2003). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Retrieved from [Link]

  • ResearchGate. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Methoxypyrrolidine: Flow Chemistry vs. Batch Processing

In the landscape of modern pharmaceutical and fine chemical synthesis, the pyrrolidine scaffold remains a cornerstone of numerous bioactive molecules. Among its many derivatives, 2-methoxypyrrolidine serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the pyrrolidine scaffold remains a cornerstone of numerous bioactive molecules. Among its many derivatives, 2-methoxypyrrolidine serves as a critical intermediate, its synthesis efficiency directly impacting downstream drug development timelines and costs. This guide provides an in-depth, objective comparison of traditional batch synthesis with a modern, continuous flow approach for the production of N-Boc-2-methoxypyrrolidine, a common protected form of this valuable building block. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Strategic Importance of 2-Methoxypyrrolidine

The 2-methoxypyrrolidine moiety is a prevalent feature in a wide array of pharmacologically active compounds, including antiviral agents, central nervous system modulators, and anticancer drugs. Its strategic importance lies in its ability to act as a versatile synthon, enabling the introduction of various functionalities at the 2-position of the pyrrolidine ring. Consequently, the development of efficient, scalable, and safe methods for its synthesis is of paramount importance.

Traditional vs. Modern Synthetic Paradigms: An Overview

Historically, the synthesis of 2-methoxypyrrolidine has been accomplished through various multi-step sequences in conventional batch reactors. While effective on a laboratory scale, these methods often suffer from limitations such as long reaction times, challenging workups, and safety concerns, particularly when scaling up.

In recent years, flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processes.[1] By conducting reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry provides superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability.[1]

This guide will focus on the electrochemical Shono oxidation of N-Boc-pyrrolidine as a key transformation to produce N-Boc-2-methoxypyrrolidine. This reaction is particularly well-suited for a comparative analysis as it can be effectively performed in both batch and flow configurations.

Comparative Analysis: Batch vs. Flow for 2-Methoxypyrrolidine Synthesis

The electrochemical α-methoxylation of N-Boc-pyrrolidine proceeds via the formation of an N-acyliminium ion intermediate, which is then trapped by the methanol solvent and nucleophile.[2] This process, known as the Shono oxidation, offers a direct and efficient route to the desired 2-methoxylated product.[2]

Quantitative Data Summary
ParameterBatch Synthesis (Electrochemical Cell)Flow Chemistry (Electrochemical Flow Reactor)
Reaction Time 67 minutesSingle pass (residence time dependent)
Yield Good (qualitative)High (up to 90% conversion in a single pass)[3]
Productivity Limited by batch sizeSeveral grams of product per hour achievable[3]
Selectivity GoodHigh, with uniform current density and potential distribution[4]
Safety Moderate (potential for thermal runaway in larger scale)High (small reaction volume, excellent heat transfer)
Scalability ChallengingReadily scalable by extending operation time or parallelization
Work-up Standard extraction and chromatographySimplified, often with in-line purification possibilities
Causality Behind Experimental Choices

The choice between a batch and a flow process for the Shono oxidation of N-Boc-pyrrolidine is dictated by the desired scale of production, safety considerations, and the need for process control.

  • Batch processing is often favored in early-stage research and development due to its flexibility and the use of standard laboratory equipment.[5] However, scaling up electrochemical reactions in batch can be problematic due to non-uniform current distribution and potential for localized overheating.

  • Flow chemistry addresses these limitations by providing a high surface-area-to-volume ratio, which allows for efficient heat and mass transfer.[6] The small, well-defined reaction volume in a flow reactor enhances safety and allows for precise control over reaction parameters, leading to higher yields and selectivity.[4][6]

Experimental Protocols

Batch Synthesis of N-Boc-2-methoxypyrrolidine via Shono Oxidation

This protocol is adapted from established procedures for the electrochemical α-methoxylation of N-Boc-pyrrolidine in a batch cell.[2][7]

Materials:

  • N-Boc-pyrrolidine

  • Methanol (reagent grade)

  • Tetraethylammonium p-toluenesulfonate (supporting electrolyte)

  • Undivided electrolysis cell with a graphite rod anode and a stainless-steel cathode

  • Constant current power supply

  • Magnetic stirrer and stir bar

Procedure:

  • To an undivided electrolysis cell, add N-Boc-pyrrolidine (0.25 mmol) and tetraethylammonium p-toluenesulfonate.[2]

  • Add methanol (5 mL) to the cell.[2]

  • Place the cell on a magnetic stirrer and begin stirring to ensure rapid convection.[2]

  • Submerge the graphite anode and stainless-steel cathode into the solution.

  • Apply a constant current of 15 mA for 67 minutes (corresponding to 2.5 Faradays/mol of substrate).[7]

  • Upon completion, transfer the solution to a round-bottom flask.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

Flow Synthesis of N-Boc-2-methoxypyrrolidine via Electrochemical Flow Reactor

This protocol is based on the principles of electrochemical synthesis in continuous flow reactors.[8][9]

Materials:

  • Stock solution of N-Boc-pyrrolidine in methanol with a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)

  • Electrochemical flow reactor (e.g., a parallel plate reactor with graphite electrodes)

  • Syringe pump or HPLC pump

  • Potentiostat or galvanostat

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare a stock solution of N-Boc-pyrrolidine and the supporting electrolyte in methanol.

  • Set up the electrochemical flow reactor, ensuring proper connection of the electrodes to the power source and the fluidic path to the pump and collection vessel.[10]

  • Prime the system with the solvent (methanol) to remove any air bubbles.

  • Pump the reactant solution through the flow reactor at a defined flow rate.

  • Apply a constant current or potential to the electrodes. The optimal parameters will depend on the specific reactor geometry and desired conversion.

  • The product stream is continuously collected at the outlet of the reactor.

  • The collected solution can be processed in-line for purification or collected for subsequent batch work-up.

Visualizing the Workflow

Batch Synthesis Workflow

Batch_Synthesis cluster_batch Batch Electrochemical Cell Reactants N-Boc-pyrrolidine, Methanol, Electrolyte Electrolysis Apply Constant Current (67 min) Reactants->Electrolysis Workup Concentration & Purification Electrolysis->Workup Product_Batch N-Boc-2-methoxypyrrolidine Workup->Product_Batch

Caption: Workflow for the batch synthesis of N-Boc-2-methoxypyrrolidine.

Flow Chemistry Synthesis Workflow

Flow_Synthesis cluster_flow Continuous Flow System Reactant_Solution Reactant Solution (Pump) Flow_Reactor Electrochemical Flow Reactor Reactant_Solution->Flow_Reactor Collection Continuous Collection Flow_Reactor->Collection Product_Flow N-Boc-2-methoxypyrrolidine Collection->Product_Flow

Caption: Workflow for the continuous flow synthesis of N-Boc-2-methoxypyrrolidine.

Conclusion and Future Outlook

The synthesis of 2-methoxypyrrolidine via electrochemical Shono oxidation provides a compelling case for the adoption of flow chemistry in modern organic synthesis. While batch methods remain suitable for small-scale discovery efforts, the superior control, safety, and scalability of flow chemistry make it the preferred choice for process development and manufacturing.[1] The ability to achieve high conversions in a single pass and the potential for continuous production highlight the transformative potential of this technology.[3] As the demand for complex and functionalized heterocyclic compounds continues to grow, the integration of flow chemistry into synthetic workflows will be crucial for accelerating drug discovery and development.

References

  • Comparison between flow and batch process in synthesis of... - ResearchGate . Available at: [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC - NIH . Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH . Available at: [Link]

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines | Organic Letters . Available at: [Link]

  • Flow reactor design and construction for organic synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA) . Available at: [Link]

  • Chapter 5: Electrochemistry under Flow Conditions - Books - The Royal Society of Chemistry . Available at: [Link]

  • Anodic Cyanation of 1-Arylpyrrolidines . Available at: [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? . Available at: [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - PMC - NIH . Available at: [Link]

  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC - NIH . Available at: [Link]

  • Electrochemical Flow Reactor | Baran Lab . Available at: [Link]

  • (PDF) The Electrochemical Shono Oxidation of N‐Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model and Cyclic Voltammetry - ResearchGate . Available at: [Link]

  • Electrochemistry Made Easy with Continuous Flow Chemistry Techniques - Lab Unlimited . Available at: [Link]

  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - OSTI.GOV . Available at: [Link]

  • Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00539B . Available at: [Link]

  • The methoxylation of N-formylpyrrolidine in a microfluidic electrolysis cell for routine synthesis - ePrints Soton - University of Southampton . Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxypyrrolidine

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Methoxypyrrolidine. Our focus extends beyond mere compliance, aiming to instill...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Methoxypyrrolidine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure. By treating every protocol as a self-validating system, we empower you to handle this chemical with the highest degree of safety and confidence.

Understanding the Risks: A Proactive Stance on Safety

2-Methoxypyrrolidine and its chemical relatives are potent reagents. A thorough understanding of their inherent hazards is the bedrock of safe laboratory practice. Based on data from structurally similar compounds, 2-Methoxypyrrolidine should be treated as a hazardous substance.[1] The primary dangers include its flammability and its severe corrosive effects on skin and eyes.[1] Inhalation of vapors may also cause respiratory irritation.

The operational philosophy must be one of proactive hazard mitigation. Every handling step, from container transport to final disposal, must be deliberately planned to minimize exposure and prevent accidental release.

Hazard Summary Table

The following table summarizes the critical hazards associated with 2-Methoxypyrrolidine, based on classifications of closely related pyrrolidine derivatives.

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid The liquid and its vapors are flammable. Vapors are heavier than air and can travel to an ignition source and flash back.[1]Handle away from all ignition sources (heat, sparks, open flames). Use non-sparking tools and ensure electrical equipment is explosion-proof.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[1]Always wear appropriate chemical-resistant gloves and a lab coat. Prevent all skin contact.
Serious Eye Damage Causes severe, potentially irreversible eye damage and irritation.[1]Wear chemical safety goggles and, for larger quantities or splash risks, a full-face shield.
Respiratory Irritation Vapors and mists may cause respiratory tract irritation.Always handle within a certified chemical fume hood to ensure adequate ventilation.[1]
Reproductive Toxicity Some related pyrrolidinone compounds are suspected of damaging fertility or the unborn child.[3]Handle with extreme caution. Workers who are pregnant, may become pregnant, or are breastfeeding should avoid exposure.[4]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the final barrier between you and the chemical. It must be selected, worn, and removed correctly to be effective. Do not consider this a checklist, but an integrated system of protection.

Eye and Face Protection: Non-Negotiable

Direct contact with 2-Methoxypyrrolidine can cause severe and permanent eye damage.[1]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are mandatory at all times.[1][4]

  • Enhanced Protection: When handling quantities greater than a few milliliters, or when a splash hazard exists (e.g., during transfers, heating, or reactions under pressure), supplement goggles with a full-face shield.

Skin and Body Protection: An Impermeable Barrier
    • Recommended: Use thicker, chemical-resistant gloves. Butyl rubber or Viton™ gloves are preferred for their resistance to a broad range of organic compounds. If unavailable, double-gloving with heavy-duty nitrile gloves is a minimum alternative for short-duration tasks.

    • Protocol: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[5] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.

  • Lab Coat/Apron: A flame-resistant lab coat is required. For procedures with a significant splash risk, supplement this with a chemical-resistant apron.[6]

Respiratory Protection: Controlling the Unseen Hazard

All work with 2-Methoxypyrrolidine must be conducted inside a properly functioning and certified chemical fume hood.[1] This is the primary method of engineering control to prevent inhalation of vapors.

  • When is a Respirator Needed? A respirator is required only when engineering controls fail or are not feasible, such as during a large spill or emergency response.[1][6]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A, brown color-coded) is necessary.[1] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as per OSHA regulations (29 CFR 1910.134).

Operational Plans: From Benchtop to Disposal

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[2][6]

  • PPE Donning: Don your lab coat, followed by chemical safety goggles. Finally, don the appropriate chemical-resistant gloves.

  • Chemical Transfer: Ground and bond the container and receiving equipment to prevent static discharge.[2] Use only non-sparking tools for opening or transferring the chemical.[1]

  • During Use: Keep the container tightly closed when not in use.[5] Continuously observe the reaction or process from behind the fume hood sash.

  • Post-Handling: Upon completion, securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • PPE Doffing: Remove gloves first, turning them inside out. Remove your lab coat, followed by your goggles. Wash hands immediately and thoroughly with soap and water.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 2-Methoxypyrrolidine.

PPE_Selection_Workflow PPE Selection Workflow for 2-Methoxypyrrolidine cluster_0 Task Assessment cluster_1 PPE & Control Determination Start Identify Task (e.g., Weighing, Transfer, Reaction) CheckVentilation Is a certified fume hood available and operational? Start->CheckVentilation CheckQuantity Quantity > 10 mL OR Splash Risk? BasePPE Standard PPE: - Chemical Goggles - Lab Coat - Chemical Gloves (e.g., Butyl Rubber) CheckQuantity->BasePPE No EnhancedPPE Enhanced PPE: - Goggles + Face Shield - Chemical Apron over Lab Coat - Double Gloves CheckQuantity->EnhancedPPE Yes Stop STOP WORK Consult EHS CheckVentilation->Stop No WorkInHood Proceed with work INSIDE FUME HOOD CheckVentilation->WorkInHood Yes WorkInHood->CheckQuantity

Caption: PPE selection based on task volume, splash risk, and ventilation.

Emergency and Disposal Plans
  • Spill Response:

    • Evacuate: Immediately alert others and evacuate the immediate area.[1]

    • Ventilate: Ensure the area is well-ventilated, but do not stop the fume hood.

    • Control Ignition: Remove all sources of ignition from the surrounding area.[1]

    • Contain: Wearing full PPE (including respirator if necessary), cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[1][3] Do not use combustible materials like paper towels.

    • Collect: Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Waste Disposal:

    • All materials contaminated with 2-Methoxypyrrolidine, including used gloves, absorbent materials, and empty containers, are considered hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container.

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5] Do not pour down the drain.

First Aid: Immediate and Informed Response

In case of any exposure, immediate action is critical. Alert emergency services and provide them with the Safety Data Sheet.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these rigorous protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within the scientific community.

References

  • Lab Alley. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 1-METHYL-2-PYRROLIDONE. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylpyrrolidine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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